Acrylamide
描述
This compound appears as white crystalline solid shipped either as a solid or in solution. A confirmed carcinogen. Toxic by skin absorption. Less dense than water and soluble in water. May be toxic by ingestion. Used for sewage and waste treatment, to make dyes, adhesives. The solid is stable at room temperature, but upon melting may violently polymerize. Toxic, irritating to skin, eyes, etc.
This compound solution, [aqueous] appears as a colorless aqueous solution of a solid. Often at a concentration of 40% (w/v). Spills can easily penetrate the soil and contaminate groundwater and nearby streams. Used for sewage and waste treatment and to make dyes and adhesives. Toxic, irritating to skin, eyes, etc. Produce toxic oxides of nitrogen when burned.
This compound solution, [flammable liquid label] appears as a solution of a colorless crystalline solid. Flash point depends on the solvent but below 141 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used for sewage and waste treatment, to make dyes and adhesives.
This compound is a member of the class of acrylamides that results from the formal condensation of acrylic acid with ammonia. It has a role as a carcinogenic agent, a neurotoxin, a mutagen, an alkylating agent and a Maillard reaction product. It is a N-acylammonia, a primary carboxamide and a member of acrylamides. It is functionally related to an acrylic acid.
The largest use for this compound is as an intermediate in the production of organic chemicals and in the synthesis of polyacrylamides. Acute (short-term) and chronic (long-term) oral exposures to this compound have resulted in damage to the nervous system in humans and animals. Human data are inadequate on this compound and cancer risk. In rats orally exposed to this compound, significantly increased incidences of tumors at multiple sites have been observed. EPA has classified this compound as a Group B2, probable human carcinogen.
This compound is a colorless, odorless, crystalline amide that polymerizes rapidly and can form as a byproduct during the heating of starch-rich foods to high temperatures. This compound is used in the production of polymers mainly in the water treatment industry, pulp and paper industry and textile treatment industry and is used as a laboratory reagent. The polymer is nontoxic, but exposure to the monomer can cause central and peripheral nervous system damage resulting in hallucinations, drowsiness and numbness in the hands and legs. This compound is reasonably anticipated to be a human carcinogen. (NCI05)
This compound can cause cancer according to The World Health Organization's International Agency for Research on Cancer (IARC) and The Environmental Protection Agency (EPA). It can cause developmental toxicity and male reproductive toxicity according to The National Toxicology Program's Center for the Evaluation of Risks to Human Reproduction.
This compound (ACR) is a chemical used in many industries around the world and more recently was found to form naturally in foods cooked at high temperatures. This compound is a neurotoxicant, reproductive toxicant, and carcinogen in animal species. Only the neurotoxic effects have been observed in humans and only at high levels of exposure in occupational settings. The mechanism underlying neurotoxic effects of ACR may be basic to the other toxic effects seen in animals. This mechanism involves interference with the kinesin-related motor proteins in nerve cells or with fusion proteins in the formation of vesicles at the nerve terminus and eventual cell death. Neurotoxicity and resulting behavioral changes can affect reproductive performance of ACR-exposed laboratory animals with resulting decreased reproductive performance. Further, the kinesin motor proteins are important in sperm motility, which could alter reproduction parameters. Effects on kinesin proteins could also explain some of the genotoxic effects on ACR. These proteins form the spindle fibers in the nucleus that function in the separation of chromosomes during cell division. This could explain the clastogenic effects of the chemical noted in a number of tests for genotoxicity and assays for germ cell damage. Other mechanisms underlying ACR-induced carcinogenesis or nerve toxicity are likely related to an affinity for sulfhydryl groups on proteins. Binding of the sulfhydryl groups could inactive proteins/enzymes involved in DNA repair and other critical cell functions. Direct interaction with DNA may or may not be a major mechanism for cancer induction in animals. The DNA adducts that form do not correlate with tumor sites and ACR is mostly negative in gene mutation assays except at high doses that may not be achievable in the diet. All epidemiologic studies fail to show any increased risk of cancer from either high-level occupational exposure or the low levels found in the diet. In fact, two of the epidemiologic studies show a decrease in cancer of the large bowel. A number of risk assessment studies were performed to estimate increased cancer risk. The results of these studies are highly variable depending on the model. There is universal consensus among international food safety groups in all countries that examined the issue of ACR in the diet that not enough information is available at this time to make informed decisions on which to base any regulatory action. Too little is known about levels of this chemical in different foods and the potential risk from dietary exposure. Avoidance of foods containing ACR would result in worse health issues from an unbalanced diet or pathogens from under cooked foods. There is some consensus that low levels of ACR in the diet are not a concern for neurotoxicity or reproductive toxicity in humans, although further research is need to study the long-term, low-level cumulative effects on the nervous system. Any relationship to cancer risk from dietary exposure is hypothetical at this point and awaits more definitive studies. (A2877).
A colorless, odorless, highly water soluble vinyl monomer formed from the hydration of acrylonitrile. It is primarily used in research laboratories for electrophoresis, chromatography, and electron microscopy and in the sewage and wastewater treatment industries.
See also: Polyquaternium-53 (monomer of); Polythis compound (1500 MW) (monomer of); Polythis compound (1300000 MW) (monomer of) ... View More ...
Structure
3D Structure
属性
IUPAC Name |
prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO/c1-2-3(4)5/h2H,1H2,(H2,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPVXLWXLXDGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO, Array | |
| Record name | ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
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| Record name | ACRYLAMIDE SOLUTION, [AQUEOUS] | |
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| Record name | ACRYLAMIDE SOLUTION, [FLAMMABLE LIQUID LABEL] | |
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| Record name | ACRYLAMIDE | |
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| Record name | acrylamide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Acrylamide | |
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| Source | PubChem | |
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Related CAS |
9003-05-8 | |
| Record name | Polyacrylamide | |
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DSSTOX Substance ID |
DTXSID5020027 | |
| Record name | Acrylamide | |
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Molecular Weight |
71.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Acrylamide appears as white crystalline solid shipped either as a solid or in solution. A confirmed carcinogen. Toxic by skin absorption. Less dense than water and soluble in water. May be toxic by ingestion. Used for sewage and waste treatment, to make dyes, adhesives. The solid is stable at room temperature, but upon melting may violently polymerize. Toxic, irritating to skin, eyes, etc., Acrylamide solution, [aqueous] appears as a colorless aqueous solution of a solid. Often at a concentration of 40% (w/v). Spills can easily penetrate the soil and contaminate groundwater and nearby streams. Used for sewage and waste treatment and to make dyes and adhesives. Toxic, irritating to skin, eyes, etc. Produce toxic oxides of nitrogen when burned., Acrylamide solution, [flammable liquid label] appears as a solution of a colorless crystalline solid. Flash point depends on the solvent but below 141 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used for sewage and waste treatment, to make dyes and adhesives., Dry Powder; Liquid; Other Solid; Pellets or Large Crystals, White crystalline, odorless solid; [NIOSH], Solid, WHITE CRYSTALS., White crystalline, odorless solid. | |
| Record name | ACRYLAMIDE | |
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| Record name | ACRYLAMIDE SOLUTION, [AQUEOUS] | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ACRYLAMIDE SOLUTION, [FLAMMABLE LIQUID LABEL] | |
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| Record name | 2-Propenamide | |
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| Record name | Acrylamide | |
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| Record name | Acrylamide | |
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| Record name | ACRYLAMIDE | |
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| Record name | ACRYLAMIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Acrylamide | |
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Boiling Point |
189 °F at 2 mmHg (EPA, 1998), 192.6 °C, 192.60 °C. @ 760.00 mm Hg, 347-572 °F (decomposes), 347-572 °F (Decomposes) | |
| Record name | ACRYLAMIDE | |
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| Record name | Acrylamide | |
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| Record name | ACRYLAMIDE | |
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| Record name | Acrylamide | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0012.html | |
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Flash Point |
280.4 °F (EPA, 1998), 138 °C (280 °F) - closed cup, 138 °C c.c., 280 °F | |
| Record name | ACRYLAMIDE | |
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| Record name | ACRYLAMIDE | |
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| Record name | ACRYLAMIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/686 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0012.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), In water, 3.711X10+2 g/L at 20 °C; 4.048X10+2 g/L at 30 °C, Soluble in ethanol, ethyl ether and acetone, Solubility (g/100 mL) at 30 °C in: methanol 155; ethanol 86.2; acetone 63.1; ethyl acetate 12.6; chloroform 2.66; benzene 0.346; heptane 0.0068, 390 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 204 (very good), (86 °F): 216% | |
| Record name | ACRYLAMIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Acrylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |
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| Record name | Acrylamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0012.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.122 at 86 °F (EPA, 1998) - Denser than water; will sink, 1.122 at 30 °C/4 °C, 1.13 g/cm³, 1.12 | |
| Record name | ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2302 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | ACRYLAMIDE | |
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Vapor Density |
2.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.45 (Air = 1), Relative vapor density (air = 1): 2.45 | |
| Record name | ACRYLAMIDE | |
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| Record name | ACRYLAMIDE | |
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| Record name | ACRYLAMIDE | |
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Vapor Pressure |
0.007 mmHg at 68 °F (EPA, 1998), 0.007 [mmHg], 0.9 Pa (7X10-3 mm Hg) at 25 °C, Vapor pressure, Pa at 25 °C: 0.9, 0.007 mmHg | |
| Record name | ACRYLAMIDE | |
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| Record name | Acrylamide | |
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| Record name | ACRYLAMIDE | |
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| Record name | ACRYLAMIDE | |
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Impurities |
Possible contaminants include sodium sulfate, acrylic acid, sulfuric acid, and water, depending on the mode of synthesis. The commercial product has been reported to contain residual levels of 1-100 mg/kg acrylonitrile. | |
| Record name | ACRYLAMIDE | |
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Color/Form |
Flake-like crystals from benzene, White crystalline ... solid | |
CAS No. |
79-06-1, 9003-05-8 | |
| Record name | ACRYLAMIDE | |
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| Record name | ACRYLAMIDE SOLUTION, [AQUEOUS] | |
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| Record name | ACRYLAMIDE SOLUTION, [FLAMMABLE LIQUID LABEL] | |
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| Record name | Acrylamide | |
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| Record name | Acrylamide | |
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| Record name | Polystolon | |
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| Record name | ACRYLAMIDE | |
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| Record name | 2-Propenamide | |
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| Record name | Acrylamide | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID5020027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acrylamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.067 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ACRYLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20R035KLCI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | ACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acrylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACRYLAMIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/686 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh-rtecs/AS32BC48.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
184 °F (EPA, 1998), 84.5 °C, 184 °F | |
| Record name | ACRYLAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2302 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | ACRYLAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/191 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Acrylamide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0004296 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | ACRYLAMIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0091 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | ACRYLAMIDE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/686 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Acrylamide | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0012.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Structure of Acrylamide
Introduction
Acrylamide (IUPAC name: prop-2-enamide) is a white, odorless, crystalline organic compound with the chemical formula C₃H₅NO.[1][2][3] It is a water-soluble monomer that serves as a crucial precursor in the synthesis of polyacrylamides, which have widespread applications as flocculants in water treatment, thickeners, and as a medium for gel electrophoresis.[4][5][6] The molecule's structure, featuring a vinyl group conjugated with an amide functionality, imparts a high degree of reactivity, making it a versatile chemical intermediate.[4][7] First synthesized in 1893, its industrial significance grew with the development of catalytic hydration of acrylonitrile.[4][8] The discovery of this compound in high-carbohydrate foods cooked at high temperatures in 2002 has spurred extensive research into its formation, toxicology, and analytical detection.[1][9] This guide provides a detailed overview of its chemical structure, properties, reactivity, and the experimental protocols used for its study.
Chemical Structure and Properties
This compound is the simplest unsaturated organic amide.[8] Its structure consists of a vinyl group directly attached to the carbonyl carbon of a primary amide.[3][7] This arrangement creates a conjugated π-system across the O=C-C=C backbone, which influences its chemical reactivity and physical properties.[3][4] The carbon atoms of the vinyl group and the carbonyl group are sp² hybridized, resulting in a planar geometry.[10] The amide group exhibits resonance, which reduces the basicity of the nitrogen atom compared to alkyl amines.[4] In the solid state, intermolecular forces are dominated by N-H···O=C hydrogen bonding.[4][11]
Figure 1: Chemical structure of the this compound molecule.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below. Its high polarity and capacity for hydrogen bonding result in high water solubility.[12] It is stable at room temperature but can polymerize violently upon melting or exposure to UV light.[13]
| Property | Value | References |
| IUPAC Name | prop-2-enamide | [3] |
| Molecular Formula | C₃H₅NO | [2][5][14][15] |
| Molecular Weight | 71.08 g/mol | [2][5][14][16] |
| Appearance | White, odorless crystalline solid | [1][2][4][6] |
| Melting Point | 84.5 °C (357.6 K) | [1][4][14][17] |
| Boiling Point | Decomposes >84.5 °C; 125 °C at 25 mmHg | [2][6][18][19] |
| Density | 1.122 g/cm³ (at 30 °C) | [3][5][17] |
| Solubility in Water | 390 g/L (at 25 °C) | [1][4] |
| Solubility (Other) | Soluble in ethanol, methanol, acetone; slightly soluble in toluene. | [2][3][5][20] |
| Vapor Pressure | 0.9 Pa (7x10⁻³ mmHg) at 25 °C | [13] |
| Log Kₒw | -0.67 | [13] |
Reactivity and Synthesis
Industrial Synthesis
The primary industrial method for producing this compound is the hydration of acrylonitrile.[1][8] This reaction can be catalyzed by sulfuric acid or various metal salts.[1] More advanced and environmentally friendly methods utilize microbial nitrile hydratase enzymes, which operate under mild conditions and produce high-purity this compound.[21]
Polymerization
The most significant reaction of this compound is its free-radical polymerization to form polythis compound.[5][8] The reaction is typically initiated in an aqueous solution using a free-radical generating system, such as the combination of ammonium persulfate (APS) as an initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as a catalyst.[22] TEMED accelerates the formation of sulfate free radicals from persulfate, which then attack an this compound monomer to initiate the polymerization chain reaction.[22][23] The elongating polymer chains are cross-linked by a bifunctional agent, most commonly N,N'-methylene-bis-acrylamide ("bis"), to form a gel matrix with a defined porosity.[22]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | 79-06-1 [chemicalbook.com]
- 3. study.com [study.com]
- 4. webqc.org [webqc.org]
- 5. chemiis.com [chemiis.com]
- 6. ecosrawchemicals.com [ecosrawchemicals.com]
- 7. Key Role of this compound Functional Groups [tairanchemical.com]
- 8. acs.org [acs.org]
- 9. A review of this compound toxicity and its mechanism - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 10. greenchemdy.com [greenchemdy.com]
- 11. publications.aston.ac.uk [publications.aston.ac.uk]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. merckindex.rsc.org [merckindex.rsc.org]
- 16. chem-agilent.com [chem-agilent.com]
- 17. Table 4-2, Physical and Chemical Properties of this compound - TOXICOLOGICAL PROFILE FOR this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. 79-06-1 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 19. This compound [surechemical.com]
- 20. greenchemdy.com [greenchemdy.com]
- 21. Enzymatic synthesis of this compound: a success story not yet over - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. bio-rad.com [bio-rad.com]
- 23. pubs.acs.org [pubs.acs.org]
Synthesis of Acrylamide for Laboratory Use: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary methods for the laboratory synthesis of acrylamide, a critical reagent in various research and industrial applications, most notably in the preparation of polythis compound gels for electrophoresis. The synthesis of this compound requires stringent safety protocols due to the neurotoxic and potentially carcinogenic nature of the monomer. This document details two principal synthetic routes: the chemical method involving acid-catalyzed hydrolysis of acrylonitrile and the enzymatic method utilizing nitrile hydratase. Furthermore, it provides in-depth experimental protocols, safety precautions, and purification techniques.
Introduction
This compound (prop-2-enamide) is a white, odorless crystalline solid with the chemical formula CH₂=CHCONH₂.[1] Its primary utility in the laboratory is as a monomer for the synthesis of polythis compound, a versatile polymer used as a support matrix in gel electrophoresis for the separation of proteins and nucleic acids. While commercially available, in-house synthesis may be required for specific research applications or for economic reasons. This guide offers detailed procedures for its preparation on a laboratory scale.
Critical Safety Precautions
This compound is a potent neurotoxin and is classified as a probable human carcinogen.[2] All handling of this compound and its precursor, acrylonitrile, must be conducted with extreme caution in a well-ventilated chemical fume hood.[3][4]
Personal Protective Equipment (PPE):
-
Gloves: Nitrile gloves are required. If gloves become contaminated, they should be removed and replaced immediately.[2]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended when there is a risk of splashing.[3]
-
Lab Coat: A fully buttoned lab coat must be worn.[3]
-
Respiratory Protection: Not typically required if all work is performed in a certified chemical fume hood.[3]
Handling and Storage:
-
This compound powder should be handled carefully to avoid the creation of airborne dust.[2]
-
Store this compound in a cool, dark, and well-ventilated area away from incompatible materials such as acids, bases, oxidizing agents, and reducing agents.[5]
-
Containers should be tightly sealed.[5]
Waste Disposal:
-
All this compound waste, including contaminated materials, is considered hazardous and must be disposed of according to institutional and local regulations. Contact your institution's Environmental Health & Safety (EHS) office for specific disposal procedures.[4][5]
Spill and Exposure Procedures:
-
In case of a spill, evacuate the area and follow your institution's established spill cleanup protocol. For small spills within a fume hood, trained personnel with appropriate PPE may clean it up.[3]
-
In the event of skin or eye contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3]
Synthesis Methodologies
Chemical Synthesis: Acid-Catalyzed Hydrolysis of Acrylonitrile
The traditional chemical synthesis of this compound involves the hydration of acrylonitrile, typically catalyzed by sulfuric acid.[6] This method can also be performed with copper catalysts, which may offer higher yields and simpler procedures.[6]
This method proceeds via the formation of an this compound sulfate intermediate, which is then neutralized to yield this compound.[7]
Reaction Scheme:
CH₂=CHCN + H₂SO₄ + H₂O → CH₂=CHCONH₂·H₂SO₄ CH₂=CHCONH₂·H₂SO₄ + 2NH₃ → CH₂=CHCONH₂ + (NH₄)₂SO₄
A major drawback of this method is the production of ammonium sulfate as a byproduct, which can complicate purification.[1]
Enzymatic Synthesis: Nitrile Hydratase
A more modern and highly efficient method for this compound synthesis employs the enzyme nitrile hydratase. This biocatalytic approach offers several advantages over chemical methods, including milder reaction conditions, higher selectivity, and a near-quantitative yield with minimal byproducts.[1][8] The enzyme specifically hydrates the nitrile group of acrylonitrile to the corresponding amide.
Reaction Scheme:
CH₂=CHCN + H₂O --(Nitrile Hydratase)--> CH₂=CHCONH₂
This method can be performed using either isolated enzyme or, more commonly in industrial settings, whole microbial cells containing the enzyme, such as those from the genera Rhodococcus or Pseudomonas.[9][10][11]
Data Presentation: Comparison of Synthesis Methods
| Parameter | Sulfuric Acid-Catalyzed Hydrolysis | Enzymatic Synthesis (Nitrile Hydratase) |
| Catalyst | Concentrated Sulfuric Acid | Nitrile Hydratase (from whole cells or isolated) |
| Reaction Temperature | 95-100 °C[7] | 35 °C[12] |
| Reaction Time | ~1 hour[7] | 7.5 hours (for high concentration)[1] |
| Yield | ~97% (as this compound sulfate)[7] | Nearly 100%[1] |
| Byproducts | Ammonium sulfate, small amount of acrylic acid[1] | Trace amounts of acrylic acid[1] |
| Purity of Crude Product | Requires significant purification | High |
| Reaction Conditions | Harsh (strong acid, high temperature) | Mild (neutral pH, moderate temperature) |
Experimental Protocols
Protocol 1: Sulfuric Acid-Catalyzed Synthesis of this compound
Materials:
-
Acrylonitrile (1.05 moles)
-
Sulfuric acid monohydrate (1 mole)
-
Phenothiazine (polymerization inhibitor, 0.1 g)
-
Ice bath
-
Heating mantle
-
Round-bottom flask with stirrer
Procedure:
-
In a well-ventilated fume hood, charge a round-bottom flask with 116 g (1 mole) of sulfuric acid monohydrate and 0.1 g of phenothiazine.[7]
-
Heat the mixture to 95 °C with stirring.[7]
-
Slowly add 55.6 g (1.05 moles) of acrylonitrile dropwise over 15-20 minutes, maintaining the temperature between 95-100 °C. Use an ice bath to control any exothermic reactions.[7]
-
After the addition is complete, continue heating and stirring at 95 °C for an additional 40-45 minutes to ensure the reaction goes to completion.[7]
-
The resulting product is this compound sulfate.[7] This crude product will require neutralization and purification as described in the purification section.
Protocol 2: Enzymatic Synthesis of this compound Using Whole Cells
This protocol is based on the use of Bacillus sp. APB-6 cells containing nitrile hydratase.[12]
Materials:
-
Cultured Bacillus sp. APB-6 cells
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Acrylonitrile
-
Incubator shaker
Procedure:
-
Cultivate Bacillus sp. APB-6 under optimal conditions to induce nitrile hydratase production. The culture medium should contain lactose (18.0 g/L), peptone (1.0 g/L), yeast extract (2.0 g/L), MgSO₄ (0.5 g/L), K₂HPO₄ (0.6 g/L), urea (9.0 g/L), and CoCl₂ (0.01 g/L) at a pH of 7.0. Incubate at 35 °C for 24 hours with shaking (160 rpm).[12]
-
Harvest the bacterial cells by centrifugation and prepare a suspension of resting cells in 100 mM potassium phosphate buffer (pH 7.0).[12]
-
In a reaction vessel, combine the cell suspension with acrylonitrile.[12]
-
Incubate the reaction mixture at 55 °C for 20 minutes.[12]
-
Terminate the reaction by adding an equal volume of 0.1 N HCl.[12]
-
The resulting solution contains this compound, which can be purified from the cell debris and other components.
Protocol 3: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Methanol
-
Polymerization inhibitor (e.g., sodium nitrite)
-
Heating source
-
Ice bath
-
Filtration apparatus
Procedure:
-
Dissolve the crude this compound in methanol by heating. The addition of a small amount (0.01-0.1% by weight) of a polymerization inhibitor is recommended.[13]
-
If insoluble impurities are present, filter the hot solution.
-
Cool the solution in an ice bath to induce crystallization of the pure this compound.[13]
-
Collect the crystals by filtration and wash them with a small amount of cold methanol.
-
Dry the purified this compound crystals under vacuum.
Mandatory Visualizations
Caption: Acid-catalyzed hydrolysis of acrylonitrile to this compound.
Caption: Enzymatic synthesis of this compound from acrylonitrile.
Caption: Workflow for the purification of this compound by recrystallization.
References
- 1. pu-toyama.ac.jp [pu-toyama.ac.jp]
- 2. ehs.unl.edu [ehs.unl.edu]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. uh.edu [uh.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. geniusjournals.org [geniusjournals.org]
- 7. US3257454A - Preparation of this compound - Google Patents [patents.google.com]
- 8. Enzymatic synthesis of this compound: a success story not yet over - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of this compound [vitroid.github.io]
- 11. tandfonline.com [tandfonline.com]
- 12. Bioconversion of acrylonitrile using nitrile hydratase activity of Bacillus sp. APB-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US3324180A - Purification of this compound - Google Patents [patents.google.com]
Acrylamide-Induced Oxidative Stress in Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acrylamide (ACR), a process contaminant found in various heat-treated foods and used in industrial applications, is a well-documented neurotoxicant.[1][2] A primary mechanism underlying its toxicity is the induction of oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[3][4] This guide provides a comprehensive technical overview of the molecular mechanisms by which this compound induces oxidative stress, details key experimental protocols for its investigation, and presents quantitative data from relevant studies. The signaling pathways involved are visualized to facilitate a deeper understanding of the complex cellular response to this compound exposure.
Introduction: The Role of this compound in Oxidative Stress
This compound is a soft electrophile that can readily react with nucleophilic groups in macromolecules, including the sulfhydryl groups of cysteine residues in proteins like glutathione (GSH).[5][6] This interaction is a critical initiating event in this compound-induced oxidative stress. The depletion of GSH, a major intracellular antioxidant, compromises the cell's redox buffering capacity and leads to an accumulation of ROS.[2][3] This oxidative onslaught targets various cellular components, including lipids, proteins, and DNA, leading to significant cellular damage and dysfunction.[7]
The cellular response to this compound-induced oxidative stress is multifaceted, involving the activation of protective signaling pathways, mitochondrial dysfunction, and in cases of severe damage, the initiation of apoptotic cell death.[8][9] Understanding these intricate mechanisms is paramount for developing effective therapeutic strategies to mitigate the toxic effects of this compound.
Core Mechanisms of this compound-Induced Oxidative Stress
Depletion of Intracellular Antioxidants
This compound's primary mode of action in inducing oxidative stress is through the depletion of glutathione (GSH).[2][3] GSH is a tripeptide that plays a crucial role in detoxifying electrophilic compounds and neutralizing ROS. This compound reacts with GSH via a Michael addition reaction, catalyzed by glutathione S-transferases (GSTs), forming a conjugate that is subsequently eliminated from the cell.[2][10] This process consumes GSH, leading to a significant decrease in the intracellular GSH pool and shifting the cellular redox state towards oxidation.[5]
Mitochondrial Dysfunction and ROS Production
Mitochondria are both a primary source and a major target of ROS. This compound has been shown to disrupt the mitochondrial electron transport chain (ETC), particularly complexes I and III, leading to electron leakage and the increased production of superoxide radicals (O₂⁻).[3][11][12] This surge in mitochondrial ROS (mtROS) can further damage mitochondrial components, including mitochondrial DNA (mtDNA), proteins, and lipids, leading to a vicious cycle of oxidative damage and mitochondrial dysfunction.[11] Consequences of this compound-induced mitochondrial dysfunction include a decrease in mitochondrial membrane potential (MMP), impaired ATP synthesis, and the release of pro-apoptotic factors like cytochrome c.[8][9]
Impact on Antioxidant Enzymes
Cells possess a sophisticated enzymatic antioxidant defense system to counteract oxidative stress. Key enzymes in this system include superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[13] this compound exposure has been shown to perturb the activity of these enzymes. While some studies report an initial compensatory increase in the expression or activity of these enzymes, prolonged or high-dose exposure often leads to a significant decrease in their activity, further exacerbating oxidative stress.[14][15]
-
Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into hydrogen peroxide (H₂O₂) and molecular oxygen.[13]
-
Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[13]
-
Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using GSH as a reducing substrate.[13]
Lipid Peroxidation and Damage to Macromolecules
The overproduction of ROS in the presence of a compromised antioxidant defense system leads to oxidative damage to cellular macromolecules.
-
Lipid Peroxidation: Polyunsaturated fatty acids in cellular membranes are highly susceptible to attack by ROS, leading to a chain reaction known as lipid peroxidation.[16] This process generates reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), which can form adducts with proteins and DNA, causing further cellular damage.[16][17] Increased levels of MDA are a widely used biomarker of oxidative stress.[18][19]
-
Protein Carbonylation: ROS can directly oxidize amino acid residues in proteins, leading to the formation of protein carbonyls. This irreversible modification can alter protein structure and function, contributing to cellular dysfunction.
-
DNA Damage: ROS can induce various forms of DNA damage, including single- and double-strand breaks and the formation of oxidized bases, such as 8-hydroxy-2'-deoxyguanosine (8-OHdG).[7][20] This genotoxicity is a critical aspect of this compound's carcinogenic potential.[7][21]
Key Signaling Pathways Involved
The Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[1] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation.[22][23] Electrophiles like this compound or ROS can modify cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[23] Liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes.[22][23] These include genes encoding for antioxidant enzymes (e.g., SOD, CAT, GPx) and enzymes involved in GSH synthesis and regeneration.[22] Activation of the Nrf2 pathway is a crucial cellular defense mechanism against this compound-induced oxidative stress.[1][24]
Caption: this compound-induced activation of the Nrf2-ARE pathway.
Mitochondria-Mediated Apoptosis
Severe or prolonged oxidative stress induced by this compound can trigger the intrinsic pathway of apoptosis.[9] Mitochondrial dysfunction plays a central role in this process. The loss of mitochondrial membrane potential and increased mitochondrial outer membrane permeabilization leads to the release of cytochrome c from the intermembrane space into the cytosol.[8] In the cytosol, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1), which then recruits and activates pro-caspase-9 to form the apoptosome. Activated caspase-9, in turn, activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a variety of cellular substrates.[9] The Bcl-2 family of proteins, including the anti-apoptotic Bcl-2 and the pro-apoptotic Bax, are critical regulators of this process.[11] this compound has been shown to decrease the Bcl-2/Bax ratio, thereby promoting apoptosis.[11]
Caption: Mitochondria-mediated apoptosis induced by this compound.
Quantitative Data on this compound-Induced Oxidative Stress
The following tables summarize quantitative data from various studies investigating the effects of this compound on markers of oxidative stress.
Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Production and Mitochondrial Membrane Potential (MMP)
| Cell Line | This compound Concentration | Exposure Time | ROS Production (% of Control) | MMP (% of Control) | Reference |
| Caco-2 | 3.2 mM | 24 h | Increased (qualitative) | - | [8] |
| Caco-2 | 12.5 mM | 24 h | Significantly Increased | 234.0% (depolarization) | [8] |
| U87-MG | Varied | - | Significantly Increased | Decreased | [9] |
| Astrocytes | 2.0 mM | - | Increased | - | [11] |
| Astrocytes | 3.5 mM | - | Increased | - | [11] |
Table 2: Effect of this compound on Antioxidant Enzyme Activities
| Tissue/Cell Line | This compound Dose/Concentration | Parameter | Effect | Reference |
| Rat Hepatocytes | 25 mg/kg & 50 mg/kg | SOD1 & SOD2 protein expression | Increased | [15] |
| Rat Hepatocytes | IC20 & IC50 | SOD activity | Decreased | [15] |
| Rat Hepatocytes | IC20 & IC50 | CAT expression | Increased | [15] |
| Rat Hepatocytes | IC20 & IC50 | CAT activity | Unchanged | [15] |
| Rat Kidney | - | SOD, CAT, GPx activities | Decreased | [25] |
| Zebrafish Embryos | 1 mM & 2 mM | SOD & CAT activity | Reduced | [26] |
Table 3: Effect of this compound on Lipid Peroxidation (MDA Levels) and Glutathione (GSH) Levels
| Tissue/Cell Line | This compound Dose/Concentration | MDA Levels | GSH Levels | Reference |
| Rat Hepatocytes | IC20 & IC50 | Increased | Decreased | [15] |
| U87-MG | Varied | Significantly Increased | Decreased | [9] |
| Astrocytes | 2.0 mM & 3.5 mM | - | Decreased | [11] |
| Rat Kidney | - | Increased | Decreased | [25] |
| C. elegans | Varied | - | Significantly Reduced | [10] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is based on the use of 2',7'-dichlorofluorescein diacetate (DCFH-DA), a cell-permeable probe that fluoresces upon oxidation.[5][27]
Materials:
-
Cells of interest
-
This compound solution of desired concentrations
-
Phosphate-buffered saline (PBS)
-
DCFH-DA stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time period. Include a vehicle control and a positive control (e.g., H₂O₂).
-
After treatment, remove the medium and wash the cells twice with warm PBS.
-
Prepare a working solution of DCFH-DA (e.g., 5-10 µM) in serum-free medium.
-
Incubate the cells with the DCFH-DA working solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add PBS or medium to the wells.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~525 nm) or visualize the cells under a fluorescence microscope.[27][28]
Caption: Experimental workflow for measuring intracellular ROS.
Quantification of Lipid Peroxidation (Malondialdehyde - MDA Assay)
This protocol is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product, a method commonly referred to as the TBARS (Thiobarbituric Acid Reactive Substances) assay.[16][29]
Materials:
-
Cell or tissue homogenates
-
TBA solution
-
Trichloroacetic acid (TCA) solution
-
Butylated hydroxytoluene (BHT) to prevent further oxidation during the assay
-
MDA standard solution
-
Spectrophotometer or fluorescence microplate reader
Procedure:
-
Prepare cell lysates or tissue homogenates.[29]
-
To a defined volume of the sample, add TCA to precipitate proteins.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Add TBA solution to the supernatant.
-
Incubate the mixture in a boiling water bath for 15-60 minutes to allow the color reaction to proceed.[5]
-
Cool the samples and centrifuge to remove any precipitate.
-
Quantify the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA.
Assay of Antioxidant Enzyme Activity
General protocols for measuring the activity of SOD, CAT, and GPx are described below. Specific kits and reagents may vary.
5.3.1. Superoxide Dismutase (SOD) Activity Assay
This assay is often based on the inhibition of the reduction of a chromogenic compound (e.g., nitroblue tetrazolium - NBT) by superoxide radicals generated by a xanthine/xanthine oxidase system.[13][30]
Procedure:
-
Prepare cell or tissue lysates.
-
In a multi-well plate, add the sample, xanthine, and NBT.
-
Initiate the reaction by adding xanthine oxidase.
-
The superoxide radicals produced will reduce NBT to formazan, which absorbs light at a specific wavelength.
-
SOD in the sample will compete for the superoxide radicals, thus inhibiting the reduction of NBT.
-
Measure the absorbance at the appropriate wavelength. The degree of inhibition is proportional to the SOD activity in the sample.[31]
5.3.2. Catalase (CAT) Activity Assay
This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.[13]
Procedure:
-
Prepare cell or tissue lysates.
-
Add the sample to a solution of H₂O₂.
-
Monitor the decrease in absorbance at 240 nm as H₂O₂ is consumed.[31]
-
The rate of decrease in absorbance is proportional to the catalase activity.
5.3.3. Glutathione Peroxidase (GPx) Activity Assay
This assay typically involves a coupled reaction where GPx reduces an organic hydroperoxide (e.g., tert-butyl hydroperoxide) using GSH. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase (GR), with the concomitant oxidation of NADPH to NADP⁺.[13]
Procedure:
-
Prepare cell or tissue lysates.
-
To a reaction mixture containing GSH, GR, and NADPH, add the sample.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Monitor the decrease in absorbance at 340 nm as NADPH is consumed.[32]
-
The rate of NADPH consumption is proportional to the GPx activity.[33]
Conclusion
This compound induces significant oxidative stress in cells through a combination of GSH depletion, mitochondrial dysfunction, and the perturbation of the enzymatic antioxidant defense system. This leads to widespread damage to lipids, proteins, and DNA, ultimately contributing to cellular dysfunction and death. The Nrf2-ARE signaling pathway represents a critical defense mechanism against this onslaught, while severe oxidative damage can trigger mitochondria-mediated apoptosis. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to investigate the mechanisms of this compound toxicity and to evaluate the efficacy of potential therapeutic interventions. A thorough understanding of these processes is essential for developing strategies to mitigate the health risks associated with this compound exposure.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Frontiers | The Mechanism of this compound-Induced Neurotoxicity: Current Status and Future Perspectives [frontiersin.org]
- 3. The Mechanism of this compound-Induced Neurotoxicity: Current Status and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of this compound on Cellular Senescence Response and Cell Cycle Distribution via an In-vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular determinants of this compound neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitochondrial, lysosomal and DNA damages induced by this compound attenuate by ellagic acid in human lymphocyte - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Decreases Cell Viability, and Provides Oxidative Stress, DNA Damage, and Apoptosis in Human Colon Adenocarcinoma Cell Line Caco-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. This compound induces immunotoxicity through reactive oxygen species production and caspase-dependent apoptosis in mice splenocytes via the mitochondria-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 17. scispace.com [scispace.com]
- 18. Evaluation of different methods used to measure malonyldialdehyde in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Assessment of lipid peroxidation by measuring malondialdehyde (MDA) and relatives in biological samples: Analytical and biological challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. diabetesjournals.org [diabetesjournals.org]
- 21. Assessment of the genotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. ROLE OF THE Nrf2-ARE PATHWAY IN this compound NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Nrf2 Activation Attenuates this compound-Induced Neuropathy in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. This compound Induces Mitophagy and Alters Macrophage Phenotype via Reactive Oxygen Species Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. assaygenie.com [assaygenie.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. researchgate.net [researchgate.net]
- 31. sciensage.info [sciensage.info]
- 32. researchgate.net [researchgate.net]
- 33. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]
preliminary studies on acrylamide genotoxicity
An In-depth Technical Guide to Preliminary Studies on Acrylamide Genotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (AA) is a low molecular weight, water-soluble vinyl monomer used in various industrial processes and is also formed in carbohydrate-rich foods cooked at high temperatures, such as potato chips and coffee.[1][2][3] Classified by the International Agency for Research on Cancer (IARC) as a "probable human carcinogen" (Group 2A), its presence in the human diet has raised significant public health concerns.[4][5] The carcinogenicity of this compound is strongly linked to its genotoxic properties. Understanding the mechanisms of this genotoxicity is critical for risk assessment and the development of potential mitigation strategies. This guide provides a detailed overview of the core mechanisms of this compound genotoxicity, summarizes key experimental findings, and outlines common methodologies used in its study.
Core Mechanisms of this compound Genotoxicity
This compound exerts its genotoxic effects through two primary pathways: metabolic activation to a reactive epoxide and the induction of oxidative stress.
Metabolic Activation to Glycidamide
The principal mechanism of this compound-induced genotoxicity involves its biotransformation into a more reactive metabolite, glycidamide (GA).[6][7]
-
Enzymatic Conversion : this compound is metabolized by the cytochrome P450 2E1 (CYP2E1) enzyme, primarily in the liver, through an epoxidation reaction to form glycidamide.[[“]][9][10]
-
Glycidamide's Role : Glycidamide is an epoxide and a strong electrophile that is considered the ultimate carcinogenic and genotoxic agent.[6][11][12] It is more mutagenic and reactive toward DNA than its parent compound, this compound.[1][13] Standard in vitro tests often show weak or negative results for this compound itself because they may lack the necessary metabolic activation systems to convert it to glycidamide.[9]
DNA Adduct Formation
Glycidamide readily reacts with DNA to form covalent adducts, which are promutagenic lesions that can lead to mutations if not repaired before DNA replication.[1][13][14]
-
Primary Adducts : The most common DNA adducts formed are N7-(2-carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua) and, to a lesser extent, N3-(2-carbamoyl-2-hydroxyethyl)adenine (N3-GA-Ade).[4][[“]][15]
-
Mutational Signature : The formation of these adducts can lead to specific types of mutations, including G:C→T:A and G:C→C:G transversions, as well as A:T→G:C transitions.[[“]][13] These mutations have been observed in cancer-related genes like TP53.[1][2][13]
Induction of Oxidative Stress
A secondary, yet significant, mechanism of this compound's genotoxicity is the induction of cellular oxidative stress.[6][16][17]
-
ROS Generation : this compound exposure leads to the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA, lipids, and proteins.[10][17][18]
-
GSH Depletion : this compound and glycidamide can be detoxified through conjugation with glutathione (GSH).[6][10] This process can deplete cellular GSH stores, compromising the cell's antioxidant defense system and making it more vulnerable to ROS-induced damage.[17][18]
-
Oxidative DNA Damage : ROS can directly damage DNA, leading to lesions such as 8-hydroxy-2'-deoxyguanosine (8-OHdG), a biomarker for oxidative DNA damage.[17][19] This type of damage can also contribute to the overall mutagenic burden.
Visualized Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental processes related to this compound genotoxicity.
References
- 1. academic.oup.com [academic.oup.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of the genotoxicity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. consensus.app [consensus.app]
- 9. Genotoxicity of this compound in vitro: this compound is not metabolically activated in standard in vitro systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Genotoxicity of this compound and its metabolite glycidamide administered in drinking water to male and female Big Blue mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Genotoxicity of this compound and glycidamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound induces specific DNA adduct formation and gene mutations in a carcinogenic target site, the mouse lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DNA adduct formation from this compound via conversion to glycidamide in adult and neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound-Induced Hepatotoxicity Through Oxidative Stress: Mechanisms and Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genotoxicity of this compound in human hepatoma G2 (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | The Mechanism of this compound-Induced Neurotoxicity: Current Status and Future Perspectives [frontiersin.org]
- 19. pubs.aip.org [pubs.aip.org]
acrylamide as a precursor for polyacrylamide synthesis
An In-depth Technical Guide to the Synthesis of Polyacrylamide from this compound
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of polythis compound from its this compound precursor. It covers the fundamental polymerization mechanism, detailed experimental protocols, kinetic data, characterization techniques, and key applications, with a focus on its relevance to the scientific and drug development communities. Safety protocols for handling the neurotoxic this compound monomer are also detailed.
Introduction: From Monomer to Polymer
This compound (C₃H₅NO) is a white, odorless crystalline solid that serves as the monomeric building block for the synthesis of polythis compound (PAM).[1] Polythis compound is a versatile, water-soluble polymer with a wide range of applications stemming from its unique properties.[2][3] It can be synthesized as a simple linear chain or as a cross-linked hydrogel, a form that is highly water-absorbent and finds extensive use in biomedical fields.[2][4]
The polymer's utility spans various industries, including water treatment, papermaking, and mining.[5][6] In research and drug development, polythis compound is indispensable as the matrix for gel electrophoresis to separate proteins and nucleic acids and is increasingly explored for controlled drug delivery systems.[7][8] While polythis compound itself is considered non-toxic, the this compound monomer is a potent neurotoxin and a suspected carcinogen, necessitating strict safety measures during handling.[2][9][10]
Table 1: Physicochemical Properties of this compound and Polythis compound
| Property | This compound Monomer | Polythis compound Polymer |
| Formula | C₃H₅NO | (-CH₂CHCONH₂-)n |
| Appearance | White crystalline solid[1] | White granular solid or gel[2] |
| Molecular Weight | 71.08 g/mol | 10⁴ - 10⁷ g/mol [2] |
| Solubility | Highly soluble in water, ethanol, acetone[1] | Soluble in water; insoluble in most organic solvents[2][4] |
| Density | 1.122 g/cm³ | 1.302 g/cm³ (at 30°C)[2] |
| Glass Transition Temp. | Not Applicable | 153°C[2] |
| Toxicity | Neurotoxic, potential carcinogen[9][10][11] | Considered non-toxic[2] |
The Chemistry of Synthesis: Free Radical Polymerization
The conversion of this compound to polythis compound occurs via a free-radical vinyl addition polymerization.[7] This chain reaction mechanism is typically divided into three distinct stages: initiation, propagation, and termination.[1][12]
-
Initiation: The process begins with the generation of free radicals from an initiator molecule. A common and efficient method is using a redox pair, such as ammonium persulfate (APS) as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as the catalyst.[7] TEMED accelerates the formation of sulfate free radicals from persulfate.[7][13] These highly reactive radicals then attack the vinyl group of an this compound monomer, transferring the radical to the monomer and starting the polymer chain.[1][7]
-
Propagation: The newly formed monomer radical reacts with subsequent this compound monomers, rapidly extending the polymer chain.[1][12] This step is highly exothermic.[12] The elongating chains can be cross-linked by including a bifunctional agent like N,N'-methylene-bis-acrylamide (bis-acrylamide), which creates a three-dimensional gel network.[7]
-
Termination: The growth of a polymer chain ceases when two free radicals react with each other. This can occur through combination, where two chains join to form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to another, resulting in two stable polymer molecules.[1]
Caption: Free radical polymerization of this compound.
Experimental Protocols and Methodologies
A variety of methods can be used to synthesize polythis compound, including aqueous solution, inverse emulsion, and precipitation polymerization.[14][15] Aqueous solution polymerization is the most common, especially in laboratory settings for applications like gel electrophoresis.[15]
General Protocol for Aqueous Solution Polymerization
This protocol outlines a typical procedure for synthesizing a cross-linked polythis compound hydrogel. Reagent quantities should be adjusted based on the desired final polymer concentration and cross-linking ratio.
Materials and Reagents:
-
This compound monomer (stock solution, e.g., 30-40% w/v)
-
N,N'-methylene-bis-acrylamide (Bis-acrylamide) (stock solution, e.g., 2% w/v)
-
Buffer solution (e.g., Tris-HCl) to maintain pH
-
Ammonium persulfate (APS) (e.g., 10% w/v solution, freshly prepared)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
-
Inert gas (Nitrogen or Argon) for deoxygenation[12]
Procedure:
-
Preparation of Monomer Solution: In a suitable reaction vessel (e.g., an Erlenmeyer flask), combine the desired volumes of this compound stock solution, bis-acrylamide stock solution, buffer, and deionized water to reach the final target concentrations.[12][16]
-
Deoxygenation: Oxygen inhibits the polymerization process and must be removed.[12] Sparge the monomer solution with an inert gas (nitrogen or argon) for at least 10-15 minutes.[12] Alternatively, the solution can be degassed under vacuum.
-
Initiation of Polymerization:
-
Add the required volume of the freshly prepared APS solution to the monomer mix and swirl gently.
-
Add TEMED to catalyze the reaction.[16] The amount of TEMED will affect the polymerization rate; higher concentrations lead to faster polymerization.
-
Immediately after adding TEMED, mix gently and pour the solution into the desired mold (e.g., gel cassette for electrophoresis).
-
-
Polymerization: Allow the solution to polymerize at room temperature. The process is exothermic, and a temperature increase can be monitored to follow the reaction kinetics.[12][16] Gelation should be visible within 30-60 minutes, depending on the specific formulation.
-
Post-Polymerization: After the gel has set, it can be used directly or stored in a buffer solution to prevent dehydration. For non-gel applications, the polymer can be purified by precipitation in a non-solvent like acetone or methanol.[17]
Experimental Workflow
Caption: Experimental workflow for polythis compound synthesis.
Polymerization Kinetics and Influencing Factors
The rate and outcome of this compound polymerization are sensitive to several factors. Understanding these allows for precise control over the final polymer's properties, such as molecular weight and gel porosity.[7]
Table 2: Factors Affecting this compound Polymerization
| Factor | Effect | Reference(s) |
| Monomer Concentration | Higher concentration generally increases the polymerization rate. The reaction order with respect to the monomer is often reported to be between 1.2 and 1.5, rather than the expected 1.0. | [5] |
| Initiator Concentration | Increasing initiator (e.g., APS) concentration leads to a higher rate of radical formation, thus increasing the polymerization rate but typically resulting in lower molecular weight polymers. | [18] |
| Catalyst (TEMED) Conc. | Higher TEMED concentration accelerates the rate of radical generation, leading to a faster reaction and shorter gelation time. | [7] |
| Temperature | The reaction is exothermic. Increasing the initial temperature increases the polymerization rate. The activation energy for redox polymerization has been measured at 38.1 ± 0.2 kJ/mol. | [12][19] |
| Oxygen | Dissolved oxygen acts as a radical scavenger, inhibiting polymerization. Its removal is critical for reproducible results. | [12] |
| pH | The rate of polymerization can be pH-dependent, as it can affect the decomposition of the initiator and the reactivity of the monomer. | - |
| Impurities | Contaminants like heavy metals (iron) can catalyze polymerization, while acrylic acid (a hydrolysis product of this compound) can inhibit it. | [7][20] |
Characterization of Polythis compound
After synthesis, the polymer must be characterized to ensure it meets the required specifications for its intended application.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the conversion of monomer to polymer by observing the disappearance of the vinyl group peaks (around 960-990 cm⁻¹ and 840 cm⁻¹) present in the this compound monomer.[17]
-
Size-Exclusion Chromatography (SEC): SEC is a powerful technique for determining the molecular weight (Mw) and molecular weight distribution (polydispersity) of the synthesized polymer chains.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to verify the chemical structure of the polythis compound and quantify the monomer conversion.[21]
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal properties of the polymer, such as its glass transition temperature (Tg).[2][21]
-
Rheology: For hydrogels, rheological measurements are crucial to characterize their mechanical properties, such as viscosity, elasticity (G'), and viscous behavior (G'').[19]
Applications in Drug Development
Polythis compound hydrogels are particularly valuable in the biomedical field due to their high water content, biocompatibility, and tunable properties.[22][23]
Controlled Drug Delivery
Cross-linked polythis compound networks can form hydrogels that encapsulate therapeutic agents.[23] The release of the drug from the hydrogel matrix can be controlled by modulating the hydrogel's properties, such as its cross-linking density and swelling behavior.[22][24] The porous structure allows for the sustained release of a loaded drug, which can improve therapeutic efficacy and patient compliance by maintaining drug levels within a therapeutic window for an extended period.[23][24]
Caption: Logic of hydrogels in controlled drug delivery.
Safety and Handling of this compound
This compound monomer is a hazardous chemical and must be handled with extreme care.
-
Toxicity: It is a known neurotoxin that can be absorbed through the skin, inhaled as a dust, or ingested.[9][10][20] It is also classified as a probable human carcinogen.[11]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, a lab coat, and chemical safety goggles when handling this compound solutions or powder.[9][11] If gloves become contaminated, they should be changed immediately.[11]
-
Engineering Controls: Weighing of powdered this compound and any procedures that could generate aerosols must be performed inside a certified chemical fume hood to prevent inhalation.[9][10] Using pre-mixed solutions is strongly recommended to avoid handling the hazardous powder form.[11]
-
Waste Disposal: All this compound waste, including contaminated gels, tips, and gloves, must be disposed of as hazardous chemical waste according to institutional guidelines.[9] Do not dispose of this compound down the sink.[9]
-
Spill Cleanup: For solid spills, cover with a damp paper towel to avoid raising dust, then wipe up and collect for hazardous waste disposal.[11] Liquid spills should be absorbed with an inert material and collected for proper disposal.[11]
References
- 1. How does this compound polymerization work? - Blog [rhmschem.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Polythis compound Structure: Chemical Composition, Molecular Characteristics, and Applications – PAM Polythis compound Manufacturer | Solutions for Water Treatment, Mining, Paper Industry and More [witcarbon.com]
- 4. Polythis compound - Wikipedia [en.wikipedia.org]
- 5. A complete model of this compound polymerization - Advanced Science News [advancedsciencenews.com]
- 6. Production Process and Technology Development of this compound - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. safework.nsw.gov.au [safework.nsw.gov.au]
- 11. ehs.unl.edu [ehs.unl.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. How Is Polythis compound Produced? - News [foremost-chem.com]
- 15. Synthesis of polythis compound - Blog [rhmschem.com]
- 16. kinampark.com [kinampark.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. tandfonline.com [tandfonline.com]
- 20. snf.com [snf.com]
- 21. researchgate.net [researchgate.net]
- 22. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fundamental Principles of Acrylamide Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles governing the polymerization of acrylamide. It delves into the reaction mechanisms, kinetics, and critical factors influencing the synthesis of polythis compound, a polymer with significant applications in research and pharmaceutical development. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of key processes to serve as a practical resource for scientists and engineers.
Core Principles of this compound Polymerization
This compound is a vinyl monomer characterized by a carbon-carbon double bond and an amide group. Its polymerization typically proceeds via a free-radical addition mechanism, which involves the sequential addition of monomer units to a growing polymer chain without the elimination of any byproducts.[1] This process can be broken down into three key stages: initiation, propagation, and termination.
Reaction Mechanisms
The formation of polythis compound can be initiated through several methods, each offering distinct advantages in controlling the polymerization process.
-
Chemical Initiation (Redox Initiation): This is one of the most common methods for this compound polymerization, particularly in laboratory settings for applications like polythis compound gel electrophoresis (PAGE).[2][3] It employs a redox pair, typically ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED).[2][4] APS acts as the initiator, generating sulfate free radicals upon thermal decomposition or, more rapidly, through a redox reaction with TEMED, which acts as a catalyst.[2][5] These highly reactive sulfate radicals then attack the vinyl group of an this compound monomer, initiating the polymerization chain.
-
Photochemical Initiation: This method utilizes a photoinitiator, such as riboflavin, which, upon exposure to light (typically UV or visible light), generates free radicals that initiate polymerization.[6] This technique is often employed when a slower, more controlled polymerization is desired.
-
Thermal Initiation: At elevated temperatures, initiators like potassium persulfate can decompose to form free radicals, initiating polymerization.[7] The rate of polymerization is highly dependent on the temperature.[7]
-
Controlled Radical Polymerization (CRP): Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization offer enhanced control over the molecular weight, molecular weight distribution, and architecture of the resulting polymer.[8][9] RAFT polymerization involves a chain transfer agent (CTA) that reversibly terminates the growing polymer chain, allowing for the controlled addition of monomers.[8][10]
Kinetics of Polymerization
The kinetics of this compound polymerization are influenced by several factors. The overall rate of polymerization (Rp) is generally described by the following equation:
Rp = kp--INVALID-LINK--1/2
Where:
-
kp is the propagation rate constant
-
[M] is the monomer concentration
-
f is the initiator efficiency
-
kd is the initiator decomposition rate constant
-
[I] is the initiator concentration
-
kt is the termination rate constant
While classical theory suggests the rate of polymerization is first order with respect to monomer concentration, some studies on this compound report a reaction order between 1.2 and 1.5.[11] The rate of polymerization is typically proportional to the square root of the initiator concentration.[12]
Data Presentation: Quantitative Analysis of Polymerization Parameters
The following tables summarize key quantitative data on the factors influencing this compound polymerization.
Table 1: Effect of Initiator and Monomer Concentration on Polythis compound Properties
| Initiator System | Initiator Concentration | Monomer Concentration | Resulting Molecular Weight | Polymerization Rate | Reference(s) |
| APS/TEMED | Increasing | Constant | Decreases | Increases | [13] |
| APS/TEMED | Constant | Increasing | Increases | Increases | [14] |
| Potassium Persulfate | Increasing | Constant | Decreases | Increases | [15] |
| Azo Initiator/Redox Initiator | Optimal at 0.036%/0.062% | 25% | Maximum Viscosity (Proxy for MW) | - | [16] |
| Photoinitiator (DAROCUR 2959) | Constant | 0.74 - 1.85 wt% | Increases with monomer concentration | Decreases with increasing monomer concentration | [17] |
Table 2: Influence of Temperature on this compound Polymerization
| Parameter | Value | Conditions | Reference(s) |
| Activation Energy (Ea) | 38.1 ± 0.2 kJ/mol | Redox polymerization (APS/NaHSO3), 45-65°C | [12] |
| Activation Energy (Ea) | 45.1 ± 0.1 kJ/mol | Potassium persulfate initiator, 35-55°C | [7] |
| Enthalpy of Polymerization (ΔHp) | ≈15.0 kcal/mol (exothermic) | Redox polymerization (APS/TEMED) | [2] |
| Enthalpy of Polymerization (ΔHp) | ≈16.5 - 19.0 kcal/mol | Redox polymerization (APS/TEMED), 5-25 wt% monomer | [5] |
| Optimal Polymerization Temperature | 25-30°C | For obtaining transparent, elastic gels | [4] |
Table 3: Effect of pH on this compound Polymerization Efficiency
| Initiator System | pH Range | Polymerization Efficiency | Reference(s) |
| Persulfate-TEMED | 7.0 - 10.0 | Optimal | [6] |
| Persulfate-TEMED | 4.0 | No gelation | [6] |
| Riboflavin-TEMED | 4.0 - 7.0 (peak at 6.2) | Good conversion | [6] |
| Riboflavin-TEMED | 10.0 | No gelation | [6] |
| Ascorbic acid, ferrous sulfate, H₂O₂ | 4.0 | 81% conversion | [6] |
| Ascorbic acid, ferrous sulfate, H₂O₂ | 6.0 | 48% conversion | [6] |
| Persulfate, TEMED, hydrosulfite | 4.0 | 70% conversion | [6] |
| Persulfate, TEMED, hydrosulfite | 6.0 | 92% conversion | [6] |
Experimental Protocols
This section provides detailed methodologies for key this compound polymerization techniques.
Free-Radical Polymerization using APS and TEMED
This protocol is widely used for preparing polythis compound gels for electrophoresis.
Materials:
-
This compound/Bis-acrylamide stock solution (e.g., 30% w/v)
-
Buffer solution (e.g., Tris-HCl)
-
Ammonium persulfate (APS) solution (typically 10% w/v, freshly prepared)
-
N,N,N',N'-tetramethylethylenediamine (TEMED)
-
Deionized water
-
Reaction vessel (e.g., flask or gel casting apparatus)
-
Inert gas (Nitrogen or Argon) for degassing
Procedure:
-
Solution Preparation: In a flask, combine the this compound/bis-acrylamide stock solution, buffer, and deionized water to the desired final concentrations.
-
Degassing: To remove dissolved oxygen, which inhibits polymerization, sparge the solution with an inert gas (nitrogen or argon) for at least 10-15 minutes.[2]
-
Initiation: Add the freshly prepared APS solution to the monomer mixture and swirl gently to mix.
-
Catalysis: Immediately add TEMED to the solution and mix thoroughly but gently to avoid introducing air bubbles. The amount of TEMED will influence the polymerization rate.
-
Casting: Promptly pour the solution into the desired mold or apparatus.
-
Polymerization: Allow the solution to polymerize at room temperature. Polymerization is typically complete within 30-60 minutes.[18]
Photoinitiated Polymerization with Riboflavin
This method offers a slower, more controlled polymerization.
Materials:
-
This compound/Bis-acrylamide stock solution
-
Riboflavin solution (e.g., 0.005% w/v)
-
TEMED
-
Deionized water
-
UV or high-intensity visible light source
Procedure:
-
Solution Preparation: Combine the this compound/bis-acrylamide stock solution, riboflavin solution, and deionized water.
-
Catalysis: Add TEMED to the mixture and mix gently.
-
Casting: Pour the solution into the desired mold.
-
Initiation: Expose the solution to a UV or intense visible light source to initiate polymerization. The polymerization time will depend on the light intensity and initiator concentration.
Redox-Initiated Polymerization with a Cerium(IV) Salt
This protocol describes a redox initiation system using a metal ion.
Materials:
-
This compound monomer
-
Cerium(IV) sulfate
-
Mercaptosuccinic acid (or other suitable reducing agent)
-
Sulfuric acid
-
Deionized water
-
Reaction flask with a stirrer
-
Acetone (for precipitation)
Procedure:
-
Solution Preparation: In a round-bottomed flask equipped with a stirrer, dissolve the this compound monomer and mercaptosuccinic acid in deionized water.[19]
-
Oxidant Preparation: Dissolve cerium(IV) sulfate in a calculated amount of sulfuric acid solution.[19]
-
Initiation: Add the cerium(IV) sulfate solution to the monomer solution while stirring to initiate polymerization. The reaction is typically carried out at room temperature.[19]
-
Polymerization: Allow the reaction to proceed for the desired time.
-
Precipitation: Pour the reaction mixture into an excess of acetone to precipitate the polymer.[19]
-
Purification: Filter and dry the precipitated polythis compound.
Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization
This protocol provides a method for synthesizing well-defined polythis compound.
Materials:
-
This compound monomer
-
RAFT chain transfer agent (CTA), e.g., dodecyl trithiodimethyl propionic acid (DMPA)[8]
-
Initiator, e.g., 2,2'-Azobis(isobutyronitrile) (AIBN)
-
Solvent, e.g., Dimethyl sulfoxide (DMSO)[8]
-
Reaction vessel with a magnetic stirrer
-
Inert gas supply
Procedure:
-
Solution Preparation: Dissolve the this compound monomer, CTA, and initiator in DMSO in the reaction vessel. A typical molar ratio of [Monomer]:[CTA]:[Initiator] is 200:1:0.1.[8]
-
Degassing: Purge the reaction mixture with an inert gas for at least 30 minutes to remove oxygen.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70°C) under an inert atmosphere with continuous stirring.[8]
-
Monitoring: Monitor the monomer conversion over time using techniques like UV spectrophotometry or NMR.[8]
-
Termination: After reaching the desired conversion, terminate the polymerization by cooling the reaction and exposing it to air.
-
Purification: Precipitate the polymer in a non-solvent, filter, and dry.
Mandatory Visualizations
Reaction Mechanisms and Workflows
The following diagrams illustrate the fundamental processes of this compound polymerization and a typical experimental workflow for polymer characterization.
References
- 1. repository.qu.edu.iq [repository.qu.edu.iq]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 4. QPNC-PAGE - Wikipedia [en.wikipedia.org]
- 5. sciepub.com [sciepub.com]
- 6. On the pH dependence of polymerization efficiency, as investigated by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. iosrjournals.org [iosrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. atlantis-press.com [atlantis-press.com]
- 17. tandfonline.com [tandfonline.com]
- 18. This compound concentration determines the direction and magnitude of helical membrane protein gel shifts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. expresspolymlett.com [expresspolymlett.com]
The Genesis of a Contaminant: A Scientific Chronicle of Acrylamide
For Immediate Release
This technical guide provides a comprehensive overview of the historical discovery and scientific development of acrylamide, a compound that has transitioned from an industrial monomer to a significant focus of food safety and toxicology. Tailored for researchers, scientists, and drug development professionals, this document details the journey of this compound from its initial synthesis to the ongoing research into its biological implications.
Introduction: A Dual-Faceted Molecule
This compound (C₃H₅NO) is a water-soluble, white crystalline solid that was first synthesized in the mid-19th century. For over a century, its primary relevance was in the industrial sector as a precursor to polythis compound, a versatile polymer used in water treatment, soil conditioning, and gel electrophoresis. However, the scientific narrative of this compound took a dramatic turn at the beginning of the 21st century with the unexpected discovery of its presence in common cooked foods, sparking global health concerns and intensive research into its formation, toxicology, and mitigation.
The Industrial Dawn: Synthesis and Polymerization
The commercial production of this compound began in the 1950s, primarily through the acid-catalyzed hydration of acrylonitrile. This method, while effective, was later largely replaced by a more efficient and environmentally friendly enzymatic process.
Chemical Synthesis: The Sulfuric Acid-Catalyzed Hydrolysis of Acrylonitrile
The traditional chemical synthesis of this compound involves the reaction of acrylonitrile with water in the presence of sulfuric acid. This process, while historically significant, presented challenges related to catalyst and by-product removal.
Experimental Protocol: Sulfuric Acid-Catalyzed Hydrolysis of Acrylonitrile
-
Reaction Setup: A stirred tank reactor is charged with a concentrated solution of sulfuric acid (typically 80-85%).
-
Reactant Addition: Acrylonitrile is gradually added to the sulfuric acid solution while maintaining a controlled temperature, generally between 70-120°C. The molar ratio of acrylonitrile to water and sulfuric acid is a critical parameter influencing the reaction rate and yield.
-
Reaction Progression: The hydrolysis of the nitrile group to an amide group proceeds, forming this compound sulfate. The reaction is exothermic and requires careful temperature management to prevent unwanted side reactions, such as the formation of acrylic acid.
-
Neutralization and Product Isolation: The resulting this compound sulfate solution is neutralized with a base, such as ammonia, to liberate the free this compound. The resulting ammonium sulfate is then separated from the this compound solution.
-
Purification: The aqueous this compound solution is then purified, typically through evaporation and crystallization, to obtain the solid this compound monomer.
| Parameter | Value/Condition | Reference |
| Catalyst | Sulfuric Acid (80-85%) | [1] |
| Reactant | Acrylonitrile | [1] |
| Temperature | 70-120°C | [1] |
| Key Intermediate | This compound sulfate | [1] |
| By-product | Ammonium sulfate | [1] |
Biocatalysis: The Rise of Nitrile Hydratase
In the 1980s, a significant advancement in this compound synthesis came with the discovery and industrial application of nitrile hydratase, an enzyme produced by various microorganisms, such as Rhodococcus rhodochrous. This biocatalytic method offers high selectivity and yield under mild reaction conditions.
Experimental Protocol: Enzymatic Synthesis of this compound
-
Biocatalyst Preparation: A culture of a microorganism possessing nitrile hydratase activity (e.g., Bacillus sp. APB-6 or Pseudomonas chlororaphis B23) is cultivated under optimized conditions to maximize enzyme production. The cells are then harvested and can be used as whole-cell catalysts, either free or immobilized.
-
Reaction Medium: The reaction is typically carried out in an aqueous buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Substrate Addition: Acrylonitrile is added to the reaction medium containing the nitrile hydratase catalyst. The concentration of acrylonitrile is carefully controlled to avoid substrate inhibition of the enzyme.
-
Reaction Conditions: The reaction is maintained at a specific temperature (e.g., 55°C) and pH for a set duration (e.g., 20 minutes).
-
Reaction Termination and Product Analysis: The reaction is quenched by adding an acid, such as 0.1 N HCl. The amount of this compound produced is then determined using analytical techniques like spectrophotometry or chromatography. Under optimal conditions, this method can achieve a nearly 100% conversion of acrylonitrile to this compound with minimal by-product formation.[2]
| Parameter | Value/Condition | Reference |
| Biocatalyst | Nitrile Hydratase (from various microorganisms) | [3] |
| Substrate | Acrylonitrile | [3] |
| Temperature | Typically below 30°C to 55°C | [3] |
| pH | Neutral to slightly alkaline (e.g., pH 7.0-8.0) | [3] |
| Conversion Yield | Nearly 100% | [2] |
Polymerization: From Monomer to a Versatile Polymer
The primary industrial use of this compound is in the production of polythis compound through free-radical polymerization. This process can be initiated by chemical or photochemical methods.
Experimental Protocol: Free-Radical Polymerization of this compound
-
Monomer Solution Preparation: A solution of this compound monomer and a cross-linking agent (e.g., N,N'-methylenebisthis compound) is prepared in an aqueous solvent.
-
Initiator Addition: A free-radical initiator is added to the monomer solution. Common initiators include ammonium persulfate (APS) in combination with a catalyst like N,N,N',N'-tetramethylethylenediamine (TEMED).
-
Polymerization Reaction: The polymerization is allowed to proceed. The reaction time and temperature influence the final properties of the polymer, such as molecular weight and viscosity.
-
Monitoring Conversion: The conversion of monomer to polymer can be monitored by techniques such as measuring the change in viscosity or by spectroscopic methods.
| Parameter | Value/Condition | Reference |
| Initiator System | Ammonium Persulfate (APS) and TEMED | [4] |
| Monomer Concentration | Variable, affects polymerization rate and molecular weight | [4] |
| Conversion Rate | Can reach high levels (e.g., 90% at 20% monomer concentration) | [4] |
| Polymer Molecular Weight | Influenced by initiator concentration and reaction temperature | [4] |
A Paradigm Shift: The Discovery of this compound in Food
The year 2002 marked a turning point in the scientific understanding of this compound. Researchers at Stockholm University, while investigating potential occupational exposure to this compound, made the serendipitous discovery of the compound in a wide range of cooked, carbohydrate-rich foods. This finding, published by Tareke et al., revealed a ubiquitous and previously unknown source of human exposure to this potentially hazardous substance.[5][6]
The formation of this compound in food was found to be a result of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs during high-temperature cooking (above 120°C), such as frying, baking, and roasting.[7] The primary precursors for this compound formation were identified as the amino acid asparagine and reducing sugars like glucose and fructose.[7]
Experimental Workflow: Discovery of this compound in Food
Analytical Detection in Food Matrices
The initial and subsequent studies on this compound in food relied on sensitive analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocol: LC-MS/MS Analysis of this compound in Food
-
Sample Preparation: A homogenized food sample is extracted with water. An isotopically labeled internal standard (e.g., ¹³C₃-acrylamide) is added for accurate quantification.
-
Solid-Phase Extraction (SPE) Cleanup: The aqueous extract is passed through one or more SPE cartridges to remove interfering matrix components.
-
LC Separation: The cleaned-up extract is injected into a liquid chromatograph. The this compound is separated from other compounds on a chromatographic column.
-
MS/MS Detection: The eluent from the LC is introduced into a tandem mass spectrometer. This compound is ionized, and specific precursor-to-product ion transitions are monitored for highly selective and sensitive detection and quantification.
| Parameter | Value/Condition | Reference |
| Extraction Solvent | Water | [5] |
| Internal Standard | ¹³C₃-acrylamide | [5] |
| Cleanup | Solid-Phase Extraction (SPE) | [5] |
| Analytical Technique | LC-MS/MS | [5] |
| Detection Limit | ~10 µg/kg | [5] |
Quantitative Data on this compound in Foods
The concentration of this compound in food is highly dependent on the food matrix, cooking temperature, and cooking time. The following table summarizes representative data on this compound levels in various food products.
| Food Product | Cooking Method | Temperature (°C) | Time (minutes) | This compound Level (µg/kg) | Reference |
| French Fries | Frying | 170 | - | ~2000 | [5] |
| French Fries | Frying | 190 | - | ~4000 | [5] |
| Potato Chips | Frying | - | - | 1500-1700 | [8] |
| Bread (crust) | Baking | 220 | - | 100-200 | [5] |
| Gingerbread | Baking | 200 | - | 113.0 (dark baked) | [8] |
| Popcorn | Microwave | 800 W | 2 | 132.8 | [8] |
| Croquettes | Frying | 180 | 4 | 453.4 | [8] |
| Meat Products | Microwaving | - | - | up to 420 | [9] |
| Meat Products | Roasting | - | - | up to 360 | [9] |
| Meat Products | Deep-frying | - | - | up to 298 | [9] |
Toxicological Implications: Unraveling the Biological Effects
The discovery of this compound in food prompted extensive research into its toxicological profile, particularly its neurotoxicity and carcinogenicity.
Neurotoxicity: A Threat to the Nervous System
Occupational exposure to high levels of this compound has long been known to cause neurotoxicity in humans, characterized by peripheral neuropathy.[10] Research has shown that this compound exerts its neurotoxic effects by forming adducts with proteins, particularly those involved in synaptic transmission.[10][11]
Signaling Pathway: this compound-Induced Neurotoxicity
Experimental Workflow: Investigating this compound Neurotoxicity in Rodent Models
References
- 1. geniusjournals.org [geniusjournals.org]
- 2. pu-toyama.ac.jp [pu-toyama.ac.jp]
- 3. Bioconversion of acrylonitrile using nitrile hydratase activity of Bacillus sp. APB-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid RAFT Polymerization of this compound with High Conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of this compound, a carcinogen formed in heated foodstuffs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cast-science.org [cast-science.org]
- 7. cfs.gov.hk [cfs.gov.hk]
- 8. Table 6-4, this compound Content of Food - TOXICOLOGICAL PROFILE FOR this compound - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Effects of this compound-Induced Vasorelaxation and Neuromuscular Blockage: A Rodent Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 11. Molecular Mechanism of this compound Neurotoxicity: Lessons Learned from Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Acrylamide's Reactivity with Biological Macromolecules: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acrylamide, a chemical compound formed in carbohydrate-rich foods during high-temperature cooking, is a known neurotoxin and is classified as a probable human carcinogen. Its toxicity stems from its high reactivity towards biological macromolecules. This technical guide provides a comprehensive overview of the core mechanisms of this compound's reactivity with proteins and nucleic acids, with a focus on the chemical reactions, the biological consequences, and the experimental methodologies used to study these interactions. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's molecular toxicology to inform risk assessment and the development of potential therapeutic or mitigating strategies.
Introduction
This compound (C₃H₅NO) is a small, water-soluble organic molecule containing a reactive α,β-unsaturated carbonyl group. This chemical structure makes it a potent Michael acceptor, readily reacting with nucleophiles present in biological systems. The primary targets of this compound adduction are proteins and DNA, leading to a cascade of cellular events that can result in neurotoxicity and carcinogenicity. Understanding the specifics of these reactions is crucial for elucidating the mechanisms of this compound-induced pathology.
Reactivity with Proteins
This compound readily forms covalent adducts with proteins, primarily through a Michael-type addition reaction with the sulfhydryl group of cysteine residues.[1][2] This reaction is highly favorable due to the "soft" electrophilic nature of this compound's β-carbon and the "soft" nucleophilic character of the thiolate anion of cysteine.[3] Other amino acid residues with nucleophilic side chains, such as the ε-amino group of lysine and the imidazole ring of histidine, can also be targets of this compound adduction, although these reactions are generally less favored.[4][5]
The formation of protein adducts can lead to:
-
Altered Protein Structure and Function: Covalent modification can disrupt the tertiary structure of proteins, leading to loss of function. This is particularly critical for enzymes and structural proteins in the nervous system.
-
Enzyme Inhibition: Adduction at or near the active site of an enzyme can lead to irreversible inhibition.
-
Disruption of Cellular Signaling: Modification of proteins involved in signaling cascades can lead to aberrant cellular responses.
Quantitative Data on this compound-Protein Reactions
The rate of this compound adduction to proteins is dependent on several factors, including the specific amino acid residue, its local microenvironment within the protein, and the pH of the surrounding medium. The following table summarizes key quantitative data on the reaction of this compound with important biological nucleophiles.
| Reactant | Reaction Type | Second-Order Rate Constant (k) | Conditions | Reference(s) |
| L-Cysteine | Michael Addition | 0.34 ± 0.02 dm³ mol⁻¹ s⁻¹ | 303 K | [6] |
| Glutathione | Michael Addition | 0.18 ± 0.02 dm³ mol⁻¹ s⁻¹ | 303 K | [6] |
| Lysine | Michael Addition | Slower than cysteine | 100°C | [5] |
Reactivity with DNA
This compound itself is a weak mutagen and reacts slowly with DNA. However, its primary metabolite, glycidamide, is a reactive epoxide that readily forms adducts with DNA bases.[[“]] The metabolic activation of this compound to glycidamide is catalyzed by cytochrome P450 2E1 (CYP2E1).
Glycidamide is a potent genotoxic agent that forms adducts primarily with the N7 position of guanine (N7-glycidamide-guanine or N7-GA-Gua) and to a lesser extent with the N3 position of adenine (N3-glycidamide-adenine or N3-GA-Ade).[8][9] These DNA adducts can lead to:
-
Mutations: If not repaired, DNA adducts can cause mispairing during DNA replication, leading to point mutations and other genetic alterations.
-
Genomic Instability: The presence of DNA adducts can interfere with DNA replication and transcription, potentially leading to chromosomal aberrations and genomic instability.
-
Carcinogenesis: The accumulation of mutations in critical genes, such as tumor suppressor genes and oncogenes, is a key step in the development of cancer.[[“]]
Quantitative Data on this compound-DNA Adducts
The levels of glycidamide-DNA adducts in various tissues have been quantified in numerous studies. The following table provides a summary of representative data.
| Tissue | Adduct Type | Adduct Level (adducts / 10⁸ nucleotides) | Species | Reference(s) |
| Liver | N7-GA-Gua | ~2000 | Mouse | [8] |
| Lung | N7-GA-Gua | ~2000 | Mouse | [8] |
| Kidney | N7-GA-Gua | ~2000 | Mouse | [8] |
| Human Blood | N7-GA-Gua | 0.3 - 6.3 | Human | [10] |
Key Signaling Pathways Affected by this compound
This compound-induced adduction of proteins and DNA triggers a variety of cellular stress responses and disrupts key signaling pathways. Two of the most well-characterized pathways are the Nrf2-ARE and PI3K/AKT pathways.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Electrophiles like this compound can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2.[3] In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and detoxification genes. However, chronic exposure to this compound can lead to a dysregulation of this pathway, contributing to cellular damage.[11]
PI3K/AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling cascade that regulates cell survival, growth, and proliferation. This compound has been shown to inhibit the PI3K/AKT pathway, which can contribute to its neurotoxic effects by promoting apoptosis and reducing neuronal differentiation.[12] The exact mechanism of inhibition is still under investigation but may involve the direct adduction of key proteins in the pathway or indirect effects mediated by oxidative stress.
Experimental Protocols
A variety of experimental techniques are employed to study the reactivity of this compound with biological macromolecules. The following sections provide detailed methodologies for key experiments.
Quantification of this compound-Protein Adducts by LC-MS/MS
This protocol describes the general workflow for the identification and quantification of this compound adducts on proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Protein sample (e.g., purified protein, cell lysate)
-
This compound solution
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Protein Extraction and Denaturation:
-
Lyse cells or tissues in a suitable buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a standard assay (e.g., BCA).
-
Denature proteins by adding urea to a final concentration of 8 M.
-
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate free cysteine residues by adding IAM to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes. This step is to block unmodified cysteines.
-
-
This compound Treatment:
-
Incubate the protein sample with the desired concentration of this compound for a specified time at 37°C.
-
-
Proteolytic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (w/w) ratio of trypsin to protein and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with formic acid to a final concentration of 0.1% to inactivate the trypsin.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) cartridge.
-
-
LC-MS/MS Analysis:
-
Inject the cleaned peptide sample into the LC-MS/MS system.
-
Separate peptides using a reversed-phase C18 column with a gradient of ACN in 0.1% formic acid.
-
Acquire mass spectra in a data-dependent acquisition mode, selecting the most intense precursor ions for fragmentation (MS/MS).
-
-
Data Analysis:
-
Search the MS/MS data against a protein database using a search engine (e.g., Mascot, Sequest) with a variable modification of +71.03711 Da on cysteine, lysine, and histidine residues to identify this compound adducts.
-
Quantify the abundance of adducted peptides relative to their unmodified counterparts.
-
Quantification of N7-Glycidamide-Guanine Adducts in DNA by LC-MS/MS
This protocol outlines the procedure for the sensitive detection and quantification of the major this compound-derived DNA adduct, N7-GA-Gua.[10][13]
Materials:
-
DNA sample (e.g., from tissues, cells)
-
DNA isolation kit
-
Formic acid
-
Stable isotope-labeled internal standard (e.g., [¹³C₃]-N7-GA-Gua)
-
LC-MS/MS system
Procedure:
-
DNA Isolation:
-
Isolate genomic DNA from the biological sample using a commercial DNA isolation kit according to the manufacturer's instructions.
-
Quantify the DNA concentration and assess its purity using UV spectrophotometry.
-
-
Thermal Depurination:
-
To an aliquot of DNA, add the internal standard.
-
Hydrolyze the DNA by adding formic acid to a final concentration of 0.1 M and heating at 70°C for 30 minutes. This step cleaves the glycosidic bond, releasing the adducted purine bases.
-
-
Sample Cleanup:
-
Neutralize the sample with ammonium hydroxide.
-
Perform solid-phase extraction (SPE) to remove interfering substances and concentrate the adducts.
-
-
LC-MS/MS Analysis:
-
Inject the purified sample into the LC-MS/MS system.
-
Separate the N7-GA-Gua adduct from other DNA bases using a reversed-phase column.
-
Detect and quantify the adduct using multiple reaction monitoring (MRM) in positive ion mode. The transition for N7-GA-Gua is typically m/z 223 → 152.
-
-
Data Analysis:
-
Calculate the concentration of N7-GA-Gua in the sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Express the results as the number of adducts per 10⁸ nucleotides.
-
Western Blot Analysis of Signaling Pathway Proteins
This protocol describes the use of Western blotting to assess the effect of this compound on the expression and phosphorylation status of key proteins in signaling pathways like PI3K/AKT and MAPK.[6][14]
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to total and phosphorylated forms of target proteins)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
-
Gel Electrophoresis:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the intensity of the protein of interest to a loading control (e.g., GAPDH, β-actin).
-
Conclusion
The reactivity of this compound with proteins and DNA is the fundamental basis for its toxicity. The Michael addition reaction with cysteine residues in proteins and the formation of glycidamide-DNA adducts are key events that trigger a cascade of cellular dysfunctions, including neurotoxicity and carcinogenicity. The experimental protocols and signaling pathway diagrams presented in this guide provide a framework for researchers to investigate the molecular mechanisms of this compound toxicity and to develop strategies to mitigate its adverse health effects. A thorough understanding of these fundamental interactions is essential for advancing research in this critical area of toxicology and drug development.
References
- 1. Quantitative analysis of this compound labeled serum proteins by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular determinants of this compound neurotoxicity through covalent docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ROLE OF THE Nrf2-ARE PATHWAY IN this compound NEUROTOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Elimination of this compound by Moderate Heat Treatment below 120°C with Lysine and Cysteine [jstage.jst.go.jp]
- 6. benchchem.com [benchchem.com]
- 7. consensus.app [consensus.app]
- 8. DNA adduct formation from this compound via conversion to glycidamide in adult and neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Determination of N7-glycidamide guanine adducts in human blood DNA following exposure to dietary this compound using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-induced oxidative stress and inflammatory response are alleviated by N-acetylcysteine in PC12 cells: Involvement of the crosstalk between Nrf2 and NF-κB pathways regulated by MAPKs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of N7-(2-carbamoyl-2-hydroxyethyl)guanine in dried blood spot after food exposure by Ultra High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental and widely used technique in biochemistry, molecular biology, and drug development for the separation of proteins based on their molecular weight. This method utilizes a discontinuous polythis compound gel system and the anionic detergent sodium dodecyl sulfate (SDS) to denature proteins and impart a uniform negative charge. This ensures that the electrophoretic mobility of the protein is primarily a function of its size, allowing for accurate molecular weight estimation. These application notes provide a detailed protocol for performing SDS-PAGE, from gel casting to protein visualization.
Principle
In the presence of SDS and a reducing agent, proteins are denatured into linear polypeptide chains. SDS binds to the polypeptide backbone at a constant weight ratio, conferring a net negative charge that is proportional to the protein's mass. The polythis compound gel acts as a molecular sieve, retarding the movement of larger molecules while allowing smaller molecules to migrate more freely when an electric field is applied.[1] This results in the separation of proteins into distinct bands according to their molecular weight.
Experimental Protocols
This section outlines the detailed methodology for performing SDS-PAGE.
Reagent and Buffer Preparation
Accurate preparation of all solutions is critical for successful SDS-PAGE.
Table 1: Stock Solutions
| Reagent | Composition | Preparation Instructions (for 100 mL) |
| 30% this compound/Bis-Acrylamide (37.5:1) | 29.2 g this compound, 0.8 g Bis-Acrylamide | Dissolve in ~60 mL of deionized water. Adjust final volume to 100 mL. Store at 4°C in the dark. Caution: this compound is a neurotoxin. [1] |
| 1.5 M Tris-HCl, pH 8.8 | 18.15 g Tris base | Dissolve in 80 mL of deionized water. Adjust pH to 8.8 with HCl. Adjust final volume to 100 mL.[1] |
| 0.5 M Tris-HCl, pH 6.8 | 6 g Tris base | Dissolve in 80 mL of deionized water. Adjust pH to 6.8 with HCl. Adjust final volume to 100 mL.[1] |
| 10% (w/v) Sodium Dodecyl Sulfate (SDS) | 10 g SDS | Dissolve in 90 mL of deionized water. Gently heat to dissolve. Adjust final volume to 100 mL. |
| 10% (w/v) Ammonium Persulfate (APS) | 1 g APS | Dissolve in 10 mL of deionized water. Prepare fresh daily. |
| TEMED (N,N,N',N'-Tetramethylethylenediamine) | - | Store at 4°C. |
Table 2: Gel Casting Buffers and Solutions
The following tables provide recipes for casting one mini-gel (approximately 10 mL resolving gel and 5 mL stacking gel).
Resolving Gel (Separating Gel) [2]
| Component | 8% Gel | 10% Gel | 12% Gel | 15% Gel |
| Deionized Water | 4.6 mL | 3.8 mL | 3.2 mL | 2.2 mL |
| 30% this compound/Bis-Acrylamide | 2.6 mL | 3.4 mL | 4.0 mL | 5.0 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.6 mL | 2.6 mL | 2.6 mL | 2.6 mL |
| 10% SDS | 100 µL | 100 µL | 100 µL | 100 µL |
| 10% APS | 100 µL | 100 µL | 100 µL | 100 µL |
| TEMED | 10 µL | 10 µL | 10 µL | 10 µL |
Stacking Gel (4%) [2]
| Component | Volume (for 5 mL) |
| Deionized Water | 2.975 mL |
| 30% this compound/Bis-Acrylamide | 0.67 mL |
| 0.5 M Tris-HCl, pH 6.8 | 1.25 mL |
| 10% SDS | 50 µL |
| 10% APS | 50 µL |
| TEMED | 5 µL |
Table 3: Electrophoresis and Sample Buffers
| Buffer | Composition | Preparation Instructions (for 1 L) |
| 10X Running Buffer | 30.3 g Tris base, 144.4 g Glycine, 10 g SDS | Dissolve in 800 mL of deionized water. Adjust final volume to 1 L. Do not adjust pH.[3][4] |
| 1X Running Buffer | 100 mL 10X Running Buffer | Add 900 mL of deionized water.[2] |
| 5X Sample Buffer (Laemmli Buffer) | 62.5 mM Tris-HCl pH 6.8, 2% SDS, 10% Glycerol, 5% β-mercaptoethanol, 0.01% Bromophenol Blue | For 10 mL: 1.25 mL 0.5 M Tris-HCl pH 6.8, 2 mL 10% SDS, 1 mL Glycerol, 0.5 mL β-mercaptoethanol, 0.25 mL 1% Bromophenol Blue, 5 mL deionized water.[2] |
Gel Casting Protocol
-
Assemble Gel Cassette : Thoroughly clean and dry the glass plates and spacers. Assemble the gel casting apparatus according to the manufacturer's instructions.[5]
-
Prepare Resolving Gel : In a small beaker or tube, mix the components for the desired percentage of resolving gel, adding APS and TEMED last to initiate polymerization.[2]
-
Pour Resolving Gel : Immediately and carefully pour the resolving gel solution into the gel cassette, leaving sufficient space for the stacking gel (approximately 1.5-2 cm).[6]
-
Overlay with Isopropanol : Gently overlay the resolving gel with a thin layer of isopropanol or water to ensure a flat surface and prevent inhibition of polymerization by oxygen.[2][7]
-
Polymerization : Allow the resolving gel to polymerize for 30-45 minutes.[6] A sharp interface between the gel and the overlay indicates complete polymerization.
-
Prepare Stacking Gel : Pour off the isopropanol and rinse the top of the resolving gel with deionized water.[6] Prepare the stacking gel solution, again adding APS and TEMED last.
-
Pour Stacking Gel : Pour the stacking gel solution on top of the polymerized resolving gel.
-
Insert Comb : Immediately insert the comb into the stacking gel, taking care not to trap any air bubbles.[7]
-
Polymerization : Allow the stacking gel to polymerize for 20-30 minutes.[2]
Sample Preparation
-
Mix Sample and Buffer : Mix your protein sample with the appropriate volume of sample buffer (e.g., 4 parts sample to 1 part 5X sample buffer).
-
Denature : Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[2][7]
-
Centrifuge : Briefly centrifuge the samples to pellet any insoluble material.
Electrophoresis
-
Assemble Electrophoresis Unit : Once the stacking gel has polymerized, carefully remove the comb. Place the gel cassette into the electrophoresis tank.[8]
-
Add Running Buffer : Fill the inner and outer chambers of the tank with 1X running buffer.[8]
-
Load Samples : Carefully load the prepared protein samples and a molecular weight marker into the wells using gel-loading pipette tips.[8]
-
Run the Gel : Connect the electrophoresis unit to a power supply and run the gel at a constant voltage (e.g., 120V) until the bromophenol blue dye front reaches the bottom of the gel.[7][8] This typically takes about 1-1.5 hours.[7]
Protein Visualization
After electrophoresis, the separated proteins in the gel need to be visualized. Coomassie Brilliant Blue and Silver Staining are two common methods.
Coomassie Staining Protocol [8][9]
-
Fixation (Optional but Recommended) : Fix the gel in a solution of 50% methanol and 10% acetic acid for at least 30 minutes.[10][11]
-
Staining : Immerse the gel in Coomassie staining solution (0.1% Coomassie Brilliant Blue R-250, 50% methanol, 10% acetic acid) and agitate gently for at least 1 hour.[10] Microwaving for a short period (40-60 seconds) can accelerate staining.[9][12]
-
Destaining : Remove the staining solution and add destaining solution (40% methanol, 10% acetic acid). Agitate until the protein bands are clearly visible against a clear background.[9] Adding a Kimwipe to the destain solution can help absorb excess stain.[8]
Silver Staining Protocol (Mass Spectrometry Compatible) [13][14]
Silver staining is significantly more sensitive than Coomassie staining.[14]
-
Fixation : Fix the gel in 50% methanol, 5% acetic acid for 20 minutes.[13]
-
Washing : Wash the gel in 50% methanol for 10 minutes, followed by a 10-minute wash in water.[13]
-
Sensitization : Incubate the gel in 0.02% sodium thiosulfate for 1 minute.[13][14]
-
Rinsing : Rinse the gel twice with water for 1 minute each.[13]
-
Silver Incubation : Submerge the gel in 0.1% silver nitrate for 20 minutes at 4°C.[14]
-
Rinsing : Rinse the gel twice with water for 1 minute each.[13]
-
Development : Develop the gel in a fresh solution of 2% sodium carbonate with 0.04% formalin until bands appear.[13]
-
Stop Reaction : Stop the development by adding 5% acetic acid for 10 minutes.[13]
Visualizations
SDS-PAGE Experimental Workflow
Caption: Workflow of the SDS-PAGE experiment.
Logical Relationships in Protein Separation
Caption: Principles of protein denaturation and separation in SDS-PAGE.
References
- 1. Introduction to SDS-PAGE - Separation of Proteins Based on Size [sigmaaldrich.com]
- 2. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 3. SDS-PAGE SDS Running Buffer (10x) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 4. SDS-PAGE SDS Running Buffer (10x) [novoprolabs.com]
- 5. blog.abclonal.com [blog.abclonal.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. SDS-PAGE [assay-protocol.com]
- 8. qb3.berkeley.edu [qb3.berkeley.edu]
- 9. Coomassie Staining and Destaining [cytographica.com]
- 10. Protocol for Coomassie Staining | AAT Bioquest [aatbio.com]
- 11. mass-spec.chem.ufl.edu [mass-spec.chem.ufl.edu]
- 12. OUH - Protocols [ous-research.no]
- 13. The Rockefeller University » Protocol for Silver Staining [rockefeller.edu]
- 14. alphalyse.com [alphalyse.com]
The Role of Acrylamide in Protein Separation and Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyacrylamide gel electrophoresis (PAGE) is a fundamental technique in life sciences for the separation, identification, and characterization of proteins.[1][2] At the heart of this technique is the use of this compound, a monomer that, when polymerized, forms a stable and porous gel matrix.[3][4] This matrix acts as a molecular sieve, allowing for the separation of proteins based on their size, charge, and conformation.[5] The most common application of this technology, Sodium Dodecyl Sulfate-Polythis compound Gel Electrophoresis (SDS-PAGE), utilizes the detergent SDS to denature proteins and impart a uniform negative charge, ensuring that separation is primarily based on molecular weight.[6] This document provides detailed application notes and protocols for the use of this compound in protein separation and analysis.
Principle of SDS-PAGE
In SDS-PAGE, proteins are first denatured by heating in the presence of a reducing agent, such as β-mercaptoethanol or dithiothreitol (DTT), to break disulfide bonds, and the anionic detergent SDS.[7] SDS binds to the polypeptide backbone at a constant ratio, conferring a net negative charge that is proportional to the protein's mass.[7][8] When an electric field is applied, the SDS-coated proteins migrate through the polythis compound gel towards the positive electrode (anode).[5][9] The gel matrix impedes the movement of larger molecules more than smaller ones, resulting in the separation of proteins according to their molecular weight.[4]
Key Applications
The versatility of polythis compound gels makes them suitable for a wide range of applications in protein analysis:
-
Determination of Protein Molecular Weight: By comparing the migration of a protein to that of known molecular weight standards, its molecular weight can be accurately estimated.[6][7]
-
Assessment of Protein Purity: The number of bands on a gel can indicate the purity of a protein sample. A single band suggests a high degree of purity, while multiple bands indicate the presence of contaminants.[6][9]
-
Analysis of Protein Subunit Composition: SDS-PAGE can be used to determine the number and size of subunits in a multi-protein complex.[7]
-
Protein Quantification: The intensity of a protein band, when stained, can be used for the relative quantification of protein abundance.[6][7]
-
Western Blotting: After separation by SDS-PAGE, proteins can be transferred to a membrane for detection with specific antibodies, a technique known as Western blotting.
-
Proteomics and Mass Spectrometry: SDS-PAGE is a powerful tool for fractionating complex protein mixtures prior to analysis by mass spectrometry for protein identification and characterization.[10][11]
Data Presentation: this compound Concentration and Separation Range
The resolving power of a polythis compound gel is determined by its concentration. Higher concentrations of this compound produce smaller pores, which are ideal for separating low molecular weight proteins. Conversely, lower concentrations create larger pores, suitable for resolving high molecular weight proteins.[4][12]
| Gel this compound Concentration (%) | Linear Range of Separation (kDa) |
| 5.0 | 57–212 |
| 7.5 | 36–94 |
| 10.0 | 16–68 |
| 15.0 | 12–43 |
Table 1: Compositions and separation properties of SDS-PAGE gels. The table shows the linear separation range for proteins of different molecular weights based on the percentage of this compound in the gel.[12]
Experimental Protocols
I. Preparation of Polythis compound Gels
This protocol describes the preparation of a discontinuous buffer system with a stacking gel and a resolving gel, which improves the resolution of the protein bands.[2][12]
Materials:
-
30% this compound/Bis-acrylamide solution (e.g., 29:1 or 37.5:1 ratio)[13]
-
1.5 M Tris-HCl, pH 8.8 (for resolving gel)
-
0.5 M Tris-HCl, pH 6.8 (for stacking gel)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (prepare fresh)[4]
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)[4]
-
Distilled water
-
Butanol or isopropanol
Protocol for a 10% Resolving Gel (10 mL):
-
In a small beaker or conical tube, combine the following:
-
Distilled water: 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
30% this compound/Bis-acrylamide solution: 3.33 mL
-
10% SDS: 100 µL
-
-
Gently swirl the mixture to combine.
-
To initiate polymerization, add:
-
10% APS: 50 µL
-
TEMED: 10 µL
-
-
Immediately and carefully pour the solution between the glass plates of the gel casting apparatus, leaving space for the stacking gel (about 1.5 cm from the top).
-
Overlay the gel with a thin layer of butanol or isopropanol to ensure a flat surface and prevent inhibition of polymerization by oxygen.
-
Allow the gel to polymerize for approximately 30-60 minutes at room temperature.[1]
Protocol for a 5% Stacking Gel (5 mL):
-
After the resolving gel has polymerized, pour off the butanol/isopropanol and rinse the top of the gel with distilled water.
-
In a separate tube, combine the following:
-
Distilled water: 3.05 mL
-
0.5 M Tris-HCl, pH 6.8: 1.25 mL
-
30% this compound/Bis-acrylamide solution: 0.67 mL
-
10% SDS: 50 µL
-
-
Gently swirl to mix.
-
Add the following to initiate polymerization:
-
10% APS: 25 µL
-
TEMED: 5 µL
-
-
Immediately pour the stacking gel solution on top of the polymerized resolving gel.
-
Insert the comb into the stacking gel solution to create the sample wells.
-
Allow the stacking gel to polymerize for about 30 minutes.[1]
II. Sample Preparation and Electrophoresis
Materials:
-
Protein sample
-
2X SDS-PAGE Sample Buffer (Laemmli buffer): 4% SDS, 20% glycerol, 10% 2-mercaptoethanol, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8
-
10X Running Buffer: 250 mM Tris, 1.92 M Glycine, 1% SDS
-
Molecular weight standards
-
Electrophoresis apparatus and power supply
Protocol:
-
Mix the protein sample with an equal volume of 2X SDS-PAGE Sample Buffer.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
Centrifuge the samples briefly to pellet any insoluble material.
-
Assemble the polymerized gel into the electrophoresis apparatus.
-
Fill the inner and outer chambers of the apparatus with 1X Running Buffer.
-
Carefully remove the comb from the stacking gel.
-
Load the prepared protein samples and molecular weight standards into the wells.[1]
-
Connect the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the bromophenol blue tracking dye reaches the bottom of the gel.[8][14]
III. Gel Staining and Visualization
Materials:
-
Coomassie Brilliant Blue Staining Solution: 0.1% Coomassie Brilliant Blue R-250, 50% methanol, 10% acetic acid
-
Destaining Solution: 40% methanol, 10% acetic acid
Protocol:
-
After electrophoresis is complete, carefully remove the gel from the glass plates.
-
Place the gel in a container with Coomassie Brilliant Blue Staining Solution and incubate for at least 1 hour with gentle agitation.[15]
-
Remove the staining solution and add Destaining Solution.
-
Incubate with gentle agitation, changing the destaining solution several times, until the protein bands are clearly visible against a clear background.[15]
-
The gel can then be imaged for documentation and analysis.
Visualizations
This compound Polymerization
The formation of the polythis compound gel is a free-radical polymerization reaction. This compound monomers are cross-linked by bis-acrylamide to form a porous matrix.[13][16] This reaction is initiated by ammonium persulfate (APS) and catalyzed by TEMED.[4]
Caption: Chemical polymerization of this compound and bis-acrylamide.
SDS-PAGE Experimental Workflow
The overall workflow for SDS-PAGE involves several key steps, from sample preparation to the final analysis of the separated proteins.
Caption: Standard experimental workflow for SDS-PAGE.
References
- 1. Protocol for Polythis compound Gel Electrophoresis (PAGE) - Creative Proteomics [creative-proteomics.com]
- 2. Polythis compound gel electrophoresis - Wikipedia [en.wikipedia.org]
- 3. News - Exploring the Role of Polythis compound Gel Electrophoresis (PAGE) in Protein Analysis [yuncangchemical.com]
- 4. This compound for protein electrophoresis Clinisciences [clinisciences.com]
- 5. Overview of Electrophoresis | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Protein Separation Based on SDS-PAGE: Principles, Applications, and Advantages in Protein Research | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 8. rockland.com [rockland.com]
- 9. microbenotes.com [microbenotes.com]
- 10. Frontiers | In-depth structural proteomics integrating mass spectrometry and polythis compound gel electrophoresis [frontiersin.org]
- 11. frontiersin.org [frontiersin.org]
- 12. Protein analysis SDS PAGE [qiagen.com]
- 13. bio-rad.com [bio-rad.com]
- 14. SDS-PAGE [assay-protocol.com]
- 15. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 16. bio-rad.com [bio-rad.com]
Application Notes: Polyacrylamide Hydrogels for 3D Cell Culture
References
- 1. Large polythis compound hydrogels for large-batch cell culture and mechanobiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. doria.fi [doria.fi]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Practical Guide to Hydrogels for Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Tuning the Range of Polythis compound Gel Stiffness for Mechanobiology Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Functionalizing Polythis compound Hydrogels for Renal Cell Culture Under Fluid Shear Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cellgs.com [cellgs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Stiffness-controlled three-dimensional extracellular matrices for high-resolution imaging of cell behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. biorxiv.org [biorxiv.org]
- 19. reddit.com [reddit.com]
- 20. hycultbiotech.com [hycultbiotech.com]
Application Notes and Protocols for the Use of Acrylamide in DNA and RNA Sequencing Gels
Audience: Researchers, scientists, and drug development professionals.
Introduction
Polyacrylamide gel electrophoresis (PAGE) is a high-resolution technique integral to molecular biology for the separation of nucleic acids.[1][2] Its ability to resolve DNA and RNA molecules differing by a single nucleotide makes it indispensable for sequencing applications, as well as for the analysis of PCR products, ribonuclease protection assays, and studies of nucleic acid structure.[2][3][4] This document provides detailed application notes and protocols for the use of denaturing this compound gels in DNA and RNA sequencing.
This compound, in conjunction with a cross-linker, typically N,N'-methylenebisthis compound (bis-acrylamide), polymerizes to form a chemically inert, transparent, and stable gel matrix.[1] The pore size of this matrix can be precisely controlled by adjusting the concentrations of this compound and bis-acrylamide, allowing for the separation of a wide range of nucleic acid sizes.[1][5] For sequencing applications, a denaturing agent, most commonly urea, is included in the gel to prevent the formation of secondary structures in the single-stranded DNA or RNA, ensuring that separation is based solely on fragment length.[1][3][6]
Safety Precautions
Unpolymerized this compound is a potent neurotoxin and a suspected human carcinogen.[7] It is crucial to handle this compound powder and solutions with extreme care, adhering to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and double nitrile gloves when handling this compound solutions or powder.[7][8][9] Ensure there is no exposed skin between the lab coat cuffs and gloves.[10]
-
Handling Powdered this compound: Whenever possible, use pre-made this compound solutions to avoid the inhalation of toxic powder.[8][9] If using powder, all weighing and handling must be conducted in a certified chemical fume hood.[8][10]
-
Handling Solutions: Take care to avoid skin contact and splashes. If gloves become contaminated, change them immediately.[8][9]
-
Waste Disposal: Unpolymerized this compound is considered hazardous waste and must be disposed of according to institutional guidelines.[7][8] Polymerized polythis compound is considered non-toxic and can typically be disposed of in regular laboratory waste, although local regulations should always be consulted.[7]
-
Designated Work Area: Establish a designated area for working with this compound and ensure it is kept clean.[8] Wipe down surfaces with a detergent and water solution after use.[8][10]
Quantitative Data
The resolution of nucleic acid fragments in a polythis compound gel is primarily determined by the total this compound concentration. The following tables provide a guide for selecting the appropriate gel concentration for different size ranges of DNA and RNA.
Table 1: Resolution of Denatured DNA and RNA in Polythis compound-Urea Gels
| This compound Concentration (%) | Optimal Resolution Range (bases) | Bromophenol Blue Migration (approx. bases) | Xylene Cyanol FF Migration (approx. bases) |
| 4 | 100 - 1000 | 35 | 130 |
| 5 | 80 - 500 | 26 | 106 |
| 6 | 60 - 400 | 19 | 75 |
| 8 | 40 - 300 | 12 | 55 |
| 10 | 25 - 200 | 10 | 45 |
| 12 | 10 - 150 | 8 | 35 |
| 20 | 1 - 40 | 6 | 28 |
Data compiled from various sources and represents approximate values. Migration of tracking dyes can be affected by electrophoresis conditions.
Table 2: Reagents for 100 mL of Denaturing Polythis compound Gel Solution (19:1 this compound:Bis-acrylamide)
| Final this compound Concentration | 40% this compound/Bis-acrylamide Solution (19:1) | Urea (g) | 10X TBE Buffer (mL) | Deionized Water (mL) |
| 4% | 10.0 mL | 42.0 | 10.0 | to 100 mL |
| 5% | 12.5 mL | 42.0 | 10.0 | to 100 mL |
| 6% | 15.0 mL | 42.0 | 10.0 | to 100 mL |
| 8% | 20.0 mL | 42.0 | 10.0 | to 100 mL |
| 10% | 25.0 mL | 42.0 | 10.0 | to 100 mL |
| 12% | 30.0 mL | 42.0 | 10.0 | to 100 mL |
| 20% | 50.0 mL | 42.0 | 10.0 | to 100 mL |
Note: The final concentration of urea is approximately 7 M.
Experimental Protocols
Protocol 1: Preparation of a Denaturing Polythis compound Sequencing Gel
This protocol describes the preparation of a standard vertical polythis compound gel for DNA or RNA sequencing.
Materials:
-
Glass plates (front and notched back plate)
-
Spacers (0.4 mm thickness is common for sequencing)
-
Gel casting stand and clamps
-
Comb (sharkstooth or standard well-forming)
-
40% this compound/Bis-acrylamide solution (19:1 or 29:1 ratio)
-
Urea, molecular biology grade
-
10X TBE (Tris-Borate-EDTA) buffer
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
10% (w/v) Ammonium persulfate (APS) solution (freshly prepared)
-
Deionized water
-
Syringes and needles
-
Gel loading buffer (e.g., formamide-based with tracking dyes)
Procedure:
-
Clean Glass Plates: Thoroughly clean the glass plates with detergent, rinse extensively with deionized water, and finally with ethanol. Allow to air dry completely. This is critical to ensure the gel adheres properly and to prevent air bubbles.
-
Assemble the Gel Cassette: Assemble the glass plates with the spacers. Clamp the assembly in the casting stand, ensuring a watertight seal at the bottom.
-
Prepare the Gel Solution:
-
In a flask or beaker, combine the appropriate volume of 40% this compound/bis-acrylamide solution, solid urea, and 10X TBE buffer as detailed in Table 2.
-
Add deionized water to near the final volume.
-
Gently warm the solution (e.g., in a 60°C water bath) and stir to completely dissolve the urea.[11] Do not overheat.
-
Cool the solution to room temperature.[12]
-
Add deionized water to the final volume and mix.
-
Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
-
Initiate Polymerization:
-
Pour the Gel:
-
Immediately after adding the catalysts, pour the solution into the gel cassette. A syringe with a needle can be used to pour the gel smoothly and avoid introducing air bubbles.
-
Pour the gel in a continuous motion until the solution reaches the top of the plates.
-
-
Insert the Comb:
-
Carefully insert the comb into the top of the gel, avoiding the trapping of air bubbles under the teeth.[14]
-
-
Allow Polymerization:
-
Allow the gel to polymerize for at least 30-60 minutes at room temperature.[15] A visible interface will appear between the stacking and resolving gels if one is used, and the remaining solution in the flask will have solidified.
-
-
Prepare for Electrophoresis:
-
Once polymerized, carefully remove the comb.
-
Mount the gel cassette in the electrophoresis apparatus.
-
Fill the upper and lower buffer chambers with 1X TBE buffer.
-
Use a syringe to flush out any unpolymerized this compound and urea from the wells.
-
Protocol 2: Sample Preparation and Electrophoresis
Procedure:
-
Sample Preparation:
-
Resuspend DNA or RNA samples in a formamide-based loading buffer. This buffer helps to denature the nucleic acids and contains tracking dyes (bromophenol blue and xylene cyanol) to monitor the progress of the electrophoresis.
-
Heat the samples at 95°C for 5 minutes immediately before loading to ensure complete denaturation.[12]
-
-
Pre-run the Gel:
-
It is often beneficial to pre-run the gel for 30-60 minutes at the desired running voltage. This heats the gel to its running temperature (typically 45-55°C) and ensures uniform migration of the samples.[16]
-
-
Load Samples:
-
Carefully load the denatured samples into the wells using a pipette with a fine tip.
-
-
Electrophoresis:
-
Connect the electrophoresis apparatus to a power supply and run the gel at a constant voltage or power. The exact voltage and run time will depend on the gel concentration, thickness, and the size of the fragments being separated.
-
-
Post-Electrophoresis Processing:
-
After the run is complete, disassemble the apparatus and carefully separate the glass plates.
-
The gel can then be transferred to blotting paper for autoradiography (if using radiolabeled samples) or processed for other visualization methods such as silver staining or fluorescent dye staining.
-
Visualizations
Diagram 1: Polythis compound Gel Polymerization
References
- 1. Polythis compound gel electrophoresis - Wikipedia [en.wikipedia.org]
- 2. This compound Gel Electrophoresis | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Denaturing gel electrophoresis for sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polythis compound gel electrophoresis of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Electrophoresis Gel Concentration | AAT Bioquest [aatbio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. depts.washington.edu [depts.washington.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. ehs.unl.edu [ehs.unl.edu]
- 10. safety.duke.edu [safety.duke.edu]
- 11. researchgate.net [researchgate.net]
- 12. RNA Electrophoresis in this compound Gels [protocols.io]
- 13. bio-rad.com [bio-rad.com]
- 14. DNA polythis compound gel electrophoresis [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
Application Notes and Protocols for Acrylamide-Based Analysis of Protein-DNA Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for several acrylamide-based methodologies aimed at elucidating the intricate interactions between proteins and DNA. The following techniques are covered:
-
This compound Quenching of Tryptophan Fluorescence: A biophysical method to probe changes in the local environment of tryptophan residues upon DNA binding.
-
In-Gel DNA Footprinting: A technique to identify the specific DNA sequence where a protein binds by protecting it from cleavage within a polythis compound gel matrix.
-
Methylation Interference Assay: A method to pinpoint specific DNA bases that are crucial for protein binding.
-
This compound Capture of DNA-Binding Complexes (ACDC): A technique for the covalent capture and purification of protein-DNA complexes.
-
Reactive this compound-Modified DNA for Covalent Cross-Linking: An approach to covalently link a DNA-binding protein to its target sequence via a reactive this compound group.
This compound Quenching of Tryptophan Fluorescence
This technique is utilized to monitor changes in the solvent accessibility of tryptophan residues within a protein upon binding to DNA. This compound, a neutral molecule, can collisionally quench the intrinsic fluorescence of tryptophan. A decrease in quenching upon DNA binding suggests that tryptophan residues have become shielded from the solvent, likely at the protein-DNA interface.
Quantitative Data
The efficiency of quenching is described by the Stern-Volmer equation:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher at concentration [Q].
-
Kₛᵥ is the Stern-Volmer quenching constant, which reflects the accessibility of the tryptophan residues to the quencher.
| Protein System | Quencher | Kₛᵥ (M⁻¹) | Notes |
| Tryptophan in aqueous solution | This compound | 21 ± 3 | Provides a baseline for fully exposed tryptophan.[1] |
| DNA Ligases (various) | This compound | 2.53 - 7.59 | Kₛᵥ values vary with temperature and conformational state (adenylated vs. deadenylated), indicating changes in tryptophan accessibility.[2] |
| H-NS protein | This compound | ~2.5 (from plot) | Quenching of the H-NS protein in the absence of DNA.[3] |
The bimolecular quenching constant, kₒ, can be calculated if the fluorescence lifetime in the absence of the quencher (τ₀) is known (Kₛᵥ = kₒτ₀). For free tryptophan, τ₀ is approximately 2.8 ns.[1]
Experimental Protocol
-
Preparation of Solutions:
-
Prepare a stock solution of the protein of interest in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
Prepare a high-concentration stock solution of this compound (e.g., 5 M) in the same buffer.
-
If studying a protein-DNA complex, prepare the complex by incubating the protein and DNA at an appropriate molar ratio.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the spectrofluorometer to 295 nm to selectively excite tryptophan residues.
-
Record the emission spectrum from 300 to 450 nm. The emission maximum for tryptophan is typically around 340-350 nm.
-
Measure the initial fluorescence intensity (F₀) of the protein or protein-DNA complex solution.
-
Titrate the sample with small aliquots of the this compound stock solution to achieve final concentrations typically ranging from 0 to 0.5 M.[1]
-
After each addition of this compound, mix gently and allow the sample to equilibrate for a few minutes before recording the fluorescence intensity (F).
-
-
Data Analysis:
-
Correct the fluorescence intensities for dilution effects.
-
Plot F₀ / F versus the this compound concentration [Q].
-
Perform a linear regression on the data. The slope of the line is the Stern-Volmer constant, Kₛᵥ.
-
Workflow Diagram
In-Gel DNA Footprinting
This method identifies the DNA sequence protected by a bound protein from enzymatic or chemical cleavage. Performing the cleavage reaction within the polythis compound gel matrix after electrophoretic separation of the protein-DNA complex can help to study less stable complexes.[4][5]
Quantitative Data
| Parameter | Value/Range | Notes |
| Polythis compound Gel | 5-8% non-denaturing | For separation of protein-DNA complexes.[6] |
| Denaturing PAGE | 6-8% with 8 M urea | For analysis of cleavage products.[6][7] |
| DNA Fragment Length | 100-400 bp | Optimal for resolution on sequencing gels.[4] |
| DNase I Concentration | 0.1 mg/mL (stock) | Requires titration to achieve on average one nick per DNA molecule.[8] |
| Incubation Time (Protein-DNA) | 10-60 min | Dependent on the binding kinetics of the protein.[7] |
| DNase I Digestion Time | 1-2 min | Short digestion time prevents excessive cleavage.[8] |
Experimental Protocol
-
DNA Probe Preparation:
-
Protein-DNA Binding Reaction:
-
Incubate the end-labeled DNA probe with the protein of interest in a suitable binding buffer. Include a control reaction without the protein. The buffer conditions (e.g., salt concentration) may need to be optimized for the specific protein.[7]
-
The total volume is typically 10-20 µL.
-
-
Electrophoretic Mobility Shift Assay (EMSA):
-
Load the binding reactions onto a non-denaturing polythis compound gel.
-
Run the gel to separate the free DNA from the protein-DNA complex(es).
-
-
In-Gel DNase I Cleavage (for less stable complexes):
-
After electrophoresis, place the gel in a solution containing DNase I and appropriate cofactors (e.g., Mg²⁺ and Ca²⁺).
-
Incubate for a short period (e.g., 1-2 minutes) to allow for limited DNA cleavage.
-
Stop the reaction by adding a solution containing a chelating agent like EDTA.
-
-
Elution and Analysis:
-
Excise the gel slices corresponding to the free DNA and the protein-bound DNA.
-
Elute the DNA from the gel slices.
-
Denature the eluted DNA by heating in a formamide-containing loading buffer.[6]
-
Analyze the cleavage products on a denaturing (sequencing) polythis compound gel.
-
Visualize the DNA fragments by autoradiography. The region where the protein was bound will appear as a "footprint" - a gap in the ladder of DNA fragments compared to the free DNA lane.
-
Workflow Diagram
Methylation Interference Assay
This assay identifies specific purine residues (guanines and, to a lesser extent, adenines) that are in close contact with a DNA-binding protein and are essential for the interaction.[9]
Quantitative Data
| Reagent/Parameter | Concentration/Condition | Notes |
| Dimethyl Sulfate (DMS) | ~1 µL per 200 µL reaction | Used to methylate purines. Reaction is for ~5 min at room temp.[5] |
| Piperidine | 1 M | Used to cleave the DNA backbone at methylated sites.[5] |
| Cleavage Reaction | 95°C for 30 min | Heat treatment with piperidine induces cleavage.[5] |
| Native PAGE | 5% non-denaturing | To separate bound and unbound DNA.[10] |
| Sequencing Gel | Denaturing polythis compound | To resolve the cleavage products. |
Experimental Protocol
-
DNA Probe Preparation and Modification:
-
Prepare a singly end-labeled DNA probe as described for DNA footprinting.
-
Lightly methylate the DNA probe with dimethyl sulfate (DMS). The conditions should be adjusted so that, on average, only one guanine residue per DNA molecule is methylated.[11]
-
-
Protein-DNA Binding and Separation:
-
Incubate the methylated DNA probe with the protein of interest.
-
Separate the protein-bound DNA from the unbound (free) DNA using a native polythis compound gel (EMSA).[12]
-
-
DNA Elution and Cleavage:
-
Excise the bands corresponding to the bound and free DNA from the gel and elute the DNA.
-
Cleave the DNA at the methylated purines by treating with piperidine.[12]
-
-
Analysis:
-
Analyze the cleavage products from both the bound and free fractions on a denaturing polythis compound sequencing gel.
-
Compare the patterns of the bound and free DNA. If methylation of a specific guanine interferes with protein binding, the corresponding band will be absent or significantly reduced in the lane containing the bound DNA fraction compared to the lane with the free DNA fraction.[12]
-
Workflow Diagram
This compound Capture of DNA-Binding Complexes (ACDC)
ACDC is a rapid technique for the purification and analysis of proteins within DNA-binding complexes. It utilizes an "Acrydite"-modified DNA probe, which contains a methacryl group that can be covalently incorporated into a polythis compound gel matrix.[13][14]
Experimental Protocol
-
Probe Preparation:
-
Protein-DNA Binding:
-
Incubate the Acrydite-modified DNA probe with a nuclear extract or purified protein.
-
-
In-Gel Polymerization:
-
Add the binding reaction mixture to a solution of this compound/bis-acrylamide and polymerization catalysts (APS and TEMED).
-
Pipette this mixture into the well of a pre-cast polythis compound gel. The Acrydite-DNA, along with any bound proteins, will be co-polymerized into the gel matrix at the top of the well.[13]
-
-
Electrophoresis and Analysis:
-
Perform electrophoresis. Unbound proteins will migrate into the gel, while the DNA-protein complexes remain trapped in the polymerized matrix in the well.[13]
-
After electrophoresis, the gel containing the captured complexes can be excised.
-
The captured proteins can be eluted from the gel slice and identified by Western blotting or mass spectrometry.[13]
-
Logical Relationship Diagram
Reactive this compound-Modified DNA for Covalent Cross-Linking
This advanced method allows for the covalent trapping of a protein to its DNA binding site. A DNA probe is synthesized with a reactive this compound group attached via a linker. This group can form a covalent bond with nucleophilic amino acid residues, such as cysteine, that are in close proximity within the protein-DNA complex.[17][18]
Quantitative Data
| Parameter | Value/Range | Notes |
| Protein Concentration | 5 µM | Example concentration for MutS protein.[19] |
| DNA Concentration | 0.5 µM | Example concentration for reactive DNA duplex.[19] |
| Incubation Temperature | 37 °C | Optimal for the specific protein-DNA interaction.[19] |
| Incubation Time | 2 hours | Sufficient time for cross-linking to occur.[19] |
| Analysis | 8% SDS-PAGE | To resolve the cross-linked complex from un-cross-linked components.[19] |
Experimental Protocol
-
Synthesis of Reactive DNA:
-
Synthesize an oligonucleotide containing a modified base (e.g., 2'-deoxyuridine) to which a linker terminating in a reactive this compound group is attached.[17] The length of the linker can be varied to optimize cross-linking efficiency.
-
-
Protein-DNA Cross-Linking Reaction:
-
Incubate the reactive DNA duplex with the target protein (which may have a strategically placed cysteine residue, either naturally occurring or engineered).
-
The reaction is typically performed in a buffered solution at a physiological temperature (e.g., 37 °C) for a set period (e.g., 2 hours).[19]
-
-
Analysis of Cross-Linked Products:
-
Stop the reaction and analyze the products using SDS-polythis compound gel electrophoresis (SDS-PAGE).
-
If the DNA was radiolabeled, the cross-linked protein-DNA complex can be visualized by autoradiography. The complex will migrate slower than the un-cross-linked protein.
-
The efficiency of cross-linking can be quantified by measuring the intensity of the bands.[19]
-
Experimental Workflow Diagram
References
- 1. This compound quenching of tryptophan photochemistry and photophysics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Methylation & Uracil Interference Assays - National Diagnostics [nationaldiagnostics.com]
- 6. mybiosource.com [mybiosource.com]
- 7. med.upenn.edu [med.upenn.edu]
- 8. DNase I Footprinting - National Diagnostics [nationaldiagnostics.com]
- 9. med.upenn.edu [med.upenn.edu]
- 10. Methylation Interference Assay - Creative BioMart [creativebiomart.net]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. tandfonline.com [tandfonline.com]
- 14. This compound capture of DNA-bound complexes: electrophoretic purification of transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sg.idtdna.com [sg.idtdna.com]
- 16. sg.idtdna.com [sg.idtdna.com]
- 17. Reactive this compound-Modified DNA Traps for Accurate Cross-Linking with Cysteine Residues in DNA–Protein Complexes Using Mismatch Repair Protein MutS as a Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reactive this compound-Modified DNA Traps for Accurate Cross-Linking with Cysteine Residues in DNA-Protein Complexes Using Mismatch Repair Protein MutS as a Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Casting Gradient Acrylamide Gels
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step guide for casting gradient acrylamide gels, a technique essential for achieving high-resolution separation of proteins with a wide range of molecular weights. Gradient gels provide sharper bands and allow for the resolution of similarly sized proteins more effectively than single-percentage gels.[1][2]
Principle of Gradient Gels
Gradient polythis compound gels are characterized by an increasing concentration of this compound from the top to the bottom of the gel.[2][3] This creates a decreasing pore size within the gel matrix. As proteins migrate through the gel during electrophoresis, they encounter progressively smaller pores, which slows their migration. This "sieving" effect leads to a concentration of protein bands, resulting in sharper resolution.[1] The leading edge of a protein band enters the smaller pore region and slows down, allowing the trailing edge to catch up, effectively sharpening the band.[1]
Data Presentation: Reagent Formulations
The following tables provide formulations for creating common linear gradient gels. The volumes are sufficient for casting one mini-gel; scale up as needed for larger or multiple gels.[3]
Table 1: Stock Solutions
| Reagent | Concentration | Storage |
| This compound/Bis-acrylamide (30%) | 29:1 or 37.5:1 ratio | 4°C, protected from light |
| Tris-HCl, pH 8.8 | 1.5 M | Room Temperature |
| Sodium Dodecyl Sulfate (SDS) | 10% (w/v) | Room Temperature |
| Ammonium Persulfate (APS) | 10% (w/v) | 4°C (prepare fresh daily)[4] |
| TEMED | N/A | Room Temperature, protected from light |
Table 2: Formulations for a 4-20% Gradient Gel (10 mL total volume)
| Component | 4% Solution (Light) - 5 mL | 20% Solution (Heavy) - 5 mL |
| 30% this compound/Bis-acrylamide | 0.67 mL | 3.33 mL |
| 1.5 M Tris-HCl, pH 8.8 | 1.25 mL | 1.25 mL |
| 10% SDS | 50 µL | 50 µL |
| Deionized Water | 3.03 mL | 0.37 mL |
| 10% APS | 25 µL | 25 µL |
| TEMED | 5 µL | 2.5 µL |
Table 3: Formulations for an 8-16% Gradient Gel (10 mL total volume)
| Component | 8% Solution (Light) - 5 mL | 16% Solution (Heavy) - 5 mL |
| 30% this compound/Bis-acrylamide | 1.33 mL | 2.67 mL |
| 1.5 M Tris-HCl, pH 8.8 | 1.25 mL | 1.25 mL |
| 10% SDS | 50 µL | 50 µL |
| Deionized Water | 2.37 mL | 1.03 mL |
| 10% APS | 25 µL | 25 µL |
| TEMED | 5 µL | 2.5 µL |
Note: The amount of TEMED is reduced in the high-concentration solution to ensure a uniform polymerization rate.
Experimental Protocols
This protocol describes the casting of a linear gradient gel using a gradient maker and a peristaltic pump.
Materials and Equipment:
-
Gradient maker[3]
-
Peristaltic pump with tubing
-
Magnetic stirrer and stir bars[5]
-
Gel casting stand and plates
-
Serological pipettes
-
Micropipettes and tips
-
Stock solutions (see Table 1)
-
Water-saturated n-butanol or isopropanol[6]
Protocol:
-
Assemble Gel Cassette: Thoroughly clean the glass plates with ethanol and assemble the gel cassette in the casting stand, ensuring there are no leaks.[4]
-
Prepare this compound Solutions: In separate 15 mL conical tubes, prepare the light and heavy this compound solutions according to the formulations in Table 2 or 3. Do not add APS and TEMED at this stage.
-
Set up Gradient Apparatus:
-
Place the gradient maker on a magnetic stirrer, positioned above the gel cassette to allow for gravity-assisted flow.[2][3]
-
Place a small stir bar in the mixing chamber (the one with the outlet) of the gradient maker.[5]
-
Connect one end of the tubing to the outlet of the mixing chamber and the other end to the peristaltic pump.
-
Position the outlet of the pump tubing between the glass plates of the gel cassette.
-
-
Initiate Polymerization and Pour the Gel:
-
Add the appropriate amounts of 10% APS and TEMED to both the light and heavy solutions.[3] Mix gently but thoroughly by inverting the tubes. Work quickly from this point forward as polymerization has begun. [3]
-
Close the valve between the two chambers of the gradient maker.
-
Pour the light solution into the reservoir chamber and the heavy solution into the mixing chamber (with the stir bar).[6]
-
Start the magnetic stirrer in the mixing chamber to ensure continuous mixing.[2]
-
Open the valve between the chambers to allow a small amount of the light solution to flow into the mixing chamber, displacing any air bubbles in the connecting channel.[3]
-
Start the peristaltic pump at a flow rate that will allow the gel to be poured in 5-8 minutes.[3] A slower flow rate may result in premature polymerization, while a faster rate can disrupt the gradient.[3]
-
Once the solutions have been completely transferred into the gel cassette, turn off the pump.
-
-
Overlay and Polymerization:
-
Carefully remove the tubing from the gel cassette.
-
Immediately overlay the top of the gel with a thin layer of water-saturated n-butanol or isopropanol to create a flat surface and prevent oxidation.[6]
-
Allow the gel to polymerize for at least 60 minutes at room temperature. A sharp interface between the gel and the overlay solution will be visible upon polymerization.[6]
-
-
Casting the Stacking Gel:
-
After the resolving gel has polymerized, pour off the overlay and rinse the top of the gel with deionized water to remove any unpolymerized this compound.[6]
-
Prepare a 4-5% stacking gel solution, add APS and TEMED, and pour it on top of the polymerized resolving gel.
-
Insert the comb, making sure to avoid trapping air bubbles.
-
Allow the stacking gel to polymerize for 30-45 minutes.[6]
-
-
Storage: Once polymerized, the gel can be used immediately or stored wrapped in a damp paper towel and plastic wrap at 4°C for up to one week.[3][4]
Mandatory Visualizations
Caption: Workflow for casting a gradient this compound gel.
Caption: this compound concentration, pore size, and protein migration.
References
Application Notes & Protocols: High-Resolution Separation of Low Molecular Weight Proteins using Polyacrylamide Gel Electrophoresis
Audience: Researchers, scientists, and drug development professionals.
Introduction: The accurate separation and analysis of low molecular weight (LMW) proteins and peptides are critical in various fields of biological research and drug development. Standard sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a Tris-Glycine buffer system is often suboptimal for resolving proteins smaller than 20 kDa. This is due to the interference from the glycine front and the continuous accumulation of free dodecyl sulfate (DS) micelles, which can obscure the migration of small polypeptides, leading to diffuse bands and poor resolution.[1]
To overcome these limitations, specialized techniques have been developed. The most common and effective method is the Tris-Tricine SDS-PAGE system, which was specifically designed for the separation of proteins and peptides in the 1-100 kDa range.[2][3][4] This system offers significantly improved resolution of LMW proteins.[2][5] Additionally, gradient gels, which have a continuous gradient of this compound concentration, provide a broad separation range and can also be employed for the effective resolution of small proteins.[2][6]
These application notes provide detailed protocols for both Tris-Tricine SDS-PAGE and gradient gel electrophoresis, tailored for the high-resolution separation of low molecular weight proteins.
Data Presentation: this compound Concentration and Separation Range
Choosing the appropriate this compound concentration is crucial for achieving optimal resolution of the protein of interest.[7] Higher percentages of this compound result in smaller pore sizes within the gel matrix, which is ideal for separating smaller molecules.[7][8] The following tables summarize the recommended this compound concentrations for separating low molecular weight proteins using different gel systems.
Table 1: Single Concentration Gels for Low Molecular Weight Protein Separation
| Gel this compound (%) | Linear Separation Range (kDa) | Primary Application | Reference |
| 10% | 15 - 100 | General purpose, good for proteins >15 kDa | [9] |
| 12% | 10 - 70 | Good resolution for proteins in the 10-70 kDa range | [9][10] |
| 12.5% | 10 - 70 | Similar to 12%, provides good resolution for a broad range of LMW proteins | [9] |
| 15% | 12 - 45 | Ideal for resolving smaller proteins and large peptides | [9][11] |
| 16.5% (Tricine) | < 10 | Specifically for very small peptides and protein fragments | [3] |
| 20% | 4 - 40 | High resolution for very low molecular weight proteins and peptides | [9] |
Table 2: Gradient Gels for Broad Range and Low Molecular Weight Protein Separation
| Gradient Gel (%) | Dynamic Separation Range (kDa) | Primary Application | Reference |
| 4-12% | 10 - 100+ | Broad range separation, good for samples with diverse protein sizes | [12] |
| 4-20% | 10 - 200+ | Very broad range, useful for initial screening of unknown samples | [7] |
| 10-20% | 5 - 100 | Enhanced resolution of proteins below 100 kDa | |
| 5-15% | 5 - 150 | Good for resolving a wide range of proteins including smaller ones |
Experimental Protocols
Protocol 1: Tris-Tricine SDS-PAGE for High-Resolution Separation of LMW Proteins (<20 kDa)
This protocol is adapted from the method developed by Schägger and von Jagow, which is the gold standard for separating peptides and LMW proteins.[1][2]
Materials:
-
Solutions and Reagents:
-
This compound/Bis-acrylamide solution (49.5% T, 3% C or 49.5% T, 6% C)
-
Gel Buffer: 3.0 M Tris, 0.3% SDS, pH 8.45
-
10X Cathode (Upper) Buffer: 1.0 M Tris, 1.0 M Tricine, 1% SDS, pH 8.25
-
10X Anode (Lower) Buffer: 2.0 M Tris-HCl, pH 8.9
-
Sample Buffer (2X): 4% SDS, 24% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% Coomassie Brilliant Blue G-250, 200 mM DTT (add fresh)
-
TEMED (N,N,N',N'-tetramethylethylenediamine)
-
10% (w/v) Ammonium persulfate (APS) (prepare fresh)
-
Molecular weight markers for LMW proteins
-
Procedure:
-
Gel Casting:
-
Assemble the gel casting apparatus.
-
Prepare the separating and stacking gel solutions according to the recipes in Table 3. The choice of separating gel percentage depends on the target protein size.[3]
-
Pour the separating gel, leaving space for the stacking gel. Overlay with water or n-butanol to ensure a flat surface. Allow to polymerize for 30-60 minutes.
-
Remove the overlay and pour the stacking gel. Insert the comb and allow it to polymerize for 30 minutes.
-
-
Sample Preparation:
-
Mix the protein sample with an equal volume of 2X Tricine sample buffer.
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
-
Electrophoresis:
-
Assemble the gel in the electrophoresis tank.
-
Fill the inner and outer chambers with 1X Cathode Buffer and 1X Anode Buffer, respectively.
-
Load the prepared samples and molecular weight markers into the wells.
-
Run the gel at a constant voltage. Start at a low voltage (e.g., 30V) until the samples have entered the stacking gel, then increase the voltage (e.g., 100-150V).[3]
-
-
Staining and Visualization:
-
After electrophoresis, carefully remove the gel from the cassette.
-
Proceed with your desired staining method (e.g., Coomassie Brilliant Blue or silver staining). Note that for very small peptides, rapid staining and destaining protocols are recommended to prevent the loss of protein from the gel.[3]
-
Table 3: Tris-Tricine Gel Recipes (for a standard mini-gel)
| Component | 16.5% Separating Gel (<10 kDa) | 10% Separating Gel (>15 kDa) | 4% Stacking Gel |
| This compound/Bis (49.5%T, 6%C) | 3.33 ml | - | - |
| This compound/Bis (49.5%T, 3%C) | - | 2.0 ml | 0.8 ml |
| Gel Buffer (3M Tris, 0.3% SDS, pH 8.45) | 3.33 ml | 3.33 ml | 2.5 ml |
| Glycerol | 3.33 g (2.64 ml) | - | - |
| Deionized Water | - | 4.67 ml | 6.7 ml |
| 10% APS | 50 µl | 50 µl | 50 µl |
| TEMED | 5 µl | 5 µl | 10 µl |
| Total Volume | ~10 ml | ~10 ml | ~10 ml |
Protocol 2: Gradient Gel Electrophoresis
Gradient gels provide excellent resolution over a wide range of molecular weights and can produce sharper bands than single-percentage gels.[2][6]
Materials:
-
Solutions and Reagents:
-
Light this compound Solution (e.g., 4% or 5%)
-
Heavy this compound Solution (e.g., 15% or 20%)
-
Standard Tris-Glycine or Tris-Tricine buffer components
-
TEMED
-
10% APS
-
-
Equipment:
-
Gradient maker
-
Peristaltic pump
-
Procedure:
-
Prepare this compound Solutions: Prepare a "light" (low percentage) and a "heavy" (high percentage) this compound solution. The heavy solution should also contain glycerol or sucrose to aid in gradient formation.
-
Casting the Gradient Gel:
-
Set up the gel cassette in the casting stand.
-
Connect the gradient maker to the gel cassette via tubing and a peristaltic pump.
-
Add TEMED and APS to both the light and heavy solutions immediately before pouring.
-
Pour the heavy solution into the reservoir chamber of the gradient maker and the light solution into the mixing chamber.
-
Open the valve between the chambers and start the magnetic stirrer in the mixing chamber.
-
Start the peristaltic pump to deliver the gradient mixture into the gel cassette. The light solution will be pumped in first, followed by the progressively heavier solution.
-
Once the desired volume is poured, overlay with water or n-butanol.
-
Allow the gel to polymerize for at least 60 minutes.
-
Pour a standard stacking gel on top of the polymerized gradient gel.
-
-
Electrophoresis and Staining: Follow the standard procedures for sample preparation, electrophoresis, and staining as described in Protocol 1, using the appropriate running buffers (Tris-Glycine for standard SDS-PAGE or Tris-Tricine for enhanced LMW resolution).
Visualizations
Caption: Workflow for Tris-Tricine SDS-PAGE.
References
- 1. One-Dimensional SDS Gel Electrophoresis of Peptides and Small Proteins with Pre-Cast Gels | Thermo Fisher Scientific - CH [thermofisher.com]
- 2. Resolving Small Molecular Weight Proteins for Westerns - Advansta Inc. [advansta.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. conductscience.com [conductscience.com]
- 5. Tricine Gel Recipe For Low Molecular Weight Proteins | Proteintech Group [ptglab.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. nusep.us [nusep.us]
- 8. youtube.com [youtube.com]
- 9. Western Blot SDS-PAGE [novusbio.com]
- 10. How to choose an this compound gel concentration for western blot [hellobio.com]
- 11. Protein analysis SDS PAGE [qiagen.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Silver Staining of Proteins in Polyacrylamide Gels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silver staining is a highly sensitive colorimetric method for the detection of proteins separated by polyacrylamide gel electrophoresis (PAGE).[1][2][3] Its sensitivity surpasses that of Coomassie Brilliant Blue, allowing for the visualization of proteins in the low nanogram range.[2][4][5] This technique is predicated on the binding of silver ions to specific protein functional groups, followed by the reduction of these ions to metallic silver, which forms a visible image.[6][7][8] The intensity of the resulting dark brown or black bands is proportional to the amount of protein.[6][9] This document provides a detailed protocol for silver staining, discusses its underlying principles, and offers guidance on data interpretation and troubleshooting.
Principle of the Method
The silver staining process involves several key steps: fixation, sensitization, silver impregnation, and development.[1][9]
-
Fixation: Proteins are immobilized within the gel matrix, and interfering substances like SDS and buffer components are washed away.[9][10] A common fixation solution consists of methanol and acetic acid.[9]
-
Sensitization: This step enhances the staining efficiency and sensitivity.[9] Sensitizing agents, such as sodium thiosulfate, increase the uptake of silver by the protein.[9]
-
Silver Impregnation: The gel is incubated in a solution of silver nitrate, allowing silver ions to bind to protein functional groups.[8][9][10] The strongest interactions occur with carboxylic acid, imidazole, sulfhydryl, and amine groups.[8]
-
Development: Silver ions are selectively reduced to metallic silver at the sites of protein bands.[1][7] Formaldehyde is a common reducing agent used in an alkaline solution of sodium carbonate.[9] The reaction is stopped once the desired band intensity is reached.
Quantitative Data Summary
The sensitivity of silver staining allows for the detection of very low amounts of protein. The following table summarizes key quantitative parameters.
| Parameter | Value | References |
| Detection Limit | 0.1 - 1 ng | [4] |
| Sensitivity vs. Coomassie Blue | 10 - 50-fold more sensitive | [3] |
| Recommended Gel Thickness | 0.5 - 1.5 mm | [9] |
| Silver Nitrate Concentration | 0.1% (w/v) | [9][11] |
| Formaldehyde (Developer) | 0.04% (v/v) | [9] |
| Sodium Carbonate (Developer) | 2-3% (w/v) | [9][11] |
Experimental Protocol
This protocol is a general guideline; incubation times may need to be optimized based on gel thickness and protein concentration. It is crucial to use high-purity water and clean equipment to avoid background staining. [9] Wear gloves throughout the procedure to prevent contamination.
Reagents and Solutions
-
Fixation Solution: 50% Methanol, 10% Acetic Acid in ultrapure water.
-
Wash Solution: 10% Ethanol in ultrapure water.
-
Sensitization Solution: 0.02% Sodium Thiosulfate (Na₂S₂O₃·5H₂O) in ultrapure water (prepare fresh).
-
Silver Nitrate Solution: 0.1% Silver Nitrate (AgNO₃) in ultrapure water (store in a dark bottle).
-
Developing Solution: 2% Sodium Carbonate (Na₂CO₃), 0.04% Formaldehyde (37% stock) in ultrapure water (prepare fresh).
-
Stop Solution: 5% Acetic Acid in ultrapure water.
Staining Procedure
-
Fixation:
-
Washing:
-
Discard the fixation solution and wash the gel with 10% Ethanol for 10 minutes.[2]
-
Repeat the wash with ultrapure water for 10 minutes.
-
-
Sensitization:
-
Silver Impregnation:
-
Immerse the gel in the Silver Nitrate Solution for 20-30 minutes at room temperature with gentle agitation.[9]
-
-
Development:
-
Briefly rinse the gel with ultrapure water.
-
Quickly add the fresh Developing Solution and agitate. Protein bands will start to appear within minutes.[9]
-
Monitor the development closely. If the developer turns yellow, replace it with a fresh solution.
-
-
Stopping the Reaction:
-
Once the desired band intensity is achieved, discard the developer and add the Stop Solution.[9]
-
Incubate for at least 10 minutes to completely stop the reaction.
-
-
Washing and Storage:
-
Wash the gel with ultrapure water.
-
The gel can be stored in ultrapure water or dried between cellophane sheets for a permanent record.[9]
-
Visualizations
Experimental Workflow
The following diagram illustrates the sequential steps of the silver staining protocol.
Caption: Silver Staining Protocol Workflow.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background | Impure water or reagents.[9] Contaminated glassware. High ambient temperature.[9] Over-development. | Use ultrapure water (>18 MΩ·cm).[12] Thoroughly clean all trays and equipment. Perform staining at a controlled room temperature (below 30°C).[9] Carefully monitor the development step and stop the reaction promptly. |
| No or Weak Bands | Insufficient protein loaded on the gel.[12] Improperly prepared developer or silver solution.[12] Excessive washing after silver impregnation.[12] | Ensure protein concentration is within the detection limit (at least 1-5 ng).[12] Prepare all solutions freshly with correct concentrations. Limit the wash step after silver staining to 30-60 seconds.[12] |
| "Mirror" or Shiny Gel Surface | Precipitation of silver on the gel surface. | Decant the developer as soon as any precipitate appears and replace it with fresh solution.[13] |
| Incompatibility with Mass Spectrometry (MS) | Use of formaldehyde or glutaraldehyde, which cross-links proteins.[9] | Use an MS-compatible silver staining kit or protocol that avoids these reagents.[14] |
Disclaimer
This protocol is intended for research use only. Users should be familiar with laboratory safety procedures and handle all chemicals with appropriate care, including wearing personal protective equipment. Formaldehyde is a toxic substance and should be handled in a well-ventilated area or fume hood.
References
- 1. Principle and Method of Silver Staining of Proteins Separated by Sodium Dodecyl Sulfate–Polythis compound Gel Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 2. Silver staining of proteins in polythis compound gels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad.com [bio-rad.com]
- 4. Silver Staining Kit - Amerigo Scientific [amerigoscientific.com]
- 5. Silver Stain Kit for Native PAGE | BIOpHORETICS [biophoretics.com]
- 6. The mechanism of silver staining of proteins separated by SDS polythis compound gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Protein Gel Staining Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Mastering Silver Staining for Protein Gel Analysis | Abcam [abcam.com]
- 10. conductscience.com [conductscience.com]
- 11. mdanderson.org [mdanderson.org]
- 12. Protein Stains Support—Troubleshooting | Thermo Fisher Scientific - AU [thermofisher.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Gel Stain Reagents (Silver Staining) | [Life Science]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
Application Notes: Utilizing Acrylamide for Native Gel Electrophoresis of Protein Complexes
Introduction
Native polyacrylamide gel electrophoresis (Native-PAGE) is a powerful analytical technique used to separate proteins and protein complexes in their folded, native state.[1][2] Unlike denaturing techniques like SDS-PAGE, Native-PAGE avoids the use of detergents that would disrupt protein structure and interactions.[3] This preservation of the native conformation allows for the study of protein-protein interactions, the determination of oligomeric states, and the analysis of protein complex assembly and stability.[3][4] The electrophoretic mobility of a protein in a native gel depends on its intrinsic charge, size, and shape.[1]
There are several variations of Native-PAGE, with Blue Native PAGE (BN-PAGE) and Clear Native PAGE (CN-PAGE) being the most common for the analysis of protein complexes.[5]
-
Blue Native PAGE (BN-PAGE): This technique utilizes the anionic dye Coomassie Brilliant Blue G-250 to impart a uniform negative charge to protein complexes.[1][5] This charge masking minimizes the effect of the protein's intrinsic charge, allowing for separation primarily based on size.[6][7] BN-PAGE is particularly well-suited for the analysis of membrane protein complexes and can be used to determine native protein masses and oligomeric states.[4][7]
-
Clear Native PAGE (CN-PAGE): In contrast to BN-PAGE, CN-PAGE is performed in the absence of Coomassie dye in the sample and cathode buffer.[1][5] Therefore, the migration of proteins is dependent on their intrinsic charge and size.[1][4] CN-PAGE is advantageous when the Coomassie dye might interfere with downstream applications, such as in-gel activity assays or fluorescence resonance energy transfer (FRET) analyses.[4] It is considered a milder technique than BN-PAGE and can preserve labile supramolecular assemblies that might dissociate in the presence of the dye.[1][4]
Applications in Research and Drug Development
Native-PAGE is a valuable tool for researchers, scientists, and drug development professionals. Its applications include:
-
Analysis of Protein-Protein Interactions: By preserving native interactions, Native-PAGE can be used to identify and characterize binding partners.
-
Determination of Oligomeric State: The technique allows for the separation of monomers, dimers, and higher-order oligomers of a protein.
-
Studying Protein Complex Assembly: Assembly intermediates of large protein complexes can be detected and analyzed.[6]
-
Quality Control of Purified Proteins: Native-PAGE can assess the homogeneity and integrity of purified protein complexes.
-
Enzyme Activity Assays: In-gel activity assays can be performed to identify active enzyme complexes.
-
Biomarker Discovery: Alterations in the composition or abundance of native protein complexes can serve as biomarkers for diseases.[6]
Experimental Workflow for Native-PAGE
The general workflow for Native-PAGE involves several key steps, from sample preparation to analysis of the results.
Caption: Experimental workflow for Native-PAGE.
Comparison of BN-PAGE and CN-PAGE
The choice between BN-PAGE and CN-PAGE depends on the specific research question and the properties of the protein complex being studied.
Caption: Comparison of BN-PAGE and CN-PAGE principles.
Data Presentation
Table 1: Recommended this compound Concentrations for Protein Complex Separation
The percentage of this compound in the gel determines the pore size, which in turn affects the separation of protein complexes of different sizes. Gradient gels are often used to separate a wide range of molecular weights.[8]
| This compound Gel Percentage (%) | Protein Complex Size Range (kDa) |
| 5 | >200 |
| 7.5 | 25 - 200 |
| 10 | 15 - 100 |
| 12 | 10 - 70 |
| 15 | 12 - 45 |
| 20 | 4 - 40 |
| 4-16 (Gradient) | 10 - 1000+ |
| 6-13 (Gradient) | Recommended for broad separation |
| 3-12 (Pre-cast) | Commercially available option |
Data compiled from multiple sources.[6][9][10]
Table 2: Buffer and Reagent Compositions for Blue Native PAGE (BN-PAGE)
| Solution | Component | Concentration |
| Anode Buffer (1X) | Bis-Tris | 50 mM |
| HCl | to pH 7.0 | |
| Dark Blue Cathode Buffer (1X) | Tricine | 50 mM |
| Bis-Tris | 15 mM | |
| Coomassie G-250 | 0.02% | |
| pH | 7.0 | |
| Light Blue Cathode Buffer (1X) | Tricine | 50 mM |
| Bis-Tris | 15 mM | |
| Coomassie G-250 | 0.002% | |
| pH | 7.0 | |
| Sample Buffer (4X) | Bis-Tris | 200 mM |
| NaCl | 80 mM | |
| EDTA | 4 mM | |
| ε-aminocaproic acid | 800 mM | |
| Glycerol | 280% (v/v) | |
| Ponceau S | 0.4% (w/v) | |
| pH | 7.0 | |
| Sample Additive (5% G-250) | Coomassie G-250 | 5% (w/v) |
| 6-aminocaproic acid | 500 mM |
Data compiled from multiple sources.[7][11][12]
Table 3: Buffer and Reagent Compositions for Tris-Glycine Native PAGE
| Solution | Component | Concentration/Amount |
| Running Buffer (10X) | Tris-base | 15 g / 500 mL |
| Glycine | 72 g / 500 mL | |
| pH | 8.3-8.9 (do not adjust) | |
| Loading Dye (3X) | Tris-HCl, pH 6.8 | 240 mM |
| Glycerol | 30% | |
| Bromophenol blue | 0.03% | |
| Stacking Gel (4.5%) | 30% this compound/Bis | 1.5 mL |
| 1.5 M Tris-HCl, pH 8.8 | 0.8 mL | |
| ddH₂O | 7.6 mL | |
| 10% APS | 100 µL | |
| TEMED | 10 µL | |
| Separation Gel (7.5%) | 30% this compound/Bis | 10 mL |
| 1.5 M Tris-HCl, pH 8.8 | 10 mL | |
| ddH₂O | 19.6 mL | |
| 10% APS | 400 µL | |
| TEMED | 32 µL |
Data compiled from a protocol for studying BiP complexes.[13]
Experimental Protocols
Protocol 1: Blue Native PAGE (BN-PAGE)
This protocol is adapted from several sources and provides a general guideline for performing BN-PAGE.[6][9][11]
1. Sample Preparation
-
Lyse cells or tissues using a mild, non-ionic detergent such as digitonin or n-dodecyl-β-D-maltoside at 4°C to solubilize protein complexes.[9] A typical lysis buffer may contain 50 mM Tris-HCl pH 8, 150 mM NaCl, 0.1% Nonidet P-40, and 1 mM EDTA, supplemented with protease inhibitors.[11][14]
-
For membrane proteins, solubilize the sample in a buffer containing a detergent like n-dodecyl-β-D-maltoside.[15]
-
Remove insoluble material by centrifugation (e.g., 20,000 x g for 30 minutes at 4°C).[15]
-
Determine the protein concentration of the supernatant.
-
For sample loading, mix the protein extract with 4X NativePAGE™ Sample Buffer and 5% G-250 Sample Additive. The final concentration of G-250 should be about 1/4th of the detergent concentration.[15]
-
Keep samples on ice and do not heat them.[16]
2. Gel Preparation (Gradient Gel)
-
It is highly recommended to use a 6-13% linear this compound gradient gel for optimal separation of a wide range of protein complexes.[6] Pre-cast gels (e.g., 3-12%) are also a convenient option.[11][16]
-
Pour the separating gel using a gradient maker.
-
Overlay the separating gel with water-saturated isobutanol to ensure a flat surface.
-
After polymerization, remove the overlay and pour the stacking gel (e.g., 4% this compound).
-
Insert the comb and allow the stacking gel to polymerize.
3. Electrophoresis
-
Assemble the gel cassette in the electrophoresis tank.
-
Fill the inner (cathode) chamber with Dark Blue Cathode Buffer and the outer (anode) chamber with Anode Buffer.[11]
-
Load the samples into the wells. It is recommended to load between 5-20 µL of sample.[6]
-
Run the gel at 150 V for approximately 30 minutes.[11]
-
Replace the Dark Blue Cathode Buffer with Light Blue Cathode Buffer. This helps to reduce the amount of free Coomassie dye in the gel, which can be beneficial for downstream applications like Western blotting.[7][11]
-
Continue the electrophoresis at 150-250 V for 1-2 hours, or until the dye front is near the bottom of the gel.[6][7] The electrophoresis should be performed in a cold room or with a cooling system to maintain the integrity of the protein complexes.[7][9]
4. Visualization
-
After electrophoresis, the gel can be stained with Coomassie Brilliant Blue or silver stain to visualize the protein bands.[9][17][18]
-
For Coomassie staining, fix the gel in a solution of methanol and acetic acid, then immerse it in the staining solution.[17] Destain the gel to remove background staining.[17]
-
Alternatively, the gel can be used for Western blotting to detect specific proteins within the complexes.
Protocol 2: Clear Native PAGE (CN-PAGE)
This protocol is a variation of the BN-PAGE protocol, omitting the Coomassie dye from the cathode buffer and sample.
1. Sample Preparation
-
Follow the same sample preparation steps as for BN-PAGE, but do not add the 5% G-250 Sample Additive.
-
The sample buffer should contain a tracking dye like bromophenol blue.
2. Gel Preparation
-
Prepare the this compound gel as described for BN-PAGE. Gradient gels are also recommended for CN-PAGE.[4]
3. Electrophoresis
-
Assemble the gel cassette in the electrophoresis tank.
-
Use a running buffer system appropriate for native electrophoresis, such as a Tris-Glycine buffer system.[13][19]
-
Load the samples into the wells.
-
Run the gel at a constant voltage (e.g., 120 V) for approximately 2 hours.[13] As with BN-PAGE, it is important to perform electrophoresis at a low temperature.
4. Visualization
-
Since the proteins are not pre-stained with Coomassie, post-electrophoresis staining is necessary for visualization.
-
Stain the gel using Coomassie Brilliant Blue, silver staining, or a fluorescent dye.[17][18] The staining protocol is the same as for BN-PAGE.
-
For some staining methods, an additional SDS incubation step may be required to improve detection in native gels.[20]
Downstream Analysis
Following Native-PAGE, individual protein complex bands can be excised from the gel for further analysis. A common approach is to perform a second-dimension SDS-PAGE to separate the individual subunits of the complex.[6] The proteins can then be identified by mass spectrometry.
References
- 1. Native PAGE / Gel Electrophoresis Methods | Bio-Synthesis [biosyn.com]
- 2. Gel electrophoresis native, denaturing&reducing | PPTX [slideshare.net]
- 3. Use of Native-PAGE for the Identification of Epichaperomes in Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse native-PAGE [assay-protocol.com]
- 5. serva.de [serva.de]
- 6. Blue native electrophoresis protocol | Abcam [abcam.com]
- 7. Blue Native Polythis compound Gel Electrophoresis (BN-PAGE) | bioch.eu [bioch.eu]
- 8. med.unc.edu [med.unc.edu]
- 9. Blue Native PAGE Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 10. How to choose an this compound gel concentration for western blot [hellobio.com]
- 11. Resolving Affinity Purified Protein Complexes by Blue Native PAGE and Protein Correlation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Native PAGE to study BiP complexes | Ron Lab [ron.cimr.cam.ac.uk]
- 14. Sample Preparation for Native Protein Electrophoresis - National Diagnostics [nationaldiagnostics.com]
- 15. assets.fishersci.com [assets.fishersci.com]
- 16. protocols.io [protocols.io]
- 17. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 18. Staining proteins in gels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mpbio.com [mpbio.com]
- 20. biotium.com [biotium.com]
Application Notes and Protocols: Tuning Acrylamide Hydrogel Stiffness for Mechanobiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanical properties of the extracellular matrix (ECM) are a critical regulator of cell behavior, influencing processes such as proliferation, differentiation, migration, and gene expression.[1][2][3][4] Polyacrylamide (PAAm) hydrogels have become a widely adopted tool in mechanobiology research due to their tunable elasticity, optical transparency, and biocompatibility.[5][6][7][8][9] By modulating the concentrations of this compound monomer and N,N'-methylenebisthis compound (bis-acrylamide) crosslinker, researchers can create substrates with a range of stiffnesses that mimic physiological and pathological tissue environments, from soft brain tissue to stiff pre-calcified bone.[10][11] This document provides detailed protocols for the preparation of PAAm hydrogels with tunable stiffness, their functionalization with ECM proteins for cell culture, and methods for assessing cellular responses to substrate mechanics.
Data Presentation: Tuning Hydrogel Stiffness
The stiffness of a polythis compound hydrogel, represented by its Young's Modulus (E), is primarily determined by the concentration of the this compound monomer and the bis-acrylamide crosslinker.[9][12] Below is a summary of formulations from various studies to achieve a desired stiffness. It is important to note that the final stiffness can be influenced by factors such as polymerization temperature and measurement technique (e.g., atomic force microscopy (AFM), rheology).[13][14]
| This compound (%) | Bis-acrylamide (%) | Young's Modulus (kPa) | Reference |
| 4 | 0.08 | 1.10 ± 0.34 | [15] |
| 4 | 0.3 | 4.47 ± 1.19 | [15] |
| 5 | 0.5 | ~3.13 | [16] |
| 3 | 0.1 | ~1 | [5] |
| 5 | 0.2 | ~8 | [5] |
| 8 | 0.48 | ~30 | [5] |
| 10 | 0.03 | ~2 | [9] |
| 10 | 0.5 | ~60 | [9] |
| 4 | 0.15 | ~4 | [17] |
| 8 | 0.15 | ~20 | [17] |
| 8 | 0.4 | ~40 | [17] |
| 12 | 0.6 | ~100 | [17] |
Experimental Protocols
Protocol 1: Preparation of Polythis compound Hydrogels with Tunable Stiffness
This protocol details the preparation of PAAm hydrogels on glass coverslips, a common format for microscopy-based studies.
Materials:
-
40% (w/v) this compound solution (handle with caution, neurotoxin)
-
2% (w/v) N,N'-methylenebisthis compound (bis-acrylamide) solution
-
Ammonium persulfate (APS), 10% (w/v) in deionized water (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Glass coverslips (e.g., 22 mm diameter)
-
3-aminopropyltrimethoxysilane (APTES)
-
Glutaraldehyde solution (0.5% in PBS)
-
Phosphate-buffered saline (PBS)
-
Hydrophobic glass slides (e.g., treated with dichlorodimethylsilane)
Procedure:
-
Glass Coverslip Functionalization: a. Clean glass coverslips by immersing them in an ethanol solution and sonicating for 15 minutes. b. Air-dry the coverslips completely. c. Immerse the coverslips in a solution of APTES for 10 minutes to aminate the surface. d. Wash the coverslips thoroughly with deionized water and dry. e. Incubate the coverslips in a 0.5% glutaraldehyde solution for 30 minutes at room temperature. f. Rinse the coverslips with deionized water and let them air dry. The functionalized coverslips can be stored for future use.
-
Hydrogel Pre-polymer Solution Preparation: a. In a microcentrifuge tube, mix the 40% this compound solution, 2% bis-acrylamide solution, and deionized water to the desired final concentrations as indicated in the data table. b. Degas the solution for at least 20 minutes to remove oxygen, which inhibits polymerization.[15]
-
Polymerization: a. To initiate polymerization, add 10% APS (1/100th of the total pre-polymer volume) and TEMED (1/1000th of the total pre-polymer volume) to the pre-polymer solution. Mix gently but thoroughly.[9] b. Immediately pipette a droplet (e.g., 20-50 µL for a 22 mm coverslip) of the pre-polymer solution onto a hydrophobic glass slide.[18] c. Carefully place a functionalized glass coverslip (functionalized side down) onto the droplet, allowing the solution to spread evenly.[18] d. Allow the hydrogel to polymerize at room temperature for 30-60 minutes.
-
Hydrogel Equilibration: a. After polymerization, gently separate the coverslip with the attached hydrogel from the hydrophobic slide. b. Immediately immerse the hydrogel in PBS. Allow the hydrogel to swell and equilibrate overnight at 4°C.[15] This step is crucial for stabilizing the mechanical properties of the gel.[5]
Protocol 2: ECM Protein Coating on Polythis compound Hydrogels
To facilitate cell attachment, the surface of the PAAm hydrogel must be functionalized with ECM proteins.[7]
Materials:
-
Sulfo-SANPAH (sulfosuccinimidyl 6-(4'-azido-2'-nitrophenylamino)hexanoate)
-
50 mM HEPES buffer (pH 8.5)
-
Ultraviolet (UV) lamp (365 nm)
-
ECM protein solution (e.g., 0.1 mg/mL Collagen I or Fibronectin in PBS)[5]
-
Sterile PBS
Procedure:
-
Photoactivation: a. Remove the equilibrated hydrogels from PBS and place them in a sterile cell culture plate. b. Cover the surface of each hydrogel with a solution of 0.5 mg/mL Sulfo-SANPAH in 50 mM HEPES buffer.[5] c. Expose the hydrogels to UV light (365 nm) for 5-10 minutes to activate the Sulfo-SANPAH.[5][19] d. Aspirate the Sulfo-SANPAH solution and wash the hydrogels extensively with sterile PBS (3-5 times) to remove any unreacted crosslinker.[5][20]
-
ECM Protein Incubation: a. Cover the surface of the activated hydrogels with the desired ECM protein solution (e.g., 0.1 mg/mL Collagen I or Fibronectin).[5][19] b. Incubate overnight at 4°C or for 2 hours at room temperature to allow for covalent binding of the protein to the hydrogel surface.[5][20] c. Aspirate the ECM protein solution and wash the hydrogels three times with sterile PBS to remove any unbound protein. d. The hydrogels are now ready for cell seeding. Store them in PBS or cell culture medium at 4°C for up to a few days.[20]
Protocol 3: Cell Culture and Response Assessment
Materials:
-
ECM-coated polythis compound hydrogels in a sterile multi-well plate
-
Complete cell culture medium
-
Cells of interest
-
Trypsin-EDTA
-
Microscope with phase-contrast or fluorescence capabilities
Procedure:
-
Cell Seeding: a. Pre-incubate the ECM-coated hydrogels with complete cell culture medium for at least 30 minutes at 37°C in a CO2 incubator. b. Harvest cells using standard cell culture techniques (e.g., trypsinization). c. Resuspend the cells in complete culture medium and count them to achieve the desired seeding density. d. Aspirate the pre-incubation medium from the hydrogels and seed the cells onto the hydrogel surface. e. Culture the cells under standard conditions (37°C, 5% CO2).
-
Assessing Cellular Response:
-
Cell Morphology: Observe and quantify changes in cell spreading area, aspect ratio, and the formation of cytoskeletal structures like stress fibers using phase-contrast or fluorescence microscopy. Cells on stiffer substrates tend to have a larger spread area and more defined stress fibers.[5][10][21]
-
Focal Adhesions: Immunostain for focal adhesion proteins such as vinculin or paxillin to visualize their size and distribution. Larger and more mature focal adhesions are typically observed on stiffer substrates.[3][4]
-
Mechanotransduction Signaling: Analyze the localization of key mechanosensing proteins like Yes-associated protein (YAP) and Transcriptional coactivator with PDZ-binding motif (TAZ). On stiff substrates, YAP/TAZ translocate to the nucleus to regulate gene expression.[4][19][22]
-
Traction Force Microscopy (TFM): For advanced quantification of the forces exerted by cells on the substrate, fluorescent beads can be embedded within the hydrogels. The displacement of these beads due to cell-generated forces can be tracked and used to calculate traction stresses.[5][13][23]
-
Visualizations
Signaling Pathway: Substrate Stiffness and the RhoA/ROCK Pathway
Caption: RhoA/ROCK signaling pathway activated by substrate stiffness.
Experimental Workflow
Caption: Experimental workflow for mechanobiology studies.
References
- 1. Dynamic Hydrogels with Viscoelasticity and Tunable Stiffness for the Regulation of Cell Behavior and Fate [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An overview of substrate stiffness guided cellular response and its applications in tissue regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanotransduction and Stiffness-Sensing: Mechanisms and Opportunities to Control Multiple Molecular Aspects of Cell Phenotype as a Design Cornerstone of Cell-Instructive Biomaterials for Articular Cartilage Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large polythis compound hydrogels for large-batch cell culture and mechanobiological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Large Polythis compound Hydrogels for Large-Batch Cell Culture and Mechanobiological Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. doria.fi [doria.fi]
- 10. Simple Polythis compound-based Multiwell Stiffness Assay for the Study of Stiffness-dependent Cell Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of hydrogel substrates with tunable mechanical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tuning the Range of Polythis compound Gel Stiffness for Mechanobiology Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. A Novel Method to Make Polythis compound Gels with Mechanical Properties Resembling those of Biological Tissues [bio-protocol.org]
- 21. Stiffness Sensing by Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting common issues in polyacrylamide gel electrophoresis
Welcome to the Technical Support Center for Polyacrylamide Gel Electrophoresis (PAGE). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Here are some of the most common questions and issues that arise during polythis compound gel electrophoresis.
Gel Preparation and Polymerization
Q1: My polythis compound gel is not polymerizing or is polymerizing too slowly. What could be the cause?
A1: Incomplete or slow polymerization is a common issue that can hinder the entire electrophoresis process. The primary causes often relate to the reagents used for polymerization.
-
Potential Causes & Solutions:
-
Inactive Ammonium Persulfate (APS): APS is sensitive to moisture and should be prepared fresh daily. Ensure your APS solution is newly made.[1][2]
-
Inactive TEMED: TEMED (tetramethylethylenediamine) can become oxidized. Use a fresh bottle if you suspect it has gone bad.
-
Low Temperature: Polymerization is a temperature-dependent reaction. Casting gels at room temperature is recommended, as lower temperatures will slow down the process.[3]
-
Poor Quality Reagents: The quality of this compound and bis-acrylamide is crucial. If they are old or of poor quality, it can inhibit polymerization.[3]
-
Incorrect Reagent Concentrations: Ensure that the concentrations of APS and TEMED are correct. You may need to slightly increase their amounts to speed up polymerization.[3]
-
Inadequate Degassing: Dissolved oxygen can inhibit polymerization. Degassing the this compound solution before adding APS and TEMED can help ensure a more consistent and complete polymerization.[1][2]
-
Protein Migration and Band Appearance
Q2: My protein bands are "smiling" (curved upwards at the edges). How can I fix this?
A2: The "smiling" effect is typically a result of uneven heat distribution across the gel during the electrophoresis run. The center of the gel becomes hotter, causing the samples in the middle lanes to migrate faster than those at the edges.[4][5][6]
-
Potential Causes & Solutions:
-
Excessive Voltage: Running the gel at too high a voltage generates excess heat.[5][6][7][8] To avoid this, reduce the voltage and run the gel for a longer period.[4][5][7][8]
-
Inadequate Cooling: Running the gel in a cold room or with an ice pack in the electrophoresis tank can help dissipate heat more effectively.[4][8][9][10]
-
Incorrect Buffer Concentration: Using a running buffer with a concentration that is too high can increase conductivity and heat generation.[5] Double-check that your buffer is prepared and diluted correctly.[5]
-
Q3: My protein bands are distorted, skewed, or appear as streaks. What is happening?
A3: Distorted and smeared bands can arise from a variety of factors related to sample preparation, gel quality, and running conditions.
-
Potential Causes & Solutions:
-
High Salt Concentration in Samples: Excessive salt in the sample can distort the electric field, leading to smeared or warped bands.[11][12] Desalting the sample before loading is recommended.[5]
-
Sample Overload: Loading too much protein in a well can cause poor band resolution and streaking.[11][13][14] A general guideline is to load around 10 µg of a protein mixture or 0.5-4.0 µg of a purified protein per well.[11][13][14]
-
Insoluble Particles in the Sample: Precipitated protein or other debris can clog the gel pores, resulting in streaking.[5] Centrifuge your samples after boiling and before loading to pellet any insoluble material.[3][5]
-
Uneven Gel Polymerization: If the gel has not polymerized uniformly, it can lead to an inconsistent matrix and distorted bands.[5][15] Ensure the gel is cast on a level surface and that polymerization is complete.
-
High Voltage: Running the gel at a voltage that is too high can cause smearing.[4][7] A good practice is to run the gel at 10-15 Volts/cm.[4][7]
-
Q4: I don't see any bands on my gel after staining. What went wrong?
A4: The absence of bands can be due to issues with sample loading, protein migration, or the staining process itself.
-
Potential Causes & Solutions:
-
Insufficient Protein Loaded: The amount of protein in your sample may be below the detection limit of your stain.[3][16] Try loading a higher concentration of your sample.
-
Proteins Ran Off the Gel: If the electrophoresis was run for too long or at too high a voltage, your proteins of interest may have migrated off the bottom of the gel.[4][8] It is standard practice to stop the run when the dye front reaches the bottom of the gel.[4]
-
Incorrect Staining/Destaining: The staining solution may be old or improperly prepared.[17] Additionally, over-destaining can remove the stain from the protein bands.[16][17]
-
Reversed Electrodes: Ensure the electrophoresis leads are connected correctly (black to black, red to red). If they are reversed, the proteins will migrate upwards and out of the gel.[8]
-
Q5: The background of my gel is too high after Coomassie staining. How can I reduce it?
A5: A high background can obscure the visibility of your protein bands. This is often due to issues with the staining or destaining process.
-
Potential Causes & Solutions:
-
Incomplete Destaining: The destaining process may not have been long enough to remove the excess stain from the gel matrix.
-
Saturated Destain Solution: The destaining solution can become saturated with Coomassie dye.[18] Replacing the destain solution with a fresh batch periodically will improve destaining efficiency.[18]
-
SDS Interference: Residual SDS in the gel can interfere with staining and contribute to high background. Including a washing step before staining can help to remove excess SDS.
-
Troubleshooting Guides
Table 1: Common PAGE Problems and Solutions
| Problem | Possible Cause | Recommended Solution |
| Distorted Bands (Skewed, Wavy) | High salt concentration in the sample.[11][12] | Desalt the sample before loading.[5] |
| Unevenly polymerized gel.[5][15] | Ensure the gel is cast on a level surface and allow for complete polymerization. | |
| Debris in the wells.[12] | Rinse the wells with running buffer before loading samples. | |
| Smiling Bands (Curved Up) | Excessive heat from high voltage.[5][6][7][8] | Reduce the voltage and run the gel for a longer duration.[4][5][7][8] |
| Inadequate cooling.[4][8][9][10] | Run the gel in a cold room or use an ice pack in the tank.[4][8][9][10] | |
| Frowning Bands (Curved Down) | Uneven polymerization at the top of the resolving gel.[5] | Ensure the resolving gel is level before it polymerizes. Overlaying with isopropanol or water can create a sharp interface. |
| Sample overload in central lanes.[19] | Load a consistent amount of protein in each well. | |
| Smeared Bands | Voltage is too high.[4][7] | Run the gel at a lower voltage (e.g., 10-15 V/cm).[4][7] |
| Sample overloaded with protein.[11][13][14] | Reduce the amount of protein loaded per well. | |
| Protein degradation.[20] | Use protease inhibitors and keep samples on ice. | |
| No Bands Visible | Insufficient protein loaded.[3][16] | Increase the protein concentration in the sample. |
| Proteins ran off the gel.[4][8] | Stop the electrophoresis when the dye front reaches the bottom of the gel.[4] | |
| Reversed polarity of electrodes.[8] | Ensure the leads are connected correctly (black to black, red to red). | |
| High Background Staining | Incomplete destaining. | Increase the duration of the destaining step and change the destain solution frequently.[18] |
| SDS interference. | Wash the gel with water or a suitable buffer before staining. |
Table 2: Recommended this compound Percentages for Protein Separation
| This compound % | Protein Size Range (kDa) |
| 7.5% | 30 - 200 |
| 10% | 20 - 150 |
| 12% | 10 - 100 |
| 15% | 5 - 60 |
| 4-20% (Gradient) | 5 - 200 |
Note: These are general guidelines. The optimal percentage may vary depending on the specific proteins being analyzed.
Experimental Protocols
Protocol 1: SDS-PAGE Gel Preparation
This protocol outlines the preparation of a standard 1.5 mm thick mini-gel.
Materials:
-
30% this compound/Bis-acrylamide solution
-
1.5 M Tris-HCl, pH 8.8 (for resolving gel)
-
0.5 M Tris-HCl, pH 6.8 (for stacking gel)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (prepare fresh)
-
TEMED
-
Deionized water
Procedure:
-
Assemble Gel Cassette: Thoroughly clean and dry the glass plates and spacers. Assemble the gel casting apparatus according to the manufacturer's instructions.
-
Prepare Resolving Gel: In a small beaker or tube, combine the appropriate volumes of deionized water, 30% this compound/bis-acrylamide solution, 1.5 M Tris-HCl (pH 8.8), and 10% SDS.
-
Initiate Polymerization of Resolving Gel: Add 10% APS and TEMED to the resolving gel mixture. Swirl gently to mix. The amount of APS and TEMED may need to be adjusted to achieve a polymerization time of around 30-45 minutes.
-
Pour Resolving Gel: Immediately and carefully pour the resolving gel solution into the gel cassette to the desired height.
-
Overlay with Isopropanol: Gently overlay the top of the resolving gel with a thin layer of isopropanol or water. This will create a sharp, level interface.
-
Allow Polymerization: Let the resolving gel polymerize completely (approximately 30-60 minutes).
-
Prepare Stacking Gel: In a separate tube, combine deionized water, 30% this compound/bis-acrylamide solution, 0.5 M Tris-HCl (pH 6.8), and 10% SDS.
-
Pour Stacking Gel: After the resolving gel has polymerized, pour off the isopropanol and rinse the top of the gel with deionized water. Remove all of the water. Add APS and TEMED to the stacking gel mixture, mix, and pour it on top of the resolving gel.
-
Insert Comb: Immediately insert the comb into the stacking gel, being careful not to trap any air bubbles.
-
Allow Polymerization: Let the stacking gel polymerize completely (approximately 30-45 minutes).
Protocol 2: Sample Preparation and Electrophoresis
Materials:
-
Protein sample
-
2X Laemmli sample buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and bromophenol blue)
-
1X Tris-Glycine-SDS running buffer
Procedure:
-
Prepare Samples: Mix your protein sample with an equal volume of 2X Laemmli sample buffer.
-
Denature Samples: Heat the samples at 95-100°C for 5 minutes to denature the proteins.[17]
-
Centrifuge Samples: Briefly centrifuge the samples to pellet any insoluble material.[3]
-
Set Up Electrophoresis Tank: Once the gel has fully polymerized, carefully remove the comb. Place the gel cassette into the electrophoresis tank and fill the inner and outer chambers with 1X running buffer.
-
Load Samples: Carefully load your prepared samples into the wells of the gel. It is also recommended to load a molecular weight marker in one of the lanes.
-
Run the Gel: Connect the electrophoresis tank to the power supply, ensuring the electrodes are correctly oriented. Run the gel at a constant voltage (e.g., 100-150V) until the bromophenol blue dye front reaches the bottom of the gel.
-
Stain the Gel: After the run is complete, carefully remove the gel from the cassette and proceed with your chosen staining method (e.g., Coomassie Brilliant Blue or silver staining).
Visualizations
Caption: A general workflow diagram for Polythis compound Gel Electrophoresis (PAGE).
Caption: A decision tree for troubleshooting common PAGE issues.
References
- 1. researchgate.net [researchgate.net]
- 2. bio-rad.com [bio-rad.com]
- 3. hycultbiotech.com [hycultbiotech.com]
- 4. goldbio.com [goldbio.com]
- 5. benchchem.com [benchchem.com]
- 6. Eight Tips to Improve Gel Electrophoresis Results | Thermo Fisher Scientific - US [thermofisher.com]
- 7. google.com [google.com]
- 8. Sample Prep & Gel Electrophoresis Troubleshooting [sigmaaldrich.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Protein Gel 1D Electrophoresis Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. goldbio.com [goldbio.com]
- 14. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. goldbio.com [goldbio.com]
- 16. Why Are Protein Bands Not Visible After Destaining in SDS-PAGE? | MtoZ Biolabs [mtoz-biolabs.com]
- 17. SDS-PAGE Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. researchgate.net [researchgate.net]
- 19. wildtypeone.substack.com [wildtypeone.substack.com]
- 20. bosterbio.com [bosterbio.com]
Technical Support Center: Optimizing Acrylamide/Bis-Acrylamide Ratios for High-Resolution Electrophoresis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the acrylamide/bis-acrylamide ratio for superior resolution in polythis compound gel electrophoresis (PAGE).
Frequently Asked Questions (FAQs)
Q1: How does the this compound/bis-acrylamide ratio affect the resolution of my protein separation?
The ratio of this compound to bis-acrylamide is a critical determinant of the polythis compound gel matrix's pore size, which directly impacts protein separation.[1][2][3][4] Control over the pore size is achieved by regulating both the total this compound concentration (%T) and the percentage of cross-linker (%C).[2][3]
-
Total this compound Concentration (%T): This refers to the total weight of both this compound and bis-acrylamide in the gel. A higher %T results in smaller pore sizes, which is ideal for separating smaller proteins.[1][3][4][5] The relationship between %T and pore size is nearly linear.[1][3]
-
Cross-linker Concentration (%C): This is the percentage of bis-acrylamide relative to the total monomer concentration. The relationship between %C and pore size is more complex. A minimum pore size is typically achieved at a %C of about 5% (a 19:1 this compound/bis-acrylamide ratio).[1][2][3] Increasing or decreasing the %C from this point will result in a larger pore size.[2]
Q2: What are the standard this compound/bis-acrylamide ratios for different protein sizes?
The optimal ratio depends on the molecular weight of the proteins you are trying to separate. Here are some general recommendations:[1][3][6]
-
High Molecular Weight Proteins: A ratio of 37.5:1 is often used.[1][3][6]
-
Small Peptides: A ratio of 19:1 is suitable for separating small peptides.[1][3][6]
Q3: My protein bands are smeared and distorted. How can I fix this?
Smeared or distorted bands can be caused by several factors. Here are some common causes and solutions:
-
Overloaded Protein: Loading too much protein can lead to poor band resolution.[7][8] Try decreasing the amount of protein loaded into each well. A good starting point is around 10 µg of protein per well.[8]
-
High Salt Concentration in Sample: Excess salt can interfere with protein migration.[9] Consider precipitating your protein samples to remove excess salt.
-
Gel Overheating: Running the gel at too high a voltage can cause it to overheat, leading to distorted bands.[7][10] Try reducing the voltage and running the gel for a longer period.[11] Running the gel in a cold room or with chilled buffer can also help dissipate heat.[12]
-
Improper Sample Preparation: Ensure your samples are fully denatured by heating them at 90-100°C for at least 5 minutes in loading buffer containing SDS and a reducing agent.[11][13]
Q4: Why are my protein bands poorly resolved or separated?
Poor resolution can stem from several issues related to the gel and running conditions:
-
Incorrect Gel Concentration: The percentage of this compound should be appropriate for the size of your proteins.[11][14] Low molecular weight proteins require higher percentage gels for effective separation, while high molecular weight proteins need lower percentage gels.[11]
-
Incomplete Gel Polymerization: Ensure the gel has had enough time to fully polymerize before running your samples.[11] Incomplete polymerization can be caused by old or insufficient amounts of TEMED or APS.[11][13]
-
Issues with Buffers: Using old or incorrectly prepared running or sample buffers can affect resolution.[13] Always use fresh, high-quality reagents.
-
Diffusion of Samples: Minimize the time between loading your samples and starting the electrophoresis to prevent diffusion of the samples out of the wells.[7][10][13]
Data Presentation
Table 1: Recommended this compound/Bis-Acrylamide Ratios for Protein Separation
| This compound:Bis-Acrylamide Ratio | %C (Cross-linker) | Recommended For |
| 19:1 | 5.0% | Small peptides[1][3] |
| 29:1 | 3.3% | "Normal sized" proteins[1][3] |
| 37.5:1 | 2.7% | High molecular weight proteins[1][3] |
Table 2: Recommended Total this compound Concentration (%T) for Different Protein Sizes
| Protein Size (kDa) | Recommended Gel Percentage (%T) |
| 4-40 | 20%[15] |
| 10-70 | 12%[15] |
| 15-100 | 10%[15] |
| 25-200 | 7.5%[15] |
| >100-200 | 4-6%[2] |
Experimental Protocols
Protocol: Casting a 12% Resolving Gel and 5% Stacking Gel with a 29:1 this compound/Bis-Acrylamide Ratio
This protocol is for a standard mini-gel cassette. Volumes may need to be adjusted for different apparatuses.
Materials:
-
30% this compound/Bis-Acrylamide Solution (29:1)
-
1.5 M Tris-HCl, pH 8.8 (for resolving gel)
-
0.5 M Tris-HCl, pH 6.8 (for stacking gel)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Isopropanol or water-saturated butanol
Procedure:
-
Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers according to the manufacturer's instructions. Ensure there are no leaks.
-
Prepare the Resolving Gel Solution: In a small beaker or tube, combine the following reagents for a 10 mL resolving gel:
-
Deionized water: 3.3 mL
-
30% this compound/Bis-Acrylamide (29:1): 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
10% SDS: 100 µL
-
-
Initiate Polymerization of Resolving Gel: Gently swirl the solution to mix. Just before pouring, add:
-
10% APS: 100 µL
-
TEMED: 10 µL
-
Immediately and gently swirl the mixture.
-
-
Pour the Resolving Gel: Carefully pipette the resolving gel solution between the glass plates to the desired height (leaving space for the stacking gel and comb).
-
Overlay the Resolving Gel: Immediately overlay the this compound solution with a thin layer of isopropanol or water-saturated butanol to ensure a flat surface.
-
Allow Polymerization: Let the gel polymerize for 30-60 minutes at room temperature. A sharp interface between the gel and the overlay indicates polymerization is complete.
-
Prepare the Stacking Gel Solution: In a separate tube, combine the following for a 5 mL stacking gel:
-
Deionized water: 3.05 mL
-
30% this compound/Bis-Acrylamide (29:1): 850 µL
-
0.5 M Tris-HCl, pH 6.8: 1.0 mL
-
10% SDS: 50 µL
-
-
Pour the Stacking Gel: Pour off the overlay from the polymerized resolving gel and rinse the surface with deionized water. Remove all residual water.
-
Initiate Polymerization of Stacking Gel: Gently swirl the stacking gel solution. Just before pouring, add:
-
10% APS: 50 µL
-
TEMED: 5 µL
-
Immediately and gently swirl the mixture.
-
-
Insert Comb: Pour the stacking gel solution on top of the resolving gel and immediately insert the comb, taking care not to trap any air bubbles.
-
Final Polymerization: Allow the stacking gel to polymerize for 30-45 minutes at room temperature. The gel is now ready for sample loading.
Visualizations
Caption: Workflow of a typical PAGE experiment.
References
- 1. syntezza.com [syntezza.com]
- 2. The Polythis compound Matrix - National Diagnostics [nationaldiagnostics.com]
- 3. khimexpert.com [khimexpert.com]
- 4. Polythis compound gel electrophoresis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound/Bis-Acrylamide Solutions 40% (w/v) | Krackeler Scientific, Inc. [krackeler.com]
- 7. edvotek.com [edvotek.com]
- 8. goldbio.com [goldbio.com]
- 9. youtube.com [youtube.com]
- 10. Protein Troubleshooting Guide [edvotek.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. researchgate.net [researchgate.net]
- 13. Protein Gel Electrophoresis Tips and Troubleshooting Guide [aldrin.tripod.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. How to choose an this compound gel concentration for western blot [hellobio.com]
Technical Support Center: Acrylamide Gel Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve acrylamide gel polymerization failures.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical components required for this compound gel polymerization?
Polythis compound gels are formed by the copolymerization of this compound and a cross-linking agent, most commonly N,N'-methylene-bis-acrylamide (bis-acrylamide).[1] This reaction is a vinyl addition polymerization initiated by a free-radical generating system.[1] The standard system for chemical polymerization uses ammonium persulfate (APS) as the initiator and N,N,N',N'-tetramethylethylenediamine (TEMED) as the catalyst.[1][2][3][4][5][6] TEMED accelerates the rate of free radical formation from APS, which in turn initiates the polymerization of this compound monomers.[1][2][4]
Q2: What is the optimal temperature for this compound gel polymerization?
The optimal temperature for this compound gel polymerization is between 23°C and 25°C.[1][7] Polymerization at lower temperatures (0–4°C) can result in turbid, porous, and inelastic gels, while higher temperatures can lead to the formation of short, inelastic polymer chains.[1][8] It is crucial to allow all solutions to equilibrate to room temperature before initiating polymerization.[1][7]
Q3: How long does it take for an this compound gel to polymerize?
For chemical polymerization using APS and TEMED, visible gelation typically occurs within 15–20 minutes, with the polymerization being essentially complete in about 90 minutes.[1] However, to ensure maximum reproducibility, it is recommended to let the reaction proceed for at least 2 hours.[1] The polymerization time is influenced by the concentrations of APS and TEMED, the temperature, and the this compound concentration.[9][10]
Q4: Why is degassing the this compound solution important?
Oxygen is an inhibitor of free radical polymerization.[1] Dissolved oxygen in the gel solution can trap free radicals, which will inhibit and, in extreme cases, prevent this compound polymerization.[1] Therefore, degassing the solution, typically by vacuum, immediately before adding the polymerization initiators is a critical step for reproducibility.[1]
Q5: How should I prepare and store the reagents for gel polymerization?
Proper preparation and storage of reagents are critical for successful polymerization.
-
This compound/Bis-acrylamide solutions: These solutions are stable for at least one month when stored in the dark at 4°C.[1] Ready-to-use solutions should be filtered and their pH checked to ensure it is 7.0 or less.[11][12]
-
Ammonium Persulfate (APS): APS is a strong oxidizing agent and is unstable in solution.[13][14] It is highly recommended to prepare a 10% (w/v) APS solution fresh daily.[1][14] The powder should be stored at room temperature in a tightly sealed container.[1]
-
TEMED: TEMED can be stored at either 4°C or room temperature in a tightly closed container for at least 6 months.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound gel polymerization.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Gel does not polymerize or polymerizes very slowly | 1. Inactive APS: The APS solution may be old or improperly prepared.[15] APS in solution decomposes rapidly.[1] 2. Inactive TEMED: TEMED may have oxidized.[16] 3. Low Temperature: The polymerization reaction is temperature-dependent and will be significantly slower at temperatures below 23°C.[7][17] 4. Presence of Inhibitors: Oxygen is a major inhibitor.[1] Other contaminants in reagents or on glassware can also inhibit polymerization.[1][18] 5. Incorrect Reagent Concentrations: Insufficient amounts of APS or TEMED will slow down or prevent polymerization.[17][19] | 1. Prepare fresh 10% (w/v) APS solution daily. [1][14] 2. Use fresh TEMED. Ensure the bottle is tightly closed after use. 3. Ensure all solutions and the casting environment are at room temperature (23-25°C). [1][7] 4. Degas the this compound solution thoroughly under vacuum just before adding APS and TEMED. [1] Ensure glassware is clean. 5. Double-check the volumes of APS and TEMED added. You can slightly increase the amount of APS and/or TEMED to accelerate polymerization.[9][17] |
| Gel polymerizes too quickly | 1. Excessive APS and/or TEMED: High concentrations of initiators will accelerate the polymerization rate.[1] 2. High Temperature: Temperatures above 25°C will speed up the reaction.[1][7] | 1. Reduce the amount of APS and/or TEMED. [19] 2. Cast the gel at room temperature (23-25°C). [7] If the room is warm, consider pre-cooling the gel casting unit slightly. |
| Gel is cloudy or turbid | 1. Low Polymerization Temperature: Polymerization at temperatures between 0-4°C can cause turbidity.[1][8] 2. Poor Quality Reagents: Contaminants in the this compound or bis-acrylamide can lead to a cloudy appearance.[1] 3. Precipitation of Components: Incompatibility of buffer components or additives can cause precipitation. | 1. Ensure polymerization occurs at the optimal temperature of 23-25°C. [1][7] 2. Use high-purity, electrophoresis-grade reagents. [19] 3. Ensure all components are fully dissolved and compatible at the working concentrations and pH. |
| Uneven polymerization (e.g., top of the gel is not polymerized) | 1. Oxygen Inhibition: The top surface of the gel exposed to air will have inhibited polymerization.[16][20] 2. Improper Mixing of Reagents: If APS and TEMED are not evenly distributed, polymerization will be patchy. | 1. Overlay the gel solution with a thin layer of water, isopropanol, or butanol to prevent contact with air. [3][21] 2. Gently but thoroughly mix the gel solution after adding TEMED and APS before pouring. [5] |
| Leaking wells or distorted bands after running the gel | 1. Incomplete Polymerization of the Stacking Gel: This can be due to low this compound concentration or issues with initiators.[21][22] 2. Mechanical Damage: Removing the comb before the gel is fully polymerized can damage the wells.[21] | 1. Ensure the stacking gel has fully polymerized before removing the comb. You can increase the APS and/or TEMED concentration for the stacking gel. 2. Remove the comb carefully and gently after polymerization is complete. [21] |
Experimental Protocols
Preparation of Stock Solutions
| Stock Solution | Recipe for 100 mL | Storage |
| 30% this compound/Bis-acrylamide (29:1) | 29 g this compound 1 g N,N'-methylene-bis-acrylamide Dissolve in ~60 mL of deionized water. Adjust final volume to 100 mL.[11] | Store at 4°C in a dark bottle for up to 1 month.[1] |
| 10% Ammonium Persulfate (APS) | 1 g Ammonium Persulfate Dissolve in 10 mL of deionized water.[23] | Prepare fresh daily.[1] |
| 1.5 M Tris-HCl, pH 8.8 (for Resolving Gel) | 18.15 g Tris base Dissolve in ~80 mL of deionized water. Adjust pH to 8.8 with HCl. Adjust final volume to 100 mL. | Store at 4°C. |
| 0.5 M Tris-HCl, pH 6.8 (for Stacking Gel) | 6.05 g Tris base Dissolve in ~80 mL of deionized water. Adjust pH to 6.8 with HCl. Adjust final volume to 100 mL. | Store at 4°C. |
| 10% Sodium Dodecyl Sulfate (SDS) | 10 g SDS Dissolve in ~90 mL of deionized water. Gently heat to dissolve. Adjust final volume to 100 mL. | Store at room temperature. |
Protocol for Casting a 10% Resolving Gel (10 mL)
-
In a 15 mL conical tube, combine the following:
-
4.0 mL deionized water
-
3.3 mL 30% this compound/Bis-acrylamide solution
-
2.5 mL 1.5 M Tris-HCl, pH 8.8
-
100 µL 10% SDS
-
-
Allow the solution to equilibrate to room temperature (23-25°C).[1][7]
-
Degas the solution under vacuum for at least 15 minutes to remove dissolved oxygen.[1]
-
Add 100 µL of fresh 10% APS and 10 µL of TEMED.
-
Gently swirl the tube to mix the contents. Avoid introducing air bubbles.
-
Immediately pour the solution into the gel casting apparatus.
-
Carefully overlay the gel with water or isopropanol to ensure a flat surface and prevent oxygen inhibition.[21]
-
Allow the gel to polymerize for at least 30-60 minutes at room temperature.[7]
Visualizations
Caption: Chemical process of this compound gel polymerization.
Caption: Troubleshooting workflow for polymerization failure.
Caption: Relationships between key polymerization components.
References
- 1. bio-rad.com [bio-rad.com]
- 2. What are the uses of APS and TEMED in SDS PAGE protocol [infobiochem.com]
- 3. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
- 4. Titanium Dioxide Photocatalytic Polymerization of this compound for Gel Electrophoresis (TIPPAGE) of Proteins and Structural Identification by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. agscientific.com [agscientific.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. molecular biology - What is SDS PAGE gel polymerization time? - Biology Stack Exchange [biology.stackexchange.com]
- 11. 101.200.202.226 [101.200.202.226]
- 12. usbio.net [usbio.net]
- 13. Ammonium Persulfate (APS) | Applied Biological Materials Inc. [abmgood.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. what could cause gel not to polymerize (solidify)? - SDS-PAGE and Western Blotting [protocol-online.org]
- 16. researchgate.net [researchgate.net]
- 17. hycultbiotech.com [hycultbiotech.com]
- 18. researchgate.net [researchgate.net]
- 19. scribd.com [scribd.com]
- 20. Abnormal polymerization of this compound when preparing SDS-PAGE - Protein and Proteomics [protocol-online.org]
- 21. goldbio.com [goldbio.com]
- 22. m.youtube.com [m.youtube.com]
- 23. 10% Ammonium persulphate solution — The Open Lab Book v1.0 [theolb.readthedocs.io]
Technical Support Center: Optimizing SDS-PAGE Band Resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during SDS-PAGE experiments and improve protein band resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why are my protein bands fuzzy or diffuse?
Fuzzy or diffuse bands are a common issue in SDS-PAGE, often indicating incomplete denaturation or improper migration of proteins.[1]
Potential Causes & Solutions:
-
Improper Sample Preparation: Proteins must be fully denatured and uniformly coated with SDS to migrate correctly.[1]
-
Solution: Ensure your sample buffer contains an adequate concentration of SDS and a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol. Heat samples sufficiently, typically at 95°C for 5 minutes, to complete the denaturation process.[1][2] For complex samples, increasing the boiling time slightly may help, but prolonged boiling can degrade proteins.[3]
-
-
Incorrect Gel Concentration: The acrylamide concentration must be appropriate for the molecular weight of your protein of interest.[1][3]
-
Issues with Gel Polymerization: Incomplete polymerization can lead to uneven pore sizes, affecting protein separation.[1][3]
-
Solution: Ensure that the gel has had enough time to polymerize completely. Double-check that all components, especially TEMED and fresh APS, were added in the correct concentrations.[3]
-
-
Suboptimal Running Conditions: High voltage or extended running times can cause bands to spread due to heat generation and diffusion.[1]
-
Problems with Buffers: Old or incorrectly prepared running buffers can have altered ionic strength and pH, affecting protein migration.[1][5]
-
Protein Overloading: Loading too much protein in a well can cause bands to smear and appear fuzzy.[1][7]
-
Solution: Determine the optimal protein concentration for your samples. A general guideline is to load ≤20 µg of a complex mixture or ≤2 µg of a purified protein for Coomassie staining.[2]
-
Q2: What causes band smearing or streaking in the lanes?
Smeared or streaked bands can obscure results and make data interpretation difficult.
Potential Causes & Solutions:
-
High Voltage: Running the gel at too high a voltage is a common cause of smearing.[5]
-
Solution: A general guideline is to run the gel at 10-15 Volts/cm.[5]
-
-
Excessive Protein Loading: Overloading a lane with too much protein can lead to aggregation and streaking.[8]
-
Solution: Reduce the amount of protein loaded onto the gel.[9]
-
-
High Salt Concentration in Sample: High salt concentrations in the sample can interfere with electrophoresis, causing streaking.
-
Solution: Desalt your sample using dialysis or a desalting column before loading.[9]
-
-
Insoluble Particles in the Sample: The presence of lipids or other insoluble matter can cause streaking.[10]
-
Improper Gel Surface: An uneven resolving gel surface can cause proteins to stack unevenly, leading to streaks.[11]
-
Solution: Overlay the resolving gel with water or isopropanol during polymerization to ensure a flat surface.[11]
-
Q3: Why do my bands have a "smiling" shape?
The "smiling" effect, where bands curve upwards at the edges, is typically caused by uneven heat distribution across the gel.[5][12]
Potential Causes & Solutions:
-
Overheating during Electrophoresis: The center of the gel becomes hotter than the edges, causing proteins in the central lanes to migrate faster.[13]
-
Uneven Polymerization: If the gel polymerizes unevenly, it can lead to distorted migration.
-
Solution: Ensure your gel casting setup is level and that the polymerization reaction proceeds uniformly.
-
Q4: How can I improve the separation of proteins with similar molecular weights?
Resolving proteins of very similar sizes can be challenging with standard SDS-PAGE.
Potential Causes & Solutions:
-
Inappropriate Gel Percentage: A single percentage gel may not provide sufficient resolution for proteins that are close in size.
-
Insufficient Run Time: Not running the gel long enough can result in poor separation of bands.[4][5]
Data Presentation: this compound Gel Concentration and Running Conditions
For optimal protein separation, it is crucial to select the appropriate this compound concentration and running conditions. The tables below provide general guidelines.
Table 1: Recommended this compound Percentages for Protein Separation
| This compound Percentage | Protein Molecular Weight Range (kDa) |
| 7.5% | 50 - 500 |
| 10% | 30 - 300 |
| 12% | 10 - 200 |
| 15% | 3 - 100 |
| 4-20% Gradient | 4 - 200+ |
Data compiled from multiple sources.[4][9][17]
Table 2: General SDS-PAGE Running Conditions
| Parameter | Recommended Setting | Notes |
| Voltage | 100 - 150 V | Can be adjusted based on gel size and desired run time. Lower voltage for longer runs often improves resolution.[2][4][5] |
| Current | ~50 - 80 mA | For constant current systems.[18] |
| Run Time | 40 - 60 minutes | Or until the dye front reaches the bottom of the gel.[2][4] This may need to be extended for better resolution of high molecular weight proteins.[5] |
| Temperature | 10 - 20 °C | Maintaining a cool and constant temperature helps prevent band distortion.[15] |
Experimental Protocols
Protocol 1: Casting a Standard SDS-Polythis compound Gel
-
Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers according to the manufacturer's instructions. Ensure there are no leaks.
-
Prepare Resolving Gel Solution: In a small beaker, mix the appropriate volumes of deionized water, 30% this compound/bis-acrylamide solution, 1.5 M Tris-HCl (pH 8.8), and 10% SDS.
-
Initiate Polymerization: Add 10% ammonium persulfate (APS) and TEMED to the resolving gel solution. Mix gently and immediately pour the solution into the gel cassette, leaving space for the stacking gel.
-
Overlay and Polymerize: Carefully overlay the resolving gel with water or isopropanol to ensure a flat surface. Allow the gel to polymerize for 30-60 minutes.
-
Prepare Stacking Gel Solution: In a separate beaker, mix deionized water, 30% this compound/bis-acrylamide solution, 1.0 M Tris-HCl (pH 6.8), and 10% SDS.
-
Cast Stacking Gel: After the resolving gel has polymerized, pour off the overlay and rinse with deionized water. Add 10% APS and TEMED to the stacking gel solution, mix, and pour it on top of the resolving gel.
-
Insert Comb and Polymerize: Immediately insert the comb into the stacking gel, being careful not to trap air bubbles. Allow the stacking gel to polymerize for at least 30 minutes.
Protocol 2: Sample Preparation for SDS-PAGE
-
Determine Protein Concentration: Use a protein assay (e.g., Bradford or BCA) to determine the concentration of your protein sample.
-
Prepare Sample Buffer Mixture: In a microcentrifuge tube, mix your protein sample with 2X or 4X Laemmli sample buffer to achieve a final concentration of 1X. The sample buffer should contain SDS, a reducing agent (DTT or β-mercaptoethanol), glycerol, and a tracking dye (bromophenol blue).
-
Denature the Sample: Heat the sample mixture at 95-100°C for 5-10 minutes to denature the proteins.[1][18]
-
Centrifuge the Sample: After heating, centrifuge the sample at high speed for 1-2 minutes to pellet any insoluble material.[2]
-
Load the Gel: Carefully load the supernatant into the wells of the polymerized SDS-PAGE gel.
Visualizations
Caption: Workflow for a typical SDS-PAGE experiment.
Caption: Decision tree for troubleshooting poor band resolution.
References
- 1. SDS-PAGE Troubleshooting: Why Are My Protein Bands Fuzzy? [synapse.patsnap.com]
- 2. Tips for Optimal SDS-PAGE Separation | Rockland [rockland.com]
- 3. azurebiosystems.com [azurebiosystems.com]
- 4. SDS-PAGE guide: Sample preparation to analysis | Abcam [abcam.com]
- 5. goldbio.com [goldbio.com]
- 6. m.youtube.com [m.youtube.com]
- 7. goldbio.com [goldbio.com]
- 8. LabXchange [labxchange.org]
- 9. hycultbiotech.com [hycultbiotech.com]
- 10. researchgate.net [researchgate.net]
- 11. Streaked protein gels [ruf.rice.edu]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. bitesizebio.com [bitesizebio.com]
- 17. bosterbio.com [bosterbio.com]
- 18. researchgate.net [researchgate.net]
minimizing background noise in fluorescently stained acrylamide gels
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals minimize background noise in fluorescently stained acrylamide gels.
Troubleshooting Guide
This guide addresses common issues encountered during fluorescent staining of this compound gels that can lead to high background, obscuring results and hindering data analysis.
Issue: High or Uneven Background Fluorescence
High background can manifest as a general haze across the gel or as uneven, splotchy areas, both of which can interfere with accurate protein quantification.[1] The following workflow can help diagnose and resolve the root cause.
Caption: Troubleshooting workflow for high background fluorescence.
Q: My gel has a speckled or spotty background. What is the cause and how can I fix it?
A: A speckled background is often due to particulate matter or dye aggregates in the staining solution, or contamination on the gel surface or imaging equipment.
-
Dye Aggregates: Some fluorescent dyes can precipitate over time.[2] It is not recommended to filter the stain as the dye may bind to the filter membrane.[2] If you suspect aggregates, use fresh staining solution.
-
Contamination: Dust, powder from gloves, or keratin from skin can contaminate buffers and gels, leading to fluorescent speckles.[3][4] Always use filtered buffers, wear powder-free gloves, and keep staining trays covered.[2][5]
-
Dirty Equipment: Staining trays and the surface of the imaging system can be sources of contamination.[6] Clean staining dishes thoroughly before use, and wipe the imager surface with ethanol and lint-free wipes to remove residual dyes and dust.[6][7]
Q: The background of my gel is uneven and splotchy. What should I do?
A: Uneven background can result from insufficient solution volumes, improper agitation, or allowing the gel to dry out.
-
Insufficient Volumes: Ensure that the gel is completely submerged in all solutions (fixing, staining, and washing) to allow for even processing.[7] A general rule is to use a volume of solution that is at least 10 times the volume of the gel.[8]
-
Inadequate Agitation: Gentle but consistent agitation on an orbital shaker is crucial during all steps to ensure uniform distribution of reagents.[6] Do not let the gel stick to the bottom of the container.[7]
-
Gel Handling: Avoid pressing or squeezing the gel, as this can cause physical artifacts that appear as splotchy background.[7] Handle the gel gently by the edges with gloved hands.[7]
Q: After staining, both my protein bands and the background are very bright. How can I improve the signal-to-noise ratio?
A: High signal in both bands and background often indicates that the stain concentration is too high or the washing steps were insufficient.[7]
-
Optimize Stain Concentration: Using an excessive concentration of fluorescent dye can lead to high background fluorescence.[8] Perform a titration to find the optimal dye concentration for your specific experimental conditions.
-
Extend Washing/Destaining: Increasing the duration and/or the number of washing steps after staining can help to remove unbound dye from the gel matrix, thereby lowering the background.[6] A wash with a solution containing methanol and acetic acid is often more effective at reducing background than washing with water alone.[8] For some stains, an optional destaining step with a mild detergent like Tween 20 can also reduce background.[3]
Frequently Asked Questions (FAQs)
Q1: Can I reuse my fluorescent staining solution?
A1: While some manufacturers state that their stain can be reused a limited number of times, this is generally not recommended as it can lead to a significant loss of sensitivity and potentially increase background due to contamination.[1][8] For best results, always use fresh staining solution.
Q2: How should I store my stained gel?
A2: Stained gels can typically be stored at 4°C in the dark for several weeks to months with minimal loss of signal.[2] To prevent drying, store the gel in a small amount of wash buffer or water, or seal it in a plastic bag.[2] Adding a preservative like sodium azide can prevent microbial growth during long-term storage.[2]
Q3: Why is it important to fix the gel before staining?
A3: The fixation step, typically using a solution of methanol and acetic acid, serves two main purposes. First, it precipitates and immobilizes the proteins within the gel matrix, preventing them from diffusing out during the subsequent staining and washing steps. Second, it helps to remove substances that can interfere with staining, such as SDS, which can contribute to background.[2][8]
Q4: Can I use glass trays for staining?
A4: It is generally recommended to use clean plastic containers, preferably made of polypropylene, for fluorescent staining.[8] Glass can adsorb some fluorescent dyes, which may lead to higher background and reduced staining efficiency.
Q5: My unstained gel shows some background fluorescence. What is this and how can I avoid it?
A5: This phenomenon is called autofluorescence and can originate from the hydrogel matrix itself or from impurities in the this compound or other reagents. Using high-purity reagents and freshly prepared solutions can help minimize this. If the problem persists, you may need to test different brands of this compound or consider specialized low-fluorescence gel formulations.
Experimental Protocols
Protocol 1: General Fluorescent Staining with SYPRO® Ruby
This protocol is a general guideline for staining proteins in polythis compound gels with SYPRO® Ruby, with an emphasis on steps critical for minimizing background.
Materials:
-
Fixation Solution: 50% methanol, 7% acetic acid
-
SYPRO® Ruby Protein Gel Stain
-
Wash Solution: 10% methanol, 7% acetic acid
-
High-purity water
-
Clean polypropylene staining trays
-
Orbital shaker
-
Powder-free gloves
Procedure:
-
Fixation:
-
After electrophoresis, place the gel in a clean staining tray.
-
Add enough Fixation Solution to completely submerge the gel (approx. 10x the gel volume).
-
Incubate for at least 30 minutes with gentle agitation on an orbital shaker. For 2D gels, two 30-minute fixation steps are recommended.
-
-
Staining:
-
Washing (Destaining):
-
Imaging:
-
Rinse the gel briefly with high-purity water.
-
Clean the surface of the transilluminator or laser scanner.
-
Place the gel directly on the imager surface (do not use plastic wrap, as it can autofluoresce).[8]
-
Image the gel using an appropriate light source and emission filter (e.g., UV or blue-light transillumination with an emission maximum around 610 nm).[8]
-
Protocol 2: Destaining and Background Reduction
This protocol describes a general method for reducing background from non-covalently bound fluorescent dyes. The principle relies on shifting the equilibrium of the dye from the protein and gel matrix back into the solution.
Caption: Principle of destaining non-covalently bound dyes.
Procedure:
-
After the initial staining and a brief water rinse, place the gel in a clean tray.
-
Add a generous volume of a destaining solution (e.g., 10% methanol, 7% acetic acid).
-
Agitate gently for 30-60 minutes.
-
For very high background, the destaining solution can be changed and the incubation repeated.
-
Monitor the background reduction periodically by briefly imaging the gel. Be careful not to over-destain, as this can also reduce the signal from your protein bands.
Data Presentation
Comparison of Common Fluorescent Protein Stains
The choice of fluorescent stain can significantly impact sensitivity, linearity, and background levels. This table summarizes the characteristics of several common stains to aid in selection.
| Feature | SYPRO® Ruby | Flamingo™ | Coomassie Fluor™ Orange |
| Detection Limit | ~0.25 - 1 ng[8] | ~0.25 - 0.5 ng | ~8 ng |
| Linear Dynamic Range | > 3 orders of magnitude[8] | ~3 orders of magnitude | > 2 orders of magnitude |
| Staining Mechanism | Non-covalent, interacts with basic amino acids and polypeptide backbone[8] | Non-covalent, dye becomes fluorescent upon binding to denatured proteins[3] | Non-covalent, dye-binding |
| Protocol Time | 3.5 hours to overnight | ~5 hours to overnight[3] | ~2 hours |
| MS Compatibility | Yes[8] | Yes | Yes |
| Key Advantages | High sensitivity, broad linear range, stains a wide variety of proteins.[8] | High sensitivity, low background, excellent linearity. | Rapid staining protocol. |
| Considerations | Longer protocol time. | Lower sensitivity compared to SYPRO Ruby and Flamingo. |
References
- 1. takara.co.kr [takara.co.kr]
- 2. SYPRO™ Ruby Protein Gel Stain, 1 L - FAQs [thermofisher.com]
- 3. Protein Gel Staining Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Protein Detection in Gels Using Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Polyacrylamide Gel Electrophoresis Troubleshooting
Welcome to our technical support center. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and prevent common issues encountered during polyacrylamide gel electrophoresis (PAGE), specifically focusing on strategies to avoid cracks and distortions in your gels.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of cracked polythis compound gels?
A1: Cracks in polythis compound gels are often a result of excessive heat generation during electrophoresis.[1][2] This can be caused by:
-
High Voltage/Current: Running the gel at a voltage or current that is too high generates excess heat, leading to thermal stress and cracking.[2][3]
-
Rapid Polymerization: Excess heat generated during a very fast polymerization reaction can create stress within the gel matrix.[1] Using cooled reagents can help mitigate this.[1]
-
Gel Drying: During the drying process, uneven dehydration can cause the gel to crack.[4][5]
Q2: My protein bands appear distorted or "smeared." What could be the cause?
A2: Distorted or smeared bands can arise from several factors related to sample preparation, gel composition, and running conditions:
-
Sample Overload: Loading too much protein into a well can lead to poorly resolved, distorted bands in that lane and adjacent lanes.[3][6]
-
High Salt Concentration: Excessive salt in the sample can interfere with the electric field and cause band distortion.[3] Precipitating the protein sample can help remove excess salt.[3]
-
Incomplete Polymerization: Using a gel that has not fully polymerized can cause disturbances during protein separation.[6] It is recommended to allow gels to polymerize completely at room temperature.[6]
-
Insoluble Material: Undissolved particles in the sample can streak down the gel.[3] Centrifuging the sample before loading can remove this insoluble material.[3]
-
Incorrect Gel Percentage: Using a gel with a pore size that is not appropriate for the size of the proteins being separated can lead to poor resolution and band distortion.
Q3: Why do the outer lanes of my gel look "smiley" or distorted?
A3: This "smiling" effect is typically due to uneven heat distribution across the gel. The center of the gel tends to get hotter than the edges, causing proteins in the central lanes to migrate faster. To prevent this:
-
Reduce Voltage: Running the gel at a lower voltage will generate less heat.
-
Use a Cooling System: Running the gel in a cold room or using a cooling apparatus can help maintain a consistent temperature.[2]
-
Ensure Proper Buffer Levels: Make sure the buffer in the electrophoresis tank is at the correct level to ensure even heat dissipation.
Q4: How can I prevent my gel from cracking during the drying process?
A4: Cracking during drying is a common issue caused by the stress of dehydration. Soaking the gel in a solution containing glycerol and methanol before drying can help prevent cracking by acting as a plasticizer.[5][7] A common solution is 3% glycerol and 30% methanol.[5] It is also important to ensure a slow and even drying process.[4]
Troubleshooting Guide
This section provides a more detailed breakdown of specific problems, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Gel Cracks During Electrophoresis | Excessive heat generation due to high voltage/current.[1][2] | Decrease the running voltage.[8] Run the gel in a cold room or with a cooling system.[2] |
| Buffer concentration is too high. | Ensure the running buffer is prepared at the correct concentration. | |
| Gel Cracks During Polymerization | Excessive heat generated from a rapid polymerization reaction.[1] | Use cooled reagents for gel casting.[1] Reduce the amount of APS and TEMED to slow down the polymerization rate. |
| Distorted or "Smeared" Bands | Sample overloaded with protein.[3][6] | Determine the protein concentration of your sample and load an appropriate amount (typically 0.5-4.0 µg for purified protein).[3][6] |
| High salt concentration in the sample.[3] | Precipitate the protein sample to remove excess salt.[3] | |
| Insoluble material present in the sample.[3] | Centrifuge the sample before loading to pellet any insoluble debris.[3] | |
| Incomplete gel polymerization.[6] | Allow the gel to polymerize completely at room temperature, ideally overnight.[6] | |
| "Smiling" or Curved Bands | Uneven heat distribution across the gel. | Reduce the running voltage. Use a cooling system or run the gel in a cold room.[2] Ensure proper and even buffer levels in the electrophoresis tank. |
| Wavy Bands or Distorted Lanes | Damaged or distorted wells from comb removal.[1] | Remove the comb carefully and gently. If the stacking gel is too firm, consider using a lower percentage of this compound for the stacking gel.[1] |
| Air bubbles trapped in the wells during sample loading.[9] | Load samples carefully to avoid introducing air bubbles.[9] | |
| Gel is Brittle and Opaque | Incorrect cross-linking factor calculation, leading to too much cross-linker.[6] | Ensure the correct calculation of the total this compound concentration (T) and the cross-linking factor (C).[6] |
Experimental Protocols
Protocol 1: Standard Polythis compound Gel Casting
This protocol outlines the standard procedure for casting a polythis compound gel to minimize the risk of cracks and distortions.
Materials:
-
This compound/Bis-acrylamide solution (e.g., 30%)
-
Tris-HCl buffer
-
Sodium Dodecyl Sulfate (SDS)
-
Ammonium Persulfate (APS), 10% solution (prepare fresh)
-
Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Glass plates, spacers, and combs
-
Casting stand and frame
Procedure:
-
Assemble the Casting Apparatus: Thoroughly clean and dry the glass plates and spacers. Assemble the casting sandwich in the casting frame, ensuring there are no leaks.[10]
-
Prepare the Resolving Gel Solution: In a small beaker or tube, combine the this compound/bis-acrylamide solution, Tris-HCl buffer, SDS, and deionized water to the desired final concentrations.
-
Initiate Polymerization: Just before pouring, add fresh 10% APS and TEMED to the resolving gel solution.[11] Swirl gently to mix; avoid introducing air bubbles.[11]
-
Pour the Resolving Gel: Immediately pour the resolving gel solution into the casting sandwich to the desired height.
-
Overlay: Gently overlay the resolving gel with a thin layer of water-saturated butanol or isopropanol to ensure a flat surface.[12]
-
Polymerize: Allow the resolving gel to polymerize completely at room temperature for at least 45-60 minutes.[13] A sharp interface between the gel and the overlay will be visible upon polymerization.
-
Prepare and Pour the Stacking Gel: After the resolving gel has polymerized, pour off the overlay and rinse the top of the gel with deionized water. Prepare the stacking gel solution in a similar manner to the resolving gel, but with a lower this compound concentration and different buffer pH. Add APS and TEMED, mix gently, and pour on top of the resolving gel.
-
Insert the Comb: Immediately insert the comb into the stacking gel, being careful not to trap any air bubbles.
-
Final Polymerization: Allow the stacking gel to polymerize for 30-45 minutes at room temperature.[13]
-
Storage: Once polymerized, the gel can be wrapped in a wet paper towel and plastic wrap and stored at 4°C for up to a week.[10]
Quantitative Data for Gel Casting:
| Component | Stacking Gel (4%) | Resolving Gel (10%) | Resolving Gel (12%) |
| 30% this compound/Bis Solution | 1.3 mL | 3.3 mL | 4.0 mL |
| 1.0 M Tris-HCl, pH 6.8 | 1.25 mL | - | - |
| 1.5 M Tris-HCl, pH 8.8 | - | 2.5 mL | 2.5 mL |
| 10% SDS | 100 µL | 100 µL | 100 µL |
| Deionized Water | 7.25 mL | 4.0 mL | 3.3 mL |
| 10% APS (fresh) | 50 µL | 50 µL | 50 µL |
| TEMED | 10 µL | 5 µL | 5 µL |
| Total Volume | 10 mL | 10 mL | 10 mL |
Note: Volumes are for a standard mini-gel and may need to be adjusted based on the size of the casting apparatus.
Visualizations
Caption: Workflow for casting a polythis compound gel.
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. A simple method of drying polythis compound slab gels that eliminates cracking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SDS-PAGE gel cracks - Molecular Biology [protocol-online.org]
- 6. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gels keep cracking [groups.google.com]
- 8. Sample Prep & Gel Electrophoresis Troubleshooting [sigmaaldrich.com]
- 9. Nucleic Acid Gel Electrophoresis Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. blog.abclonal.com [blog.abclonal.com]
- 11. Hand-casting gels for PAGE and SDS-PAGE using mPAGE® TurboMix Bis-Tris Gel Casting Kits [sigmaaldrich.com]
- 12. bio-rad.com [bio-rad.com]
- 13. 3.15. Handcasting Polythis compound Gels | Markelz Research Group [markelz.physics.buffalo.edu]
Technical Support Center: Optimizing High-Resolution Acrylamide Gels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the running conditions for high-resolution polyacrylamide gels.
Troubleshooting Guide
This section addresses common issues encountered during polythis compound gel electrophoresis (PAGE), providing potential causes and solutions in a direct question-and-answer format.
Distorted or "Smiling" Bands
Q1: Why do my protein bands have a curved or "smiling" appearance?
A "smiling" effect, where protein bands curve upwards at the edges and dip in the center, is typically caused by uneven heat distribution across the gel during the electrophoretic run.[1] The center of the gel becomes hotter than the edges, causing proteins in the middle lanes to migrate faster.[1][2]
Potential Causes and Solutions:
-
Excessive Voltage: Running the gel at too high a voltage generates excess heat.[3]
-
Inadequate Cooling: If the heat generated is not dissipated effectively, it can lead to uneven migration.
-
Buffer Depletion: Old or depleted running buffer can have altered ionic strength, leading to increased resistance and heat generation.[1]
-
Solution: Always use freshly prepared running buffer for each experiment.[3]
-
Smeared or Streaked Bands
Q2: What causes my protein bands to appear smeared or streaked down the lane?
Smeared or streaked bands can result from a variety of factors related to sample preparation, gel quality, and running conditions.
Potential Causes and Solutions:
-
Sample Overloading: Loading too much protein into a well can cause precipitation and aggregation, leading to streaking.[9]
-
Solution: Determine the optimal protein concentration for your samples. For Coomassie staining, a general guideline is to load ≤20 µg of a complex mixture or ≤2 µg of a purified protein.[8]
-
-
High Salt Concentration in Sample: Excess salt in the protein sample can interfere with the electric field, causing band distortion and smearing.[1][10]
-
Incomplete Sample Denaturation: If proteins are not fully denatured, they may not migrate uniformly, resulting in smears.
-
Particulate Matter in the Sample: Insoluble material in the sample can clog the pores of the gel, leading to streaking.
-
Solution: Centrifuge your samples after heating and before loading to pellet any insoluble debris.[8]
-
-
Running Voltage Too High: Excessively high voltage can cause proteins to move too quickly through the gel matrix, resulting in smearing.[6]
-
Solution: Lower the running voltage and increase the electrophoresis time.[6]
-
Poor Band Resolution
Q3: Why are my protein bands fuzzy or poorly resolved?
Poor resolution, characterized by fuzzy or indistinct bands, can be caused by issues with gel polymerization, incorrect gel percentage, or suboptimal running conditions.
Potential Causes and Solutions:
-
Incorrect Gel Percentage: The this compound concentration determines the pore size of the gel matrix. If the pore size is not appropriate for the molecular weight of your target protein, separation will be poor.[13]
-
Incomplete Gel Polymerization: If the this compound gel does not polymerize completely or evenly, the pore structure will be inconsistent, leading to diffuse bands.[10]
-
Suboptimal Running Conditions: Running the gel too fast can decrease resolution.[15]
-
Diffusion of Sample: If there is a delay between loading the samples and starting the run, the samples can diffuse out of the wells.[4][8]
-
Solution: Apply power to the electrophoresis unit as soon as possible after loading the samples.[4]
-
Frequently Asked Questions (FAQs)
Q4: How do I choose the correct this compound gel percentage for my protein?
The choice of gel percentage is crucial for achieving optimal resolution of your protein of interest.[8] The general principle is that lower percentage gels have larger pores and are better for separating high molecular weight proteins, while higher percentage gels have smaller pores and are ideal for resolving low molecular weight proteins.[8][18] Gradient gels (e.g., 4-20%) offer a broad separation range and are useful when analyzing samples with proteins of widely varying sizes or when the target protein's molecular weight is unknown.[8][14]
Q5: What is the optimal voltage and run time for my gel?
The ideal voltage and run time depend on the gel size, thickness, and percentage, as well as the desired resolution.[7][17] A common practice is to run the gel at a constant voltage.[14] For standard mini-gels, typical conditions are 100-150 volts for 45-90 minutes, or until the dye front reaches the bottom of the gel.[8][14] For better resolution, especially for closely spaced bands, running the gel at a lower voltage (e.g., 80-100V) for a longer duration is recommended.[5] It is often beneficial to start the run at a lower voltage (e.g., 70-100V) to allow the proteins to stack properly before entering the resolving gel, and then increase the voltage (e.g., 100-150V) for the separation phase.[3][12]
Q6: Can I reuse my running buffer?
It is generally not recommended to reuse running buffer.[19] The buffer's ionic strength and pH can change during a run, and it can become contaminated with proteins and other substances from the gel and samples.[19] Using fresh buffer for each experiment ensures consistent and reproducible results.[3]
Data Presentation
Table 1: Recommended Running Conditions for SDS-PAGE
| Gel Percentage (%) | Protein Separation Range (kDa) | Recommended Constant Voltage (for mini-gels) | Approximate Run Time (min) |
| 7.5 | 30 - 200 | 120 - 150 V | 60 - 90 |
| 10 | 15 - 100 | 120 - 150 V | 60 - 90 |
| 12 | 10 - 70 | 120 - 150 V | 70 - 100 |
| 15 | 5 - 50 | 100 - 120 V | 90 - 120 |
| 4-15 (Gradient) | 10 - 250 | 150 - 200 V | 45 - 75 |
| 4-20 (Gradient) | 5 - 250 | 150 - 200 V | 45 - 75 |
Note: These are general guidelines. Optimal conditions may vary depending on the specific electrophoresis apparatus, buffer system, and desired resolution. It is always recommended to monitor the migration of the dye front.[5][8]
Experimental Protocols
Protocol 1: Casting a Polythis compound Gel
This protocol describes the preparation of a standard 1.5 mm mini-gel with a 10% resolving gel and a 4% stacking gel.
Materials:
-
30% this compound/Bis-acrylamide solution (29:1)
-
1.5 M Tris-HCl, pH 8.8
-
0.5 M Tris-HCl, pH 6.8
-
10% (w/v) SDS
-
10% (w/v) Ammonium Persulfate (APS) (prepare fresh)[9]
-
TEMED
-
Deionized water
-
Isopropanol or water-saturated n-butanol[20]
Procedure:
-
Assemble Gel Cassette: Thoroughly clean and assemble the glass plates and spacers in the casting frame.
-
Prepare Resolving Gel Solution (10%): In a small beaker or conical tube, combine the following:
-
Deionized Water: 4.0 mL
-
1.5 M Tris-HCl, pH 8.8: 2.5 mL
-
30% this compound/Bis: 3.3 mL
-
10% SDS: 100 µL
-
-
Initiate Polymerization: Just before pouring, add 50 µL of 10% APS and 10 µL of TEMED to the resolving gel solution. Swirl gently to mix.
-
Pour Resolving Gel: Immediately pour the resolving gel solution into the cassette up to about 1 cm below the bottom of where the comb teeth will be.
-
Overlay: Carefully overlay the gel with isopropanol or water-saturated n-butanol to ensure a flat surface.[20]
-
Polymerize: Allow the resolving gel to polymerize for 30-60 minutes at room temperature.[3]
-
Prepare Stacking Gel Solution (4%): In a separate tube, combine:
-
Deionized Water: 3.05 mL
-
0.5 M Tris-HCl, pH 6.8: 1.25 mL
-
30% this compound/Bis: 0.65 mL
-
10% SDS: 50 µL
-
-
Pour Stacking Gel: After the resolving gel has polymerized, pour off the overlay and rinse the top of the gel with deionized water. Add 25 µL of 10% APS and 5 µL of TEMED to the stacking gel solution, mix gently, and pour it on top of the resolving gel.
-
Insert Comb: Immediately insert the comb into the stacking gel, being careful not to trap any air bubbles.
-
Polymerize Stacking Gel: Allow the stacking gel to polymerize for 30-45 minutes.[3]
Protocol 2: Protein Sample Preparation
Materials:
-
2x Laemmli Sample Buffer (125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.02% bromophenol blue)
-
β-mercaptoethanol (BME) or Dithiothreitol (DTT)
Procedure:
-
Determine Protein Concentration: Use a suitable protein assay (e.g., Bradford or BCA) to determine the concentration of your protein lysate.
-
Prepare Sample Mixture: In a microcentrifuge tube, mix your protein sample with an equal volume of 2x Laemmli sample buffer. Add a reducing agent (BME to a final concentration of 5% or DTT to 50 mM).[21]
-
Denature Sample: Heat the sample mixture at 95-100°C for 5 minutes.[3]
-
Centrifuge: Centrifuge the samples at high speed (e.g., 16,000 x g) for 2-5 minutes to pellet any insoluble material.[8]
-
Load Gel: Carefully load the supernatant into the wells of the polythis compound gel.
Protocol 3: Running the SDS-PAGE Gel
Materials:
-
1x Tris-Glycine-SDS Running Buffer
-
Prepared polythis compound gel
-
Prepared protein samples and molecular weight marker
-
Electrophoresis apparatus and power supply
Procedure:
-
Assemble Electrophoresis Unit: Place the polymerized gel into the electrophoresis chamber.[14]
-
Add Running Buffer: Fill the inner and outer chambers of the unit with 1x Tris-Glycine-SDS running buffer.[14] Ensure the wells are completely submerged.
-
Remove Comb: Carefully remove the comb from the stacking gel.
-
Flush Wells: Use a syringe or pipette to flush the wells with running buffer to remove any unpolymerized this compound.[3]
-
Load Samples: Load the prepared protein samples and a molecular weight marker into the wells.[3]
-
Connect to Power Supply: Place the lid on the electrophoresis tank and connect the electrodes to the power supply, ensuring correct polarity (black to black, red to red).[15]
-
Run the Gel: Apply a constant voltage as determined by your optimization (see Table 1).[14] Run the gel until the bromophenol blue dye front is about 0.5-1 cm from the bottom of the gel.[22]
-
Disassemble and Stain: Once the run is complete, turn off the power supply, disconnect the electrodes, and carefully remove the gel from the cassette. The gel is now ready for staining or Western blotting.[14]
Visualizations
References
- 1. SDS-PAGE SDS Running Buffer (10x) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. SDS-PAGE SDS Running Buffer (10x) [novoprolabs.com]
- 3. How to Prepare and Run an SDS-PAGE Gel Step by Step [synapse.patsnap.com]
- 4. SDS-PAGE [assay-protocol.com]
- 5. News - Optimizing Gel Electrophoresis: Best Practices for Sample Volume, Voltage, and Timing [gelepchina.com]
- 6. How to Prepare Protein Samples for SDS-PAGE? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. biossusa.com [biossusa.com]
- 8. Tips for Optimal SDS-PAGE Separation | Rockland [rockland.com]
- 9. 3.15. Handcasting Polythis compound Gels | Markelz Research Group [markelz.physics.buffalo.edu]
- 10. How to Prepare Samples for Western Blots [hellobio.com]
- 11. teachline.ls.huji.ac.il [teachline.ls.huji.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. SDS-PAGE Protocol | Rockland [rockland.com]
- 15. Running SDS-PAGE - Powers Wiki [bionmr.unl.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. researchgate.net [researchgate.net]
- 18. carlroth.com [carlroth.com]
- 19. static.igem.org [static.igem.org]
- 20. bio-rad.com [bio-rad.com]
- 21. bio-rad.com [bio-rad.com]
- 22. westernblot.cc [westernblot.cc]
Technical Support Center: Troubleshooting Uneven Protein Band Migration
This guide provides researchers, scientists, and drug development professionals with solutions to common issues encountered during protein gel electrophoresis, specifically focusing on uneven migration of protein bands.
Frequently Asked Questions (FAQs)
Q1: What causes my protein bands to curve upwards at the edges, resembling a "smile"?
This "smiling" effect is typically caused by uneven heat distribution across the gel during electrophoresis. The center of the gel becomes hotter than the edges, causing the samples in the central lanes to migrate faster.[1][2][3][4][5]
Key contributing factors include:
-
Excessive Voltage: Running the gel at a voltage that is too high generates excess heat.[1][3][5][6]
-
Inadequate Cooling: Insufficient cooling of the electrophoresis apparatus exacerbates temperature gradients.[5]
-
Improper Buffer Conditions: Incorrect buffer concentration or poorly mixed buffer can lead to uneven conductivity and heat generation.[7][8]
Q2: My protein bands are curved downwards, creating a "frowning" effect. What is the reason for this?
"Frowning" or a downward curve of the protein bands is less common than smiling but can occur. This is often due to issues with gel polymerization or sample loading.
Potential causes include:
-
Incomplete or Uneven Gel Polymerization: If the gel has not polymerized uniformly, the pore sizes may vary across the gel, leading to differential migration rates.[7][8] It is recommended to allow the gel to polymerize completely at room temperature.[9]
-
Overloading of Sample: Loading too much protein in the wells can cause the bands to distort and curve.[7][9]
Q3: Why are the protein bands in the outer lanes distorted or running slower than the inner lanes?
This phenomenon, often called "edge effect," can be attributed to a few factors:
-
Uneven Temperature Distribution: Similar to the "smiling" effect, the edges of the gel may be cooler than the center, causing slower migration.
-
Empty Outer Lanes: Leaving the peripheral wells empty can lead to a distortion of the electric field in the adjacent lanes.[3][10] To prevent this, it is advisable to load sample buffer in any unused wells.[11][12]
-
Physical Gel Irregularities: Poorly formed wells or air bubbles trapped between the gel and the glass plates can impede protein migration.[10]
Q4: What causes my protein bands to appear skewed or distorted in a non-uniform way?
Skewed and distorted bands can arise from a variety of issues related to the sample, the gel, or the running conditions.
Common culprits include:
-
High Salt Concentration in Samples: Excessive salt in the protein sample can disrupt the local electric field and cause distortion.[5][8][10][13]
-
Improper Sample Preparation: Incomplete denaturation of proteins or the presence of particulates can lead to irregular migration.[14]
-
Poorly Polymerized Gel: Uneven polymerization can create inconsistencies in the gel matrix, resulting in distorted bands.[8] Ensure the stacking gel solution is completely degassed before casting.[8]
Troubleshooting Guide for Uneven Protein Band Migration
| Problem | Potential Cause | Recommended Solution | Quantitative Guideline |
| "Smiling" Bands | Excessive heat generation | - Reduce the running voltage.- Run the gel in a cold room or with a cooling pack.[3][5]- Ensure running buffer is fresh and correctly prepared.[12] | Run the gel at a lower voltage (e.g., 80-100V) for a longer duration.[15] A good practice is 10-15 Volts/cm of gel.[1] |
| "Frowning" Bands | Uneven or incomplete gel polymerization | - Allow the gel to polymerize completely before running.- Prepare fresh polymerization reagents (APS and TEMED).[11] | Allow the gel to polymerize overnight at room temperature for best results.[9] |
| Distorted Outer Lanes | Empty outer lanes | - Load unused outer lanes with an equal volume of 1X sample buffer.[11][12] | N/A |
| Skewed/Distorted Bands | High salt concentration in the sample | - Desalt the sample by dialysis or using a desalting column.[8] | Ensure the final salt concentration in the sample is low (ideally below 100 mM).[13] |
| Skewed/Distorted Bands | Sample Overload | - Reduce the amount of protein loaded per well.[7][9][15] | For Coomassie Brilliant Blue staining, load 0.5–4.0 µg of purified protein or 40–60 µg of a crude sample.[9] |
| Uneven Migration | Improperly prepared running buffer | - Prepare fresh running buffer from stock solutions.- Ensure the pH of the running buffer is correct (typically around 8.3 for Laemmli systems).[16] | N/A |
Experimental Protocols
Detailed Methodology for SDS-PAGE Gel Electrophoresis
-
Gel Casting:
-
Thoroughly clean and assemble the glass plates and casting stand.
-
Prepare the resolving gel solution with the desired acrylamide percentage. Degas the solution for at least 15 minutes.
-
Add fresh ammonium persulfate (APS) and TEMED to initiate polymerization and immediately pour the gel, leaving space for the stacking gel.
-
Overlay the resolving gel with water or isopropanol to ensure a flat surface.
-
After the resolving gel has polymerized, pour off the overlay and prepare the stacking gel solution.
-
Pour the stacking gel and insert the comb, avoiding air bubbles.
-
Allow the stacking gel to fully polymerize.
-
-
Sample Preparation:
-
Determine the protein concentration of your samples.
-
Mix the protein sample with an appropriate volume of Laemmli sample buffer (containing SDS and a reducing agent like DTT or β-mercaptoethanol).
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.[14]
-
Centrifuge the samples briefly to pellet any insoluble material.
-
-
Electrophoresis:
-
Place the polymerized gel into the electrophoresis tank and fill the inner and outer chambers with running buffer.
-
Carefully remove the comb and load the prepared samples into the wells.
-
Connect the electrophoresis unit to the power supply and run the gel at a constant voltage or current until the dye front reaches the bottom of the gel.
-
Visualizations
Caption: Troubleshooting workflow for uneven protein band migration.
Caption: Common causes of uneven protein band migration.
References
- 1. goldbio.com [goldbio.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. BiochemSphere [biochemicalsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Western blot troubleshooting guide! [jacksonimmuno.com]
- 8. News - Protein Electrophoresis Common Issues [gelepchina.com]
- 9. Common artifacts and mistakes made in electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protein Gel Electrophoresis Tips and Troubleshooting Guide [aldrin.tripod.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. azurebiosystems.com [azurebiosystems.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Protein Transfer from Acrylamide Gels
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of protein transfer from acrylamide gels for Western blotting and other applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for inefficient protein transfer?
A1: Inefficient protein transfer can stem from several factors, including suboptimal transfer time or voltage settings, inappropriate transfer buffer composition, and improper assembly of the transfer stack.[1][2] The molecular weight of the target protein, the thickness of the gel, and the type of membrane used also significantly impact transfer efficiency.[3] Additionally, issues like air bubbles between the gel and membrane, or insufficient cooling during the transfer process can lead to poor results.[1][4]
Q2: How do I choose the right transfer membrane for my protein of interest?
A2: The choice of membrane depends on the protein's size and properties, as well as the downstream detection method.[5] Polyvinylidene fluoride (PVDF) membranes have a high protein binding capacity and are ideal for hydrophobic proteins and applications requiring stripping and reprobing.[5][6][7] Nitrocellulose membranes are a common choice for proteins of low to medium molecular weight due to their low background signal.[5] For very small proteins (<15 kDa), a membrane with a smaller pore size (0.2 µm) is recommended to prevent the protein from passing through the membrane.[7][8][9][10]
Q3: What is the purpose of methanol in the transfer buffer?
A3: Methanol is included in most transfer buffer formulations because it aids in stripping sodium dodecyl sulfate (SDS) from proteins, which facilitates their binding to the transfer membrane, particularly nitrocellulose.[3][11][12] It also helps to prevent gel swelling during the transfer process.[13][14][15] However, for very large proteins, high concentrations of methanol can cause the gel pores to shrink, potentially hindering their transfer.[15]
Q4: When should I add SDS to my transfer buffer?
A4: Adding a low concentration of SDS (typically 0.01-0.1%) to the transfer buffer can improve the transfer of large molecular weight proteins (>100 kDa).[14][16] The SDS helps to maintain the protein's negative charge, promoting its migration out of the gel.[12][17] However, SDS can also decrease the binding of proteins to the membrane, so its use should be optimized.[8][18]
Q5: Should I equilibrate my gel in transfer buffer before starting the transfer?
A5: Yes, equilibrating the gel in transfer buffer for at least 5-15 minutes is generally recommended for wet and semi-dry transfer methods.[19] This step removes contaminating electrophoresis buffer salts that could increase the conductivity and heat generated during the transfer. It also allows the gel to shrink to its final size before transfer, preventing fuzzy bands.[19] However, for some rapid transfer systems, gel equilibration is not recommended.[18]
Troubleshooting Guides
Problem 1: Weak or No Signal on the Membrane
| Possible Cause | Troubleshooting Steps |
| Inefficient Protein Transfer | - Verify that the transfer apparatus is set up correctly with the membrane on the anode (+) side of the gel.[4] - Ensure good contact between the gel and membrane by carefully removing any air bubbles. A roller or pipette can be used for this.[4] - Optimize transfer time and voltage/current according to the protein's molecular weight and the transfer system manufacturer's instructions.[1] - Confirm the transfer buffer was prepared correctly and is not depleted from previous use.[1][20] |
| Poor Protein Binding to Membrane | - For PVDF membranes, ensure they were pre-wetted with methanol.[21] - For small proteins (<15 kDa), consider using a membrane with a 0.2 µm pore size to prevent "blow-through".[4][9][10] - Ensure the methanol concentration in the transfer buffer is appropriate (typically 10-20%).[8] |
| Low Protein Abundance | - Increase the amount of protein loaded onto the gel.[22] - Consider enriching the target protein in the sample before electrophoresis.[22] |
| Antibody Issues | - Ensure the primary and secondary antibodies are compatible and used at the optimal dilutions.[2] - Verify that the antibodies are stored correctly and have not expired.[2] |
Problem 2: Uneven or "Patchy" Transfer
| Possible Cause | Troubleshooting Steps |
| Air Bubbles | - Carefully assemble the transfer stack, ensuring no air bubbles are trapped between the gel and the membrane.[4] Gently roll a pipette or a roller over the sandwich to remove any bubbles.[4] |
| Poor Contact | - Ensure the filter paper and sponges in the transfer stack are fully saturated with transfer buffer and that the stack is held together firmly in the cassette. |
| Overheating | - For high-intensity transfers, use a cooling unit or perform the transfer in a cold room to prevent the gel from distorting.[4] |
| Depleted Buffer | - Use fresh transfer buffer for each experiment, as the buffering capacity can be diminished after one use.[10][20] |
Problem 3: Preferential Transfer of High or Low Molecular Weight Proteins
| Protein Size | Possible Cause | Troubleshooting Steps |
| High MW Proteins (>100 kDa) Transfer Poorly | Incomplete Elution from Gel | - Increase the transfer time or voltage.[4] - Add a low concentration of SDS (0.01-0.1%) to the transfer buffer to improve protein migration.[4][14] - Reduce the methanol concentration in the transfer buffer to 10% or less to prevent gel pore shrinkage.[14][16] |
| Low MW Proteins (<20 kDa) Show Weak Signal | "Blow-Through" (Protein passes through the membrane) | - Use a membrane with a smaller pore size (0.2 µm).[4][9][10] - Reduce the transfer time or voltage/current.[4] - Ensure the methanol concentration is at least 20% to enhance protein binding to the membrane.[14] - As a diagnostic, place a second membrane behind the first to see if the protein is passing through.[9] |
Quantitative Data Summary
Table 1: Common Transfer Buffer Compositions
| Buffer Type | Components | Typical Use |
| Towbin Buffer | 25 mM Tris, 192 mM Glycine, 20% Methanol, pH 8.3[13][20] | Standard for wet and some semi-dry transfers. |
| Bjerrum and Schafer-Nielsen Buffer | 48 mM Tris, 39 mM Glycine, 20% Methanol, pH 9.2[15][20] | Wet transfer. |
| CAPS Buffer | 10 mM CAPS, 10% Methanol, pH 11[20] | Recommended for high molecular weight proteins. |
| Discontinuous Buffer (Semi-Dry) | Anode Buffer: 60 mM Tris, 40 mM CAPS, 15% Methanol, pH 9.6 Cathode Buffer: 60 mM Tris, 40 mM CAPS, 0.1% SDS, pH 9.6[15][20] | Can improve transfer efficiency in semi-dry systems. |
Table 2: General Transfer Conditions by Method
| Transfer Method | Voltage/Current | Typical Duration | Key Considerations |
| Wet (Tank) Transfer | Constant Voltage: 30V (overnight) or 100V (1-2 hours) Constant Current: Varies by system | 1 hour to overnight[15] | High efficiency for a broad range of protein sizes.[8][23] Requires more buffer and time. |
| Semi-Dry Transfer | Constant Voltage: 10-25V | 15-60 minutes | Faster and uses less buffer than wet transfer. May be less efficient for very large proteins.[24] |
| Dry Transfer | System-specific (e.g., 25V) | ~7-10 minutes | Very fast and buffer-free.[3] Requires specialized equipment and consumables. |
Experimental Protocols
Protocol 1: Wet (Tank) Protein Transfer
-
Preparation:
-
Prepare fresh transfer buffer (e.g., Towbin buffer). Chill the buffer and have an ice pack ready.[15]
-
After SDS-PAGE, carefully remove the gel from the cassette.
-
-
Equilibration:
-
Briefly rinse the gel in deionized water.[18]
-
Equilibrate the gel in transfer buffer for 15 minutes.[18][25]
-
Cut a piece of membrane (e.g., PVDF or nitrocellulose) to the size of the gel.
-
If using PVDF, pre-wet the membrane in methanol for 15-30 seconds, then transfer it to deionized water for a few minutes, and finally equilibrate it in transfer buffer for at least 5 minutes.[21] For nitrocellulose, equilibrate directly in transfer buffer.
-
-
Assembling the Transfer Sandwich:
-
Submerge the transfer cassette holder in a dish of transfer buffer.
-
Assemble the sandwich in the following order, ensuring no air bubbles are trapped between layers:
-
Sponge/pad
-
Filter paper
-
Gel
-
Membrane
-
Filter paper
-
Sponge/pad
-
-
-
Transfer:
-
Post-Transfer:
Protocol 2: Semi-Dry Protein Transfer
-
Preparation:
-
Prepare the appropriate transfer buffer(s).
-
After SDS-PAGE, carefully remove the gel.
-
-
Equilibration:
-
Equilibrate the gel in transfer buffer for 10-15 minutes.
-
Prepare the membrane as described for wet transfer.
-
Soak the filter papers (typically 2-3 for each side of the gel) in transfer buffer.
-
-
Assembling the Transfer Stack:
-
On the anode plate of the semi-dry blotter, place the stack in the following order:
-
Buffer-soaked filter papers
-
Equilibrated membrane
-
Equilibrated gel
-
Buffer-soaked filter papers
-
-
Carefully remove any air bubbles between the layers.
-
-
Transfer:
-
Place the cathode plate on top and connect the power supply.
-
Run at the recommended settings (e.g., 15-25V for 15-60 minutes).
-
-
Post-Transfer:
-
Disassemble the stack and proceed with transfer verification.
-
Visualizations
Caption: General workflow for protein transfer in Western blotting.
Caption: Troubleshooting decision tree for weak or no signal issues.
References
- 1. What Causes Incomplete Protein Transfer in Western Blotting? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 3. Western Blot Transfer Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. Western blot membrane: Selection and preparation guide | Abcam [abcam.com]
- 6. sinobiological.com [sinobiological.com]
- 7. biocompare.com [biocompare.com]
- 8. bioradiations.com [bioradiations.com]
- 9. blog.addgene.org [blog.addgene.org]
- 10. biocompare.com [biocompare.com]
- 11. researchgate.net [researchgate.net]
- 12. What roles do SDS and alcohol play in the western blot transfer step? | AAT Bioquest [aatbio.com]
- 13. bio-rad.com [bio-rad.com]
- 14. sinobiological.com [sinobiological.com]
- 15. licorbio.com [licorbio.com]
- 16. westernblot.cc [westernblot.cc]
- 17. SDS in western blot transfert [bio.net]
- 18. bio-rad.com [bio-rad.com]
- 19. bitesizebio.com [bitesizebio.com]
- 20. bio-rad.com [bio-rad.com]
- 21. hycultbiotech.com [hycultbiotech.com]
- 22. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 23. Optimizing Protein Transfer and Detection in Western Blotting [labx.com]
- 24. bosterbio.com [bosterbio.com]
- 25. bio-rad.com [bio-rad.com]
Validation & Comparative
A Researcher's Guide to Validating Western Blot Results from Acrylamide Gels: A Comparative Analysis
For researchers, scientists, and drug development professionals relying on Western blotting, the validity and reproducibility of results are paramount. The choice of acrylamide gel system and normalization strategy can significantly impact the reliability of quantitative protein analysis. This guide provides an objective comparison of traditional hand-cast this compound gels with modern alternatives like precast and stain-free gels, offering experimental data and detailed protocols to inform your methodological choices and strengthen the validity of your findings.
Enhancing Reproducibility: A Comparison of Gel Formats
The foundation of a reliable Western blot is a well-polymerized and consistent polythis compound gel. Variability in this crucial first step can introduce errors that propagate through the entire workflow, making results difficult to reproduce and interpret.[1]
Table 1: Comparison of Hand-cast vs. Precast this compound Gels
| Feature | Hand-cast Gels | Precast Gels |
| Consistency & Reproducibility | Prone to user-dependent variability in polymerization, leading to inconsistent pore sizes and protein migration.[1] This can result in irregular bands and streaking, complicating quantification.[1] | Factory-controlled manufacturing ensures high consistency between gels, leading to more uniform protein separation and improved reproducibility of results.[2] |
| Time & Convenience | Time-consuming preparation involving mixing hazardous chemicals, degassing, and waiting for polymerization.[1] | Ready to use, saving significant preparation time.[2] |
| Cost | Lower cost per gel in terms of reagents.[3] | Higher initial cost per gel.[3] |
| Flexibility | Allows for customization of gel percentage and buffer systems.[2] | Available in a wide, but fixed, range of percentages and buffer formulations.[1] |
| Safety | Involves direct handling of unpolymerized this compound, a neurotoxin.[1] | Eliminates direct contact with toxic monomers, offering a safer alternative.[1] |
The Gold Standard of Normalization: Housekeeping Proteins vs. Total Protein Normalization
Accurate quantification of protein expression relies on robust normalization to correct for variations in sample loading and transfer efficiency. The two primary methods for normalization are the use of housekeeping proteins (HKPs) and total protein normalization (TPN).
Table 2: Comparison of Normalization Strategies
| Feature | Housekeeping Protein (HKP) Normalization | Total Protein Normalization (TPN) |
| Principle | Normalizes the target protein signal to the signal of a constitutively expressed protein (e.g., GAPDH, β-actin, β-tubulin). | Normalizes the target protein signal to the total amount of protein in each lane. |
| Accuracy & Reliability | The expression of many HKPs can be affected by experimental conditions, potentially leading to inaccurate normalization.[4][5] Signal saturation of highly abundant HKPs is a common issue.[5] | Provides a more accurate representation of total protein load, as it is not dependent on the expression of a single protein. TPN demonstrates a wider linear range and lower variability.[6] |
| Workflow | Requires stripping and re-probing of the membrane or multiplexing with fluorescent antibodies. | Can be performed before or after immunodetection using stains (e.g., Ponceau S) or integrated into the gel (stain-free technology). |
| Quantitative Performance | Can be accurate if the chosen HKP is rigorously validated for stable expression under the specific experimental conditions. | Stain-free TPN has been shown to enhance reproducibility and can reduce the number of samples needed to obtain statistically significant results by over 50%.[4] One study found that total protein normalization exhibited the lowest coefficient of variation compared to all investigated housekeeping proteins.[7] |
Visualizing the Workflow: From Sample to Signal
The following diagrams illustrate the key stages and decision points in a Western blot experiment, highlighting the differences between traditional and modern approaches.
Caption: Comparative workflow of Western blotting highlighting choices in gel preparation and normalization.
Logical Framework for Validation
A robustly validated Western blot result is built on a foundation of careful experimental design and appropriate controls.
Caption: Logical flow for achieving validated Western blot results.
Detailed Experimental Protocols
To ensure the highest quality and reproducibility of your Western blot data, meticulous adherence to optimized protocols is essential.
Protocol 1: Hand-casting a 12% Tris-Glycine Polythis compound Gel
Materials:
-
30% this compound/Bis-acrylamide solution
-
1.5 M Tris-HCl, pH 8.8
-
1.0 M Tris-HCl, pH 6.8
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS), freshly prepared
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Gel casting apparatus and plates
Resolving Gel (10 mL):
-
In a 15 mL conical tube, combine:
-
4.0 mL 30% this compound/Bis-acrylamide
-
2.5 mL 1.5 M Tris-HCl, pH 8.8
-
100 µL 10% SDS
-
3.3 mL Deionized water
-
-
Gently mix the solution.
-
Add 100 µL of 10% APS and 10 µL of TEMED. Mix gently by inverting the tube.
-
Immediately pipette the solution between the glass plates of the casting apparatus to the desired height.
-
Overlay with water-saturated isopropanol to ensure a flat surface.
-
Allow the gel to polymerize for 30-60 minutes.
Stacking Gel (5 mL):
-
After the resolving gel has polymerized, pour off the isopropanol and rinse with deionized water.
-
In a new tube, combine:
-
0.83 mL 30% this compound/Bis-acrylamide
-
1.25 mL 1.0 M Tris-HCl, pH 6.8
-
50 µL 10% SDS
-
2.87 mL Deionized water
-
-
Gently mix the solution.
-
Add 50 µL of 10% APS and 5 µL of TEMED. Mix gently.
-
Pipette the stacking gel solution on top of the resolving gel.
-
Insert the comb, avoiding air bubbles.
-
Allow the stacking gel to polymerize for 30-45 minutes.[8][9][10][11]
Protocol 2: Western Blotting using a Precast Polythis compound Gel
Materials:
-
Precast polythis compound gel (e.g., 4-12% Bis-Tris)
-
Appropriate running buffer (e.g., MOPS or MES)
-
Electrophoresis chamber and power supply
-
Protein samples in loading buffer
-
Protein ladder
Procedure:
-
Remove the precast gel from its packaging and remove the comb and the tape at the bottom of the cassette.[12]
-
Place the gel cassette into the electrophoresis module.
-
Fill the inner and outer chambers of the tank with the appropriate running buffer according to the manufacturer's instructions.
-
Load your protein samples and ladder into the wells.
-
Run the gel at the recommended voltage (e.g., 170-200V) until the dye front reaches the bottom of the gel (typically 35-60 minutes).[12][13]
-
Proceed with the protein transfer to a membrane.
Protocol 3: Stain-Free Western Blotting for Total Protein Normalization
Materials:
-
Stain-free precast polythis compound gel
-
Stain-free compatible running buffer
-
Stain-free enabled imaging system
-
Transfer system and membrane (low-fluorescence PVDF is recommended)
Procedure:
-
Perform electrophoresis as described in Protocol 2 using the stain-free gel and compatible buffers.
-
After electrophoresis, activate the gel using a stain-free enabled imager for 1-5 minutes according to the manufacturer's instructions. This step makes the proteins in the gel fluoresce.[14]
-
Capture an image of the gel to visualize the total protein in each lane. This image serves as a pre-transfer loading control.
-
Transfer the proteins to a low-fluorescence PVDF membrane.
-
After transfer, image the membrane using the stain-free setting on the imager to visualize the total protein on the blot. This image will be used for normalization.[15]
-
You can also image the gel post-transfer to confirm transfer efficiency.
-
Proceed with blocking and antibody incubation as per a standard Western blot protocol.
-
During data analysis, use the total protein signal from the stain-free blot image to normalize the signal of your target protein.[15]
Conclusion
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. Stain-Free total-protein normalization enhances the reproducibility of Western blot data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An old method facing a new challenge: re-visiting housekeeping proteins as internal reference control for neuroscience research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. researchgate.net [researchgate.net]
- 8. labs.pbrc.edu [labs.pbrc.edu]
- 9. 3.15. Handcasting Polythis compound Gels | Markelz Research Group [markelz.physics.buffalo.edu]
- 10. bio-rad.com [bio-rad.com]
- 11. bio-rad.com [bio-rad.com]
- 12. origene.com [origene.com]
- 13. addgene.org [addgene.org]
- 14. V3 Stain-free Workflow for a Practical, Convenient, and Reliable Total Protein Loading Control in Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-rad.com [bio-rad.com]
Acrylamide vs. Agarose for DNA Electrophoresis: A Comparative Analysis for Researchers
For researchers in molecular biology, genetics, and drug development, the separation of DNA fragments by size is a fundamental technique. Gel electrophoresis is the cornerstone of this process, and the choice of matrix—typically between polyacrylamide and agarose—is critical for achieving optimal resolution and reliable results. This guide provides a comprehensive comparison of this compound and agarose gels for DNA electrophoresis, supported by quantitative data and detailed experimental protocols to inform your selection.
At a Glance: Key Differences Between this compound and Agarose Gels
| Feature | This compound (Polythis compound Gel Electrophoresis - PAGE) | Agarose (Agarose Gel Electrophoresis - AGE) |
| Resolving Power | Extremely high; can separate DNA fragments differing by a single base pair (0.1% difference in length).[1][2] | Lower than polythis compound; suitable for separating fragments with larger size differences.[3] |
| Separation Range | Ideal for small DNA fragments, typically from 5 to 500 base pairs.[4] | Wide separation range, effective for DNA fragments from 50 to 20,000 base pairs.[3][5] |
| Pore Size | Small and precisely controllable by adjusting monomer and cross-linker concentrations.[6][7] | Large pore size, which can be adjusted by varying the agarose concentration.[3][7] |
| DNA Sample Loading Capacity | High; can accommodate up to 10 µg of DNA per single slot without significant loss of resolution.[1][2] | Lower than polythis compound. |
| Purity of Recovered DNA | Extremely pure, suitable for sensitive downstream applications like microinjection.[1][2] | Can be easily extracted, but purity may be sufficient for most standard applications.[3] |
| Ease of Preparation | More complex and time-consuming to prepare.[1][2] | Simple and quick to prepare.[8][9][10] |
| Toxicity | Unpolymerized this compound is a neurotoxin and a probable human carcinogen, requiring careful handling.[6][11][12] | Non-toxic and safe to handle.[6][8][9] |
| Gel Structure | Synthetic polymer of this compound and a cross-linking agent (bis-acrylamide).[13][14] | Natural polysaccharide extracted from seaweed.[10][13][15] |
| Typical Applications | DNA sequencing, single-strand conformation polymorphism (SSCP) analysis, and separation of small PCR products or oligonucleotides.[7][16] | Routine analysis of PCR products, restriction enzyme digests, and separation of large DNA fragments.[13] |
Resolution and Separation Range: A Quantitative Comparison
The choice between this compound and agarose is primarily dictated by the size of the DNA fragments to be separated. The following tables provide a summary of the effective separation ranges for different concentrations of each gel type.
Polythis compound Gel (PAGE) Separation Ranges
| This compound Concentration (%) | Effective DNA Separation Range (base pairs) |
| 3.5 | 100 - 1000 |
| 5.0 | 80 - 500 |
| 8.0 | 60 - 400 |
| 12.0 | 40 - 200 |
| 20.0 | 5 - 100 |
Agarose Gel (AGE) Separation Ranges
| Agarose Concentration (%) | Effective DNA Separation Range (kilobase pairs) |
| 0.5 | 1 - 30 |
| 0.7 | 0.8 - 12 |
| 1.0 | 0.5 - 10 |
| 1.2 | 0.4 - 7 |
| 1.5 | 0.2 - 3 |
| 2.0 | 0.1 - 2 |
Visualizing the Fundamentals: From Monomers to Matrix
To better understand the functional differences between these two gel matrices, it is helpful to visualize their chemical composition and the resulting structures.
Caption: Chemical formation of polythis compound and agarose gels.
Experimental Workflows: A Step-by-Step Guide
The following diagrams illustrate the typical experimental workflows for preparing and running polythis compound and agarose gels for DNA electrophoresis.
Caption: Experimental workflows for PAGE and AGE.
Decision-Making Framework: Choosing the Right Gel
Selecting the appropriate gel matrix is a critical step that influences the outcome of your experiment. This decision tree provides a logical framework for choosing between this compound and agarose based on your specific research needs.
Caption: Decision tree for selecting the appropriate gel matrix.
Detailed Experimental Protocols
Protocol 1: Polythis compound Gel Electrophoresis (PAGE) for DNA
Materials:
-
30% this compound/Bis-acrylamide solution (29:1)
-
10X Tris-Borate-EDTA (TBE) buffer
-
Ammonium persulfate (APS), 10% solution (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
DNA samples
-
DNA loading dye
-
DNA ladder
-
Vertical electrophoresis apparatus (glass plates, spacers, combs, casting stand, electrophoresis tank)
-
Power supply
-
Staining solution (e.g., SYBR Green or ethidium bromide)
-
UV transilluminator or gel imaging system
Procedure:
-
Assemble the Gel Cassette: Thoroughly clean the glass plates and spacers. Assemble the gel cassette according to the manufacturer's instructions.
-
Prepare the Gel Solution: For a 10% polythis compound gel (10 mL), mix the following in a small beaker or tube:
-
3.33 mL of 30% this compound/Bis-acrylamide solution
-
1.0 mL of 10X TBE buffer
-
5.57 mL of deionized water
-
-
Initiate Polymerization: Add 100 µL of 10% APS and 10 µL of TEMED to the gel solution. Mix gently by swirling.
-
Cast the Gel: Immediately pour the solution between the glass plates, avoiding air bubbles. Insert the comb.
-
Polymerization: Allow the gel to polymerize for 30-60 minutes at room temperature.
-
Set up the Electrophoresis Unit: Once polymerized, remove the comb and assemble the gel cassette into the electrophoresis tank. Fill the upper and lower buffer chambers with 1X TBE buffer.
-
Load Samples: Mix your DNA samples and ladder with loading dye. Carefully load the samples into the wells.
-
Run the Gel: Connect the electrophoresis unit to the power supply and run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
-
Stain and Visualize: After electrophoresis, carefully remove the gel from the cassette and stain it with an appropriate DNA stain. Visualize the DNA bands using a UV transilluminator or a gel imaging system.
Safety Precaution: Unpolymerized this compound is a neurotoxin.[6][11] Always wear gloves and a lab coat when handling this compound solutions. It is recommended to purchase pre-mixed solutions to avoid handling the powder form.[11]
Protocol 2: Agarose Gel Electrophoresis (AGE) for DNA
Materials:
-
Agarose powder
-
1X Tris-Acetate-EDTA (TAE) or Tris-Borate-EDTA (TBE) buffer
-
DNA stain (e.g., ethidium bromide or SYBR Safe)
-
DNA samples
-
DNA loading dye
-
DNA ladder
-
Horizontal electrophoresis apparatus (gel casting tray, combs, electrophoresis tank)
-
Power supply
-
Microwave or heating plate
-
UV transilluminator or gel imaging system
Procedure:
-
Prepare the Agarose Solution: To make a 1% agarose gel (100 mL), weigh 1 gram of agarose powder and add it to 100 mL of 1X TAE or TBE buffer in a flask.[17]
-
Dissolve the Agarose: Heat the mixture in a microwave or on a hot plate until the agarose is completely dissolved. Swirl the flask occasionally.[17]
-
Cool and Add Stain: Let the solution cool to about 50-60°C (you should be able to comfortably touch the flask). If using a pre-stain, add the DNA stain at this point and swirl to mix.[17]
-
Cast the Gel: Place the comb in the gel casting tray and pour the agarose solution into the tray. Avoid air bubbles.[17]
-
Solidification: Allow the gel to solidify completely at room temperature for about 20-30 minutes.
-
Set up the Electrophoresis Unit: Once solidified, carefully remove the comb. Place the casting tray in the electrophoresis tank and add enough 1X running buffer to cover the gel surface.
-
Load Samples: Mix your DNA samples and ladder with loading dye. Carefully load the samples into the wells.[17]
-
Run the Gel: Connect the electrophoresis unit to the power supply and run the gel at a constant voltage (e.g., 80-120V) until the dye front has migrated an appropriate distance.[17]
-
Visualize: If the gel was pre-stained, you can directly visualize the DNA bands on a UV transilluminator. If not, the gel will need to be stained after the run.[17]
Conclusion: Making an Informed Decision
Both this compound and agarose are powerful tools for DNA separation, each with its distinct advantages and limitations. Polythis compound gels offer unparalleled resolution for small DNA fragments, making them the gold standard for applications requiring high precision.[7][13] In contrast, agarose gels are the workhorse of the molecular biology lab, providing a simple, safe, and effective method for the routine analysis of a wide range of DNA sizes.[3][6] By understanding the fundamental properties of each matrix and considering the specific requirements of your experiment, you can confidently select the optimal gel for your research, ensuring accurate and reproducible results.
References
- 1. Polythis compound Gel Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Agarose gel electrophoresis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Choosing Between Agarose and Polythis compound Gels: A Comparative Guide [labx.com]
- 7. Gel Electrophoresis 101: How to Choose Between Agarose and Polythis compound [synapse.patsnap.com]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ehs.unl.edu [ehs.unl.edu]
- 12. nj.gov [nj.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. Difference Between Agarose and Polythis compound Gels – PAM Polythis compound Manufacturer | Solutions for Water Treatment, Mining, Paper Industry and More [witcarbon.com]
- 15. Agarose Gel Electrophoresis for the Separation of DNA Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. addgene.org [addgene.org]
Navigating the Matrix: A Guide to Acrylamide Alternatives in Protein Electrophoresis
For researchers, scientists, and drug development professionals seeking safer, more efficient, and equally effective methods for protein separation, this guide offers a comprehensive comparison of alternatives to traditional hand-cast acrylamide gels. This compound, a potent neurotoxin in its unpolymerized form, has long been the standard for high-resolution protein electrophoresis.[1] However, concerns over its safety and the laborious nature of hand-casting have spurred the development and adoption of viable alternatives. This guide provides an objective comparison of these alternatives, supported by performance data and detailed experimental protocols.
This document will delve into the performance characteristics of precast polythis compound gels, agarose gels, and starch gels, offering a clear, data-driven overview to inform your experimental choices.
At a Glance: Performance Comparison of this compound Alternatives
The following tables summarize the key performance indicators for each alternative, providing a clear comparison to aid in your selection process.
Table 1: General Performance Characteristics
| Feature | Hand-Cast this compound Gels | Precast Polythis compound Gels (e.g., Bio-Rad TGX) | Agarose Gels | Starch Gels |
| Primary Advantage | Customizable, low material cost[2][3] | High reproducibility, safety, convenience[4][5] | Separation of very large proteins (>600 kDa), non-toxic[6][7] | Inexpensive material[8] |
| Primary Disadvantage | Neurotoxic monomer, variability in preparation[1][9] | Higher cost per gel[2] | Lower resolution for small proteins[10][11] | Opaque, limited pore size control[8] |
| Safety | High (Requires careful handling of neurotoxic this compound powder/solution)[12] | Low (Monomer is already polymerized)[9] | Low (Non-toxic)[13] | Low (Non-toxic) |
| Convenience | Low (Time-consuming preparation)[9] | High (Ready to use)[4] | High (Simple preparation)[11] | Moderate (Requires boiling and cooling)[8][12] |
| Reproducibility | Low to Moderate (User-dependent)[9] | High (Commercially standardized)[4] | High | Moderate |
Table 2: Quantitative Performance Data for Precast Polythis compound Gels
| Parameter | Bio-Rad Mini-PROTEAN TGX Gels | Bio-Rad Criterion TGX Gels |
| Typical Run Time | As fast as 15-20 minutes[3][14] | As fast as 20 minutes at 300V[15][16] |
| Shelf Life | Up to 12 months[14] | 12 months[15] |
| Protein Transfer Time | As little as 15 minutes[15] | As little as 15 minutes[15] |
In-Depth Analysis of this compound Alternatives
Precast Polythis compound Gels: The Gold Standard for Reproducibility and Safety
Precast polythis compound gels have emerged as a leading alternative to hand-casting, offering significant advantages in safety, convenience, and reproducibility.[4][5] By eliminating the need to handle unpolymerized this compound, a known neurotoxin, precast gels significantly reduce health risks in the laboratory.[9]
Major manufacturers, such as Bio-Rad and Thermo Fisher Scientific, offer a wide range of precast gels with various this compound percentages, buffer systems, and well formats to suit diverse research needs.[17][18] These gels are manufactured under stringent quality control, ensuring high lot-to-lot consistency and minimizing the variability often associated with hand-cast gels.[4] This high degree of reproducibility is critical for quantitative studies and for generating publication-quality data.[4][9]
Performance Data:
Bio-Rad's TGX™ (Tris-Glycine eXtended) precast gels, for example, boast rapid run times of as little as 15-20 minutes and a shelf life of up to 12 months.[3][14][15] Furthermore, protein transfer for downstream applications like Western blotting can be achieved in as little as 15 minutes.[15] These features offer a significant workflow advantage over the several hours often required for the entire process of hand-casting and running traditional gels.[4]
While the initial cost per gel is higher than that of hand-cast gels, the savings in time, labor, and the reduction of failed experiments due to casting errors can make them a cost-effective option in the long run.[1][2]
Agarose Gels: A Non-Toxic Alternative for Large Protein Separation
Agarose, a polysaccharide extracted from seaweed, is a well-established, non-toxic alternative to polythis compound.[13] While commonly used for nucleic acid separation, agarose gels can also be employed for protein electrophoresis, particularly for the analysis of very large proteins or protein complexes that are difficult to resolve on traditional polythis compound gels.[6][7]
The larger pore size of agarose gels makes them suitable for separating proteins greater than 600 kDa.[6] However, this same characteristic results in lower resolution for smaller proteins compared to polythis compound gels.[10][11]
Experimental Considerations:
The preparation of agarose gels for protein electrophoresis is straightforward and similar to that for nucleic acid analysis.[19] A key difference is the use of denaturing conditions, which can be achieved by adding SDS to the sample and running buffers.[19]
Starch Gels: A Classic and Cost-Effective Method
Starch gel electrophoresis is a classic technique that predates the widespread use of polythis compound.[8] Prepared from hydrolyzed potato starch, these gels are inexpensive and non-toxic.[8] The separation of proteins on starch gels is based on both molecular size and charge.
While largely superseded by polythis compound for high-resolution applications, starch gel electrophoresis can still be a useful and economical tool, particularly for certain isozyme analyses.[20] The preparation of starch gels involves boiling the starch in a buffer solution and allowing it to cool and solidify.[8][12] The choice of buffer system is critical for achieving optimal separation.[20]
Experimental Protocols
Protocol 1: Denaturing Agarose Gel Electrophoresis of Proteins
This protocol is adapted from commercially available resources and provides a general procedure for separating proteins on an agarose gel under denaturing conditions.
Materials:
-
Agarose (electrophoresis grade)
-
1X Tris-Borate-EDTA (TBE) or Tris-Acetate-EDTA (TAE) buffer
-
Sodium Dodecyl Sulfate (SDS)
-
2X Laemmli sample buffer with a reducing agent (e.g., β-mercaptoethanol or DTT)
-
Protein molecular weight standards
-
Coomassie Brilliant Blue or other suitable protein stain
Procedure:
-
Gel Preparation:
-
Prepare the desired percentage of agarose gel (e.g., 1-3% for proteins from 150-600 kDa) by dissolving the agarose powder in 1X running buffer (TBE or TAE).[9]
-
Heat the solution in a microwave or on a hot plate until the agarose is completely dissolved.
-
Allow the solution to cool to approximately 60°C.
-
Pour the agarose into a horizontal gel casting tray with combs in place and allow it to solidify at room temperature for 20-30 minutes.[19]
-
-
Sample Preparation:
-
Mix protein samples with an equal volume of 2X Laemmli sample buffer.
-
Heat the samples at 95-100°C for 5 minutes to denature the proteins.[19]
-
-
Electrophoresis:
-
Place the solidified gel in a horizontal electrophoresis tank and fill the reservoir with 1X running buffer containing 0.1% SDS.[19]
-
Carefully remove the combs and load the denatured protein samples and molecular weight standards into the wells.
-
Connect the electrophoresis unit to a power supply and run the gel at a constant voltage until the dye front reaches the end of the gel.
-
-
Staining and Visualization:
-
After electrophoresis, carefully remove the gel from the casting tray and place it in a staining solution (e.g., Coomassie Brilliant Blue) for 1-2 hours with gentle agitation.[9]
-
Destain the gel in an appropriate destaining solution until the protein bands are clearly visible against a clear background.[9]
-
Visualize and document the results using a gel imaging system.
-
Protocol 2: Hand-Casting a Polythis compound Gel (for comparison)
This protocol outlines the traditional method for preparing a polythis compound gel and is provided for comparative purposes to highlight the steps eliminated by using precast gels. Extreme caution must be exercised when handling unpolymerized this compound/bis-acrylamide solution as it is a neurotoxin.
Materials:
-
30% this compound/Bis-acrylamide solution
-
1.5 M Tris-HCl, pH 8.8 (for resolving gel)
-
0.5 M Tris-HCl, pH 6.8 (for stacking gel)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (freshly prepared)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Gel casting apparatus
Procedure:
-
Assemble the Gel Casting Apparatus:
-
Thoroughly clean and assemble the glass plates and spacers according to the manufacturer's instructions. Ensure there are no leaks.
-
-
Prepare and Pour the Resolving Gel:
-
In a small beaker or tube, combine the this compound/bis-acrylamide solution, 1.5 M Tris-HCl (pH 8.8), 10% SDS, and deionized water to achieve the desired this compound percentage.
-
Initiate polymerization by adding 10% APS and TEMED. Swirl gently to mix.
-
Immediately pour the resolving gel solution between the glass plates to the desired height.
-
Overlay the gel with a thin layer of water or isopropanol to ensure a flat surface.
-
Allow the gel to polymerize for 30-60 minutes.
-
-
Prepare and Pour the Stacking Gel:
-
After the resolving gel has polymerized, pour off the overlay.
-
In a separate tube, prepare the stacking gel solution by combining this compound/bis-acrylamide solution, 0.5 M Tris-HCl (pH 6.8), 10% SDS, and deionized water.
-
Add 10% APS and TEMED to initiate polymerization.
-
Pour the stacking gel solution on top of the resolving gel and insert the comb.
-
Allow the stacking gel to polymerize for 30-45 minutes.
-
-
Running the Gel:
-
Once polymerized, the gel is ready to be placed in the electrophoresis apparatus for running.
-
Visualizing the Workflow
The following diagrams illustrate the workflows for preparing different types of gels and a decision-making process for selecting the appropriate gel.
References
- 1. biocompare.com [biocompare.com]
- 2. Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. nusep.us [nusep.us]
- 5. researchgate.net [researchgate.net]
- 6. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Starch gel electrophoresis of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. stratech.co.uk [stratech.co.uk]
- 10. assaygenie.com [assaygenie.com]
- 11. Difference Between Agarose and Polythis compound Gels – PAM Polythis compound Manufacturer | Solutions for Water Treatment, Mining, Paper Industry and More [witcarbon.com]
- 12. Starch Gel Electrophoresis of Proteins | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. researchgate.net [researchgate.net]
- 17. biocompare.com [biocompare.com]
- 18. assets.fishersci.com [assets.fishersci.com]
- 19. interchim.fr [interchim.fr]
- 20. A high pH discontinuous buffer system for resolution of isozymes in starch gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Protein Separation Using Different Acrylamide Gel Concentrations
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to cross-validate results from sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) conducted with varying this compound gel concentrations. By systematically comparing protein migration, resolution, and apparent molecular weight across different gel percentages, researchers can ensure the accuracy and reproducibility of their findings. This is particularly crucial when characterizing novel proteins or validating antibody specificity.
Introduction
SDS-PAGE is a fundamental technique for separating proteins based on their molecular weight. The concentration of this compound in the gel is a critical parameter that determines the pore size of the gel matrix.[1][2][3][4] Higher concentrations of this compound create smaller pores, which are ideal for resolving low molecular weight proteins, while lower concentrations produce larger pores, suitable for the separation of high molecular weight proteins.[1][2][4][5][6] Consequently, the choice of gel concentration can significantly impact the apparent molecular weight and separation profile of a protein of interest. This guide outlines a systematic approach to cross-validate results across a range of this compound concentrations, using the well-characterized Epidermal Growth Factor Receptor (EGFR) signaling pathway as an example.
Experimental Protocols
A detailed methodology for the cross-validation of protein separation is provided below. This protocol describes the preparation of protein lysates, casting of multiple percentage this compound gels, electrophoresis, and subsequent analysis.
I. Preparation of Protein Lysate
-
Cell Culture and Lysis:
-
Culture A431 cells (a human epidermoid carcinoma cell line with high EGFR expression) to 80-90% confluency.
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a Bradford or BCA protein assay.
-
Normalize the concentration of all samples to ensure equal loading.
-
-
Sample Preparation for Electrophoresis:
-
Mix the protein lysate with 4X Laemmli sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
II. Polythis compound Gel Electrophoresis
-
Casting this compound Gels:
-
Electrophoresis:
-
Assemble the gel cassettes in the electrophoresis apparatus.
-
Fill the inner and outer chambers with running buffer.
-
Load 20-30 µg of the prepared protein lysate into each well of the four different percentage gels.
-
Include a pre-stained molecular weight marker in one lane of each gel.
-
Run the gels at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
III. Western Blotting and Immunodetection
-
Protein Transfer:
-
Transfer the separated proteins from the gels to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Blocking:
-
Block the membranes with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membranes with primary antibodies targeting key proteins in the EGFR signaling pathway (e.g., anti-EGFR, anti-ERK1/2, and anti-Akt) overnight at 4°C.
-
Wash the membranes three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membranes again three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Presentation
The following tables summarize the expected quantitative data from this cross-validation experiment.
Table 1: Apparent Molecular Weight (kDa) of EGFR Signaling Proteins Across Different this compound Gel Concentrations
| Protein | Actual MW (kDa) | 8% Gel | 10% Gel | 12% Gel | 15% Gel |
| EGFR | ~170-180 | ||||
| Akt | ~60 | ||||
| ERK1 | 44 | ||||
| ERK2 | 42 |
Table 2: Resolution Between ERK1 and ERK2 Across Different this compound Gel Concentrations
| Gel Concentration | Resolution (Rs) | Band Sharpness (Qualitative) |
| 8% | ||
| 10% | ||
| 12% | ||
| 15% |
Resolution (Rs) can be calculated using the formula: Rs = 2(VR2 - VR1) / (W1 + W2), where VR is the retention volume (or migration distance) and W is the peak width at the base.
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway under investigation.
Experimental workflow for cross-validation.
Simplified EGFR signaling pathway.
Conclusion
Systematic cross-validation of SDS-PAGE results using different this compound gel concentrations is essential for accurate and reliable protein analysis. This guide provides a robust framework for performing such a comparison. By carefully documenting the apparent molecular weight, resolution, and band characteristics across a range of gel percentages, researchers can gain a more comprehensive understanding of their protein of interest and increase confidence in their experimental findings. This approach is invaluable for antibody validation, characterization of post-translational modifications, and the study of complex protein interactions.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR (EGFR) | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. EGFR [sigmaaldrich.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Phospho-Akt Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
comparing the performance of precast versus hand-cast acrylamide gels
For researchers in molecular biology, drug development, and life sciences, polyacrylamide gel electrophoresis (PAGE) is a fundamental technique for the separation of proteins. A critical decision in this workflow is the choice between using precast gels or hand-casting gels in the laboratory. This guide provides an objective comparison of their performance, supported by experimental data, to help you make an informed choice for your specific research needs.
Executive Summary
The primary trade-off between precast and hand-cast gels lies in convenience and reproducibility versus cost and flexibility. Precast gels offer superior consistency, higher throughput, and significant time savings, making them ideal for quantitative and validated workflows. Hand-cast gels, while requiring more time and skill, provide greater flexibility in gel formulation and are more cost-effective for laboratories with high gel consumption.
Performance Comparison
The performance of this compound gels can be assessed based on several key parameters: resolution and band sharpness, reproducibility, convenience and time-to-result, and shelf life.
| Parameter | Precast Gels | Hand-Cast Gels | Key Considerations |
| Resolution & Band Sharpness | Generally higher resolution with sharper, more uniform bands due to standardized manufacturing.[1][2] | Variable; dependent on the skill of the user and the quality of reagents. Can be excellent with expertise. | Inconsistent polymerization in hand-cast gels can lead to "smiling" or skewed bands, affecting resolution.[1] |
| Reproducibility (Gel-to-Gel Consistency) | High; low variability between gels and batches ensures consistent protein migration.[1][3] | Lower; prone to user-introduced variability in reagent preparation and casting technique.[1] | High reproducibility is critical for quantitative studies like Western blotting and comparative analyses. |
| Convenience & Time-to-Result | Significant time savings; ready to use out of the box.[1][3] | Time-consuming; requires preparation of solutions, casting, and polymerization time (typically 60-90 minutes).[4] | Time saved with precast gels can be redirected to data analysis and other critical research tasks. |
| Safety | Safer; eliminates direct handling of unpolymerized this compound, a known neurotoxin.[1] | Higher risk; involves direct handling of toxic this compound and other hazardous reagents like TEMED.[1] | Proper personal protective equipment (PPE) is essential when hand-casting gels. |
| Shelf Life | Long; typically up to a year or more, allowing for bulk purchasing and storage.[1] | Short; typically need to be used within a few days to a week for optimal performance. | Longer shelf life of precast gels reduces reagent waste. |
| Cost per Gel | Higher initial cost per gel. | Lower cost per gel, especially for labs that use a large number of gels.[4] | The cost-effectiveness of hand-casting diminishes if failed experiments due to gel inconsistencies are frequent. |
| Flexibility | Limited to commercially available percentages and formulations. | Highly flexible; allows for custom percentages, gradients, and buffer systems to be created as needed. | Customization can be crucial for optimizing the separation of specific proteins. |
Experimental Workflows
To achieve reliable and reproducible results, it is essential to follow standardized protocols. Below are representative workflows for utilizing both precast and hand-cast gels in a typical protein electrophoresis experiment.
Logical Workflow: Precast vs. Hand-cast Gels
Caption: Comparative workflows for precast and hand-cast gels.
Detailed Experimental Protocols
The following protocols provide a framework for a typical protein separation experiment.
I. Hand-Casting of this compound Gels (12% Resolving Gel)
-
Glass Plate Assembly: Thoroughly clean and assemble glass plates and spacers. Lock the assembly into the casting stand, ensuring a leak-proof seal.
-
Resolving Gel Preparation: For a 10 mL resolving gel, combine 3.3 mL of deionized water, 2.5 mL of 1.5M Tris-HCl (pH 8.8), 0.1 mL of 10% SDS, 4.0 mL of 30% this compound/Bis-acrylamide solution, 0.1 mL of 10% Ammonium Persulfate (APS), and 0.004 mL of TEMED. Mix gently but thoroughly.
-
Casting the Resolving Gel: Immediately pour the resolving gel solution between the glass plates to about 1.5 cm below the bottom of the comb teeth. Overlay with water or isopropanol to ensure a flat surface. Allow to polymerize for 30-60 minutes.
-
Stacking Gel Preparation: For a 5 mL stacking gel, combine 3.05 mL of deionized water, 1.25 mL of 0.5M Tris-HCl (pH 6.8), 0.05 mL of 10% SDS, 0.65 mL of 30% this compound/Bis-acrylamide solution, 0.05 mL of 10% APS, and 0.005 mL of TEMED.
-
Casting the Stacking Gel: Pour off the overlay from the polymerized resolving gel and rinse with deionized water. Pour the stacking gel solution on top of the resolving gel and insert the comb. Allow to polymerize for 30-45 minutes.
II. SDS-PAGE
-
Sample Preparation: Mix protein samples with an equal volume of 2x Laemmli sample buffer. Heat at 95°C for 5 minutes.
-
Gel Setup: For a precast gel, remove it from the packaging and insert it into the electrophoresis tank. For a hand-cast gel, carefully remove the comb and the bottom spacer and place it in the tank.
-
Loading Samples: Fill the inner and outer chambers of the tank with 1x running buffer. Load 10-20 µg of protein per well. Also, load a molecular weight marker.
-
Electrophoresis: Connect the electrophoresis unit to a power supply and run at a constant voltage (e.g., 120-150V) until the dye front reaches the bottom of the gel (approximately 60-90 minutes).
III. Coomassie Staining
-
Fixing: After electrophoresis, disassemble the cassette and place the gel in a container with a fixing solution (e.g., 50% methanol, 10% acetic acid) for at least 1 hour.
-
Staining: Replace the fixing solution with Coomassie Brilliant Blue staining solution and incubate for 1-2 hours with gentle agitation.
-
Destaining: Remove the staining solution and add a destaining solution (e.g., 40% methanol, 10% acetic acid). Gently agitate and change the destain solution every 30 minutes until the protein bands are clearly visible against a clear background.
Application: Analysis of a Signaling Pathway
Western blotting, a common downstream application of SDS-PAGE, is frequently used to analyze the activation state of signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, crucial in cell proliferation and survival, is a prime example.[5][6][7] Upon ligand binding, EGFR autophosphorylates and activates downstream cascades like the RAS-RAF-MEK-ERK and PI3K-Akt pathways.[5][8] Western blot analysis can be used to detect the phosphorylation (and thus activation) of key proteins in this pathway.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway often analyzed by Western blot.
Conclusion
The choice between precast and hand-cast this compound gels is dependent on the specific needs and resources of the laboratory. For research that requires high reproducibility, consistency, and throughput, such as in clinical or drug development settings, the advantages of precast gels are significant.[1][3] The reduction in hands-on time and the removal of a significant source of experimental variability often justify the higher cost.[1] Conversely, for academic labs with budget constraints or those requiring highly customized gel formulations for specific research questions, hand-casting remains a viable and cost-effective option, provided that protocols are standardized and technicians are well-trained to minimize variability.[4] Ultimately, the "better" gel is the one that provides the most reliable and consistent data for your experimental goals.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. mpbio.com [mpbio.com]
- 3. iscaconsortium.org [iscaconsortium.org]
- 4. Obtaining High-Quality this compound Gels without Compromises | The Scientist [the-scientist.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Guide to Protein Quantification in Acrylamide Gels
For researchers, scientists, and drug development professionals, accurate quantification of proteins separated by polyacrylamide gel electrophoresis (PAGE) is crucial for meaningful data interpretation. This guide provides an objective comparison of common protein quantification methods, offering insights into their performance, supported by experimental data, to aid in selecting the most appropriate technique for your research needs.
Comparison of Protein Quantification Methods
The choice of a protein quantification method depends on several factors, including the required sensitivity, the desired dynamic range, and compatibility with downstream applications such as mass spectrometry. The following table summarizes the key performance characteristics of four widely used methods: Coomassie Brilliant Blue staining, silver staining, fluorescent staining, and Western blotting.
| Feature | Coomassie Brilliant Blue | Silver Staining | Fluorescent Staining | Western Blotting |
| Principle | Dye binds non-covalently to basic and hydrophobic amino acid residues.[1] | Silver ions bind to specific amino acid side chains (carboxyl, sulfhydryl groups) and are reduced to metallic silver.[2] | Fluorescent dyes bind non-covalently to proteins, often through hydrophobic interactions or to the polypeptide backbone.[1][3] | Specific antibodies bind to a target protein, which is then detected by a labeled secondary antibody.[4][5] |
| Sensitivity | ~8–100 ng per band.[1][6] | High, down to 0.25-0.5 ng per band.[1] | High, down to 0.25–0.5 ng per band.[1][7] | Very high, dependent on antibody affinity. |
| Linear Dynamic Range | Good.[6][8] | Narrow, not ideal for quantification.[8] | Broad, often over three to four orders of magnitude.[1][3][8] | Requires optimization to find the linear range.[4] |
| Compatibility with Mass Spectrometry | Yes.[1] | Generally not compatible due to the use of aldehydes like formaldehyde that cross-link proteins. Mass spec compatible kits are available but with reduced sensitivity.[9] | Yes, most fluorescent dyes do not chemically modify proteins.[1][3] | Not directly applicable for in-gel protein identification. |
| Protocol Time | ~10-135 minutes.[1] | 30-120 minutes.[10] | ~60 minutes.[1][10] | Several hours to overnight. |
| Ease of Use | Simple and rapid.[6] | Multi-step and complex.[8][9] | Simple, often a one-step process.[3] | Multi-step and requires specific antibodies. |
| Reproducibility | High.[6] | Low, sensitive to variations in reagents and timing.[8][9] | High. | Good with proper validation and controls.[11][12] |
Experimental Protocols & Workflows
Detailed methodologies are essential for reproducible and reliable protein quantification. Below are the generalized experimental protocols for each of the discussed methods, along with visual workflows.
Coomassie Brilliant Blue Staining
Coomassie Brilliant Blue is a popular and straightforward method for visualizing and quantifying proteins in polythis compound gels. The dye binds to proteins, forming a blue-colored complex.[6]
Experimental Protocol:
-
Fixation: After electrophoresis, immerse the gel in a fixing solution (typically containing methanol and acetic acid) for at least 1 hour to precipitate the proteins within the gel matrix.[1]
-
Staining: Submerge the fixed gel in Coomassie Brilliant Blue staining solution (either R-250 or the more sensitive colloidal G-250) and agitate gently for at least 3 hours.[13]
-
Destaining: Transfer the gel to a destaining solution (commonly a mixture of methanol and acetic acid) and agitate until the background is clear and the protein bands are distinctly visible. For G-250, destaining with water may be sufficient.[13]
-
Imaging and Analysis: Image the gel using a densitometer or gel documentation system. The intensity of the stained bands, which is proportional to the amount of protein, can then be quantified using appropriate software.[14]
Silver Staining
Silver staining is a highly sensitive method for detecting proteins in polythis compound gels, capable of visualizing sub-nanogram amounts.[1] The process involves the binding of silver ions to proteins, followed by their reduction to metallic silver, which forms a visible image.[2]
Experimental Protocol:
-
Fixation: Fix the gel in a solution of methanol and acetic acid for at least 20 minutes.
-
Washing: Wash the gel with water to remove the fixation solution.
-
Sensitization: Incubate the gel in a sensitizing solution, such as sodium thiosulfate, to improve staining efficiency and contrast.
-
Silver Impregnation: Submerge the gel in a silver nitrate solution to allow silver ions to bind to the proteins.
-
Development: Develop the gel in a solution containing a reducing agent (e.g., formaldehyde) and an alkaline component (e.g., sodium carbonate) until the desired band intensity is achieved.
-
Stopping: Stop the development reaction by adding an acidic solution, typically acetic acid.
-
Imaging and Analysis: Image the gel immediately, as the staining can fade. Quantification is challenging due to the narrow linear range.
Fluorescent Staining
Fluorescent staining has become a preferred method for protein quantification due to its high sensitivity, broad dynamic range, and compatibility with downstream applications like mass spectrometry.[1][3][8]
Experimental Protocol:
-
Dye Selection: Choose a fluorescent dye (e.g., SYPRO Ruby, Flamingo) based on the required sensitivity and available imaging equipment.[1]
-
Staining: Incubate the gel in the fluorescent dye solution. Some protocols may require a fixation step prior to staining, while others, like Oriole™, do not.[1][3] Staining is typically completed within 60 minutes.[1]
-
Washing: Wash the gel to remove excess unbound dye, which is crucial for reducing background fluorescence.[1]
-
Imaging and Analysis: Visualize the stained gel using a fluorescence imager with the appropriate excitation and emission wavelengths. The fluorescence intensity is then quantified using specialized software.[1]
Western Blotting
Western blotting is a highly specific and sensitive technique that uses antibodies to detect and quantify a particular protein of interest within a complex mixture.[5]
Experimental Protocol:
-
Protein Transfer: After SDS-PAGE, transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[5]
-
Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the target protein.
-
Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody that is conjugated to a detectable enzyme (e.g., HRP) or fluorophore and binds to the primary antibody.[15]
-
Detection: Detect the signal from the secondary antibody. For enzyme-conjugated antibodies, this involves adding a chemiluminescent substrate and imaging the resulting light emission.[15] For fluorescently labeled antibodies, a fluorescence imager is used.
-
Analysis: Quantify the signal intensity of the target protein band. It is crucial to work within the linear range of detection and to use a loading control for normalization.[4][16]
References
- 1. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 2. conductscience.com [conductscience.com]
- 3. bio-rad.com [bio-rad.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 6. conductscience.com [conductscience.com]
- 7. bio-rad.com [bio-rad.com]
- 8. bio-rad.com [bio-rad.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Protein Gel and Membrane Stains | Thermo Fisher Scientific - NP [thermofisher.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. Quantitative Western Blot: Housekeeping Protein Validation [bio.licor.com]
- 13. Protocol for Coomassie Staining | AAT Bioquest [aatbio.com]
- 14. LabXchange [labxchange.org]
- 15. addgene.org [addgene.org]
- 16. bio-rad.com [bio-rad.com]
The Art of Separation: A Researcher's Guide to Acrylamide and Bis-Acrylamide in Gel Electrophoresis
For researchers, scientists, and drug development professionals, achieving high-resolution separation of proteins and nucleic acids is paramount. Polyacrylamide gel electrophoresis (PAGE) stands as a cornerstone technique, and at its heart lies the precise formulation of the polythis compound gel matrix. The interplay between this compound and the cross-linker, N,N'-methylene-bis-acrylamide (bis-acrylamide), dictates the gel's porosity, directly influencing the migration and separation of macromolecules. This guide provides an in-depth comparison of how varying the concentrations of these two critical components affects gel characteristics and separation outcomes, supported by experimental data and detailed protocols.
Understanding the Matrix: this compound and Bis-Acrylamide
Polythis compound gels are formed through the vinyl addition polymerization of this compound monomers into long chains, which are then cross-linked by bis-acrylamide molecules.[1][2] This creates a three-dimensional mesh-like network that acts as a molecular sieve.[2] The effective pore size of this matrix is determined by two key parameters:
-
%T (Total Monomer Concentration): This represents the total weight percentage (w/v) of both this compound and bis-acrylamide in the gel.[2][3] A higher %T value leads to a higher concentration of polymer chains, resulting in a smaller average pore size.[2] Consequently, high %T gels are used to resolve smaller molecules, while low %T gels are suitable for separating larger molecules.[4]
-
%C (Cross-linker Concentration): This is the weight percentage of bis-acrylamide relative to the total monomer concentration (%T).[2][3] The relationship between %C and pore size is more complex. At a fixed %T, the smallest pore size is typically achieved at a %C of around 5% (a 19:1 this compound to bis-acrylamide ratio).[2][5] Increasing or decreasing the %C from this optimal point will result in a larger pore size.[6] Standard protein separations in SDS-PAGE commonly use a %C of 2.7% (37.5:1 ratio) or 3.3% (29:1 ratio).[2][5]
The Impact on Gel Porosity and Molecular Migration: A Comparative Analysis
The careful selection of %T and %C is crucial for optimizing the separation of a target molecule. The following tables summarize the effects of varying this compound and bis-acrylamide concentrations on gel properties and the migration of proteins of different molecular weights.
| Total this compound Concentration (%T) | Primary Effect on Gel Porosity | Impact on Molecular Migration | Typical Application (Protein Molecular Weight Range) |
| Low (5-8%) | Larger pore size | Faster migration of all molecules; suitable for resolving large molecules. | High molecular weight proteins (>100 kDa)[4] |
| Medium (10-12%) | Intermediate pore size | Good separation for a broad range of molecules. | Mid-range molecular weight proteins (15-100 kDa)[4] |
| High (15-20%) | Smaller pore size | Slower migration of all molecules; ideal for resolving small molecules. | Low molecular weight proteins and peptides (4-40 kDa)[4] |
| This compound:Bis-acrylamide Ratio (%C) | Primary Effect on Gel Porosity | Impact on Molecular Migration | Typical Application |
| 37.5:1 (2.7% C) | Relatively large, uniform pores | Good for general protein separation in SDS-PAGE. | Separation of a broad range of proteins.[2] |
| 29:1 (3.3% C) | Smaller, more restrictive pores than 37.5:1 | Slower migration, can improve resolution of certain proteins. | Commonly used for protein and nucleic acid sequencing gels. |
| 19:1 (5% C) | Smallest, most restrictive pores | Significantly slower migration, ideal for separating very small molecules. | Separation of small peptides and nucleic acids.[5] |
Experimental Data: The Relationship Between Gel Concentration and Protein Migration
The migration of a protein in a polythis compound gel is typically described by its relative mobility (Rf), which is the ratio of the distance the protein has migrated to the distance the dye front has migrated. The Rf value is inversely proportional to the logarithm of the molecular weight. The following table provides an illustrative example of how the Rf of standard proteins changes with varying gel concentrations.
| Protein (Molecular Weight) | Approximate Rf in 8% T Gel | Approximate Rf in 12% T Gel | Approximate Rf in 15% T Gel |
| Myosin (200 kDa) | 0.15 | 0.05 | 0.02 |
| β-Galactosidase (116 kDa) | 0.25 | 0.12 | 0.06 |
| Phosphorylase B (97 kDa) | 0.30 | 0.18 | 0.10 |
| Bovine Serum Albumin (66 kDa) | 0.45 | 0.30 | 0.20 |
| Ovalbumin (45 kDa) | 0.60 | 0.45 | 0.35 |
| Carbonic Anhydrase (31 kDa) | 0.80 | 0.65 | 0.55 |
| Trypsin Inhibitor (21.5 kDa) | 0.90 | 0.80 | 0.70 |
| Lysozyme (14.4 kDa) | >0.95 | 0.90 | 0.85 |
Note: These are representative values and can vary based on specific experimental conditions such as the buffer system, temperature, and run time.
Visualizing the Process
To better understand the underlying principles, the following diagrams illustrate the chemical polymerization of the gel and the typical workflow of a PAGE experiment.
Experimental Protocols
The following is a detailed protocol for casting and running SDS-polythis compound gels with varying this compound concentrations. This protocol is based on the widely used Laemmli system.
Materials:
-
This compound/Bis-acrylamide stock solution (e.g., 30% or 40% with a 29:1 or 37.5:1 ratio)
-
1.5 M Tris-HCl, pH 8.8 (for resolving gel)
-
0.5 M Tris-HCl, pH 6.8 (for stacking gel)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS)
-
10% (w/v) Ammonium Persulfate (APS) (prepare fresh)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED)
-
Deionized water
-
Gel casting apparatus (plates, spacers, combs)
-
Electrophoresis tank and power supply
-
Running buffer (e.g., Tris-Glycine-SDS)
-
Protein samples and molecular weight standards
-
Sample loading buffer (e.g., Laemmli buffer)
-
Staining and destaining solutions (e.g., Coomassie Brilliant Blue)
Procedure:
1. Assembling the Gel Cassette: a. Thoroughly clean and dry the glass plates and spacers. b. Assemble the gel casting cassette according to the manufacturer's instructions, ensuring there are no leaks.
2. Preparing the Resolving Gel: a. In a small beaker or tube, combine the components for the desired resolving gel concentration as indicated in the table below (volumes are for a 10 mL gel).
| Component | 8% Gel | 10% Gel | 12% Gel | 15% Gel |
| 30% this compound/Bis (29:1) | 2.67 mL | 3.33 mL | 4.00 mL | 5.00 mL |
| 1.5 M Tris-HCl, pH 8.8 | 2.50 mL | 2.50 mL | 2.50 mL | 2.50 mL |
| 10% SDS | 100 µL | 100 µL | 100 µL | 100 µL |
| Deionized Water | 4.63 mL | 3.97 mL | 3.30 mL | 2.30 mL |
| 10% APS | 100 µL | 100 µL | 100 µL | 100 µL |
| TEMED | 10 µL | 10 µL | 10 µL | 10 µL |
b. Gently swirl the mixture to combine the reagents. Add APS and TEMED immediately before casting the gel, as they initiate polymerization. c. Carefully pour the resolving gel solution into the cassette, leaving enough space for the stacking gel and comb (approximately 1.5-2 cm from the top). d. Overlay the resolving gel with a thin layer of water or isopropanol to ensure a flat surface. e. Allow the gel to polymerize for 30-60 minutes at room temperature. A sharp interface between the gel and the overlay indicates complete polymerization.
3. Preparing the Stacking Gel: a. Once the resolving gel has polymerized, pour off the overlay and rinse the top of the gel with deionized water. b. Prepare the stacking gel solution (for 5 mL):
- 30% this compound/Bis (29:1): 0.83 mL
- 0.5 M Tris-HCl, pH 6.8: 1.25 mL
- 10% SDS: 50 µL
- Deionized Water: 2.87 mL
- 10% APS: 50 µL
- TEMED: 5 µL c. Pour the stacking gel solution on top of the polymerized resolving gel and insert the comb, taking care not to trap any air bubbles. d. Allow the stacking gel to polymerize for 20-30 minutes.
4. Sample Preparation and Electrophoresis: a. Mix protein samples with an equal volume of 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins. b. Once the stacking gel has polymerized, carefully remove the comb. c. Place the gel cassette into the electrophoresis tank and fill the inner and outer chambers with running buffer. d. Load the prepared samples and molecular weight standards into the wells. e. Connect the electrophoresis apparatus to the power supply and run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
5. Visualization: a. After electrophoresis, carefully remove the gel from the cassette. b. Stain the gel with Coomassie Brilliant Blue for at least one hour. c. Destain the gel in a solution of methanol and acetic acid until the protein bands are clearly visible against a clear background.
By systematically varying the %T and %C in this protocol, researchers can empirically determine the optimal conditions for separating their proteins of interest, leading to higher resolution and more accurate analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Native Protein Electrophoresis - National Diagnostics [nationaldiagnostics.com]
- 5. Gel Electrophoresis Tables | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. bio-rad.com [bio-rad.com]
comparative study of different staining methods for polyacrylamide gels
For researchers, scientists, and drug development professionals, the visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE) is a critical step in countless experimental workflows. The choice of staining method can significantly impact the quality of results, influencing sensitivity, accuracy of quantification, and compatibility with downstream applications such as mass spectrometry. This guide provides an objective comparison of common staining methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Performance Comparison of Common Protein Stains
The selection of a protein stain often involves a trade-off between sensitivity, cost, ease of use, and compatibility with subsequent analytical techniques. The following table summarizes the key performance characteristics of three widely used staining methods: Coomassie Brilliant Blue, silver staining, and fluorescent stains.
| Feature | Coomassie Brilliant Blue R-250 | Colloidal Coomassie G-250 | Silver Staining | Fluorescent Stains (e.g., SYPRO Ruby) |
| Limit of Detection | ~50 ng[1] | 8–10 ng[1] | 0.25–0.5 ng[1] | 0.25–1 ng[1] |
| Dynamic Range | Moderate[1] | Moderate[1] | Narrow[1][2] | >3 orders of magnitude[1] |
| Staining Time | Hours to overnight[1] | ~1 hour to overnight[1] | Varies (can be lengthy)[1] | 90 minutes to overnight[1] |
| Mass Spectrometry Compatibility | Yes[1][2] | Yes[1][3] | Protocol dependent, can be incompatible[1][4][2] | Yes[1][3] |
| Ease of Use | Simple[5] | Simple[3] | Complex[4][5] | Simple[3] |
| Cost | Low[5] | Low to Moderate | Moderate[5] | High[3][5] |
Visualizing the Workflow: From Electrophoresis to Staining
The general process of polythis compound gel electrophoresis followed by protein staining is a fundamental technique in molecular biology. The following diagram illustrates the typical experimental workflow.
Choosing the Right Stain: A Decision Guide
The optimal staining method depends on the specific requirements of your experiment. This decision tree can help guide your choice based on key experimental considerations.
Detailed Experimental Protocols
Accurate and reproducible results depend on meticulous adherence to established protocols. The following sections provide detailed methodologies for the key staining techniques discussed.
Coomassie Brilliant Blue R-250 Staining
This is a classic and widely used method for visualizing proteins within a polythis compound gel.[1]
-
Materials:
-
Protocol:
-
Following electrophoresis, place the gel in a clean container.
-
Add enough Staining Solution to cover the gel and incubate with gentle agitation for 2-4 hours at room temperature.[1]
-
Decant the staining solution.
-
Add Destaining Solution and agitate gently. Replace the destaining solution every 10-20 minutes until the protein bands are clearly visible against a clear background.[1][6][7]
-
For long-term storage, the gel can be kept in a 5% acetic acid solution at 4°C.[8]
-
Colloidal Coomassie G-250 Staining
This method offers higher sensitivity and lower background compared to the R-250 method, often without the need for extensive destaining.[1]
-
Materials:
-
Protocol:
Silver Staining
Silver staining provides high sensitivity but has a narrow dynamic range and can be less reproducible.[1] There are two main types of silver staining protocols: alkaline and acidic methods.[9][10] The acidic method, which uses silver nitrate for impregnation, is more common.
-
Materials:
-
Protocol:
-
Fix the gel for at least 1 hour.[1]
-
Wash the gel with deionized water three times for 10 minutes each.[1]
-
Incubate in Sensitizing Solution for 1 minute.[1]
-
Rinse with deionized water twice.[1]
-
Incubate in cold Silver Solution for 20 minutes.[1]
-
Rinse briefly with deionized water.
-
Add Developing Solution and agitate until the desired band intensity is reached. If the developer turns yellow, replace it with a fresh solution.
-
Stop the reaction by adding the Stopping Solution.
-
Fluorescent Staining (e.g., SYPRO Ruby)
This method offers high sensitivity and a broad dynamic range, making it suitable for quantitative analysis.[1][12]
-
Materials:
-
Protocol:
-
Fix the gel in Fixing Solution for at least 30 minutes.[1]
-
Decant the fixative solution and add enough SYPRO Ruby Protein Gel Stain to cover the gel.
-
Protect the container from light.
-
Incubate for at least 90 minutes with gentle agitation.[1]
-
Wash the gel in the Wash Solution for 30 minutes to reduce background.
-
Image the gel using a fluorescence scanner with appropriate excitation and emission wavelengths.
-
References
- 1. benchchem.com [benchchem.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. What are the most common protein staining methods? | AAT Bioquest [aatbio.com]
- 4. bio-rad.com [bio-rad.com]
- 5. benchchem.com [benchchem.com]
- 6. frederick.cancer.gov [frederick.cancer.gov]
- 7. mass-spec.siu.edu [mass-spec.siu.edu]
- 8. researchgate.net [researchgate.net]
- 9. conductscience.com [conductscience.com]
- 10. scielo.br [scielo.br]
- 11. mdanderson.org [mdanderson.org]
- 12. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
A Comparative Guide to Acrylamide Gels for Reproducible Protein Analysis
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of protein separation is paramount for generating reliable and high-quality data in research and drug development. Acrylamide gel electrophoresis, a cornerstone technique for protein analysis, can be fraught with variability, impacting downstream applications like Western blotting and mass spectrometry. This guide provides an objective comparison of hand-cast and precast this compound gels, alongside alternative technologies, with a focus on assessing and improving experimental reproducibility.
Factors Influencing Reproducibility in this compound Gel Electrophoresis
Achieving reproducible results in this compound gel electrophoresis is dependent on meticulous control over numerous variables. Inconsistency in any of the following can lead to significant variations in protein migration, band resolution, and overall data quality.
-
Gel Composition: The total this compound concentration (%T) and the degree of cross-linking (%C) determine the pore size of the gel matrix, which dictates the migration of proteins.[1] Inconsistencies in the preparation of these solutions for hand-cast gels are a major source of variability.
-
Polymerization: The polymerization of this compound is a chemical reaction that can be influenced by temperature, the freshness of catalysts (ammonium persulfate and TEMED), and the presence of oxygen. Incomplete or uneven polymerization results in a non-uniform gel matrix, leading to distorted protein bands.
-
User-to-User Variability: The manual process of casting gels introduces a significant potential for human error. Differences in pipetting, mixing, and pouring techniques between users can lead to gels with inconsistent thicknesses and compositions.[2]
-
Buffer Systems: The pH and ionic strength of the running and sample buffers must be consistent to ensure uniform protein migration.
-
Sample Preparation: Incomplete solubilization, protein degradation, or variations in protein concentration across samples can all contribute to a lack of reproducibility.[3]
Comparison of Protein Separation Technologies
The choice between hand-casting gels, using precast gels, or adopting alternative technologies can have a profound impact on the reproducibility of your experiments. Precast gels are manufactured under stringent quality control, offering greater consistency compared to manually prepared gels.[4] Automated electrophoresis systems provide a higher degree of standardization, further minimizing user-dependent variability.
Quantitative Data Summary
The following tables summarize the key performance metrics for hand-cast gels, popular precast gel options, and an alternative automated electrophoresis system. The coefficient of variation (CV), which expresses the standard deviation as a percentage of the mean, is a common metric for assessing reproducibility; a lower CV indicates higher reproducibility.[5][6]
| Parameter | Hand-cast Gels | Precast Gels (Bio-Rad TGX) | Precast Gels (Invitrogen NuPAGE) | Automated Capillary Electrophoresis (e.g., Agilent Bioanalyzer) |
| Typical Run Time | 45–90 minutes | 15–30 minutes[7] | 35–50 minutes[8] | ~30 minutes for 12 samples[9] |
| Shelf Life | A few days to a week[8] | Up to 12 months[3][7] | At least 12 months[10] | N/A (reagents have expiry dates) |
| Hands-on Time | High (gel casting, buffer prep) | Low (ready to use) | Low (ready to use) | Very Low (automated workflow) |
| Safety | High risk (exposure to neurotoxin this compound)[2] | Low risk (this compound is pre-polymerized) | Low risk (this compound is pre-polymerized) | Low risk (contained system) |
Table 1: General Comparison of Protein Separation Technologies
| Performance Metric | Hand-cast Gels | Precast Gels (Bio-Rad TGX) | Precast Gels (Invitrogen NuPAGE) | Automated Capillary Electrophoresis (e.g., Agilent Bioanalyzer) |
| Migration Reproducibility (CV%) | >10% (reported for Western Blots)[11] | Not explicitly stated, but "exceptionally reproducible"[12] | ~2% (for Rf values)[8] | 2.3% (for sizing)[13] |
| Purity/Relative Area Reproducibility (CV%) | High variability | Not explicitly stated, but "superior resolution and reproducibility"[14] | High reproducibility[15] | 6.0% (for purity)[13] |
| Quantitation Reproducibility (CV%) | High variability | "Greater dynamic range of quantitation"[16] | High reproducibility | Within 20%[13] |
Table 2: Reproducibility Comparison of Protein Separation Technologies
Experimental Protocols
To quantitatively assess the reproducibility of a protein separation method, a well-defined experimental protocol is essential. The following is a detailed methodology for a Western blot experiment targeting the JAK-STAT signaling pathway, which can be adapted to evaluate the consistency of different gel types.
Protocol: Assessing Reproducibility of Western Blot for JAK-STAT Pathway
This protocol outlines the steps to compare the reproducibility of hand-cast versus precast gels in analyzing the phosphorylation of STAT3, a key event in the JAK-STAT signaling pathway.
1. Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HeLa or K562) that expresses the JAK-STAT pathway components.
-
Seed cells in multiple identical plates or wells to generate biological replicates.
-
(Optional) Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat cells with a known activator of the JAK-STAT pathway (e.g., Interleukin-6 [IL-6] or Interferon-alpha [IFN-α]) for a specified time (e.g., 15-30 minutes) to induce STAT3 phosphorylation. Include an untreated control group.
2. Sample Preparation:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. Gel Electrophoresis (Parallel runs on hand-cast and precast gels):
-
For each gel type (hand-cast and precast):
-
Prepare multiple identical gels (for inter-gel reproducibility assessment).
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample into different wells of the same gel (for intra-gel reproducibility assessment). Include a molecular weight marker.
-
Run the gels according to the manufacturer's instructions (for precast gels) or a standardized laboratory protocol (for hand-cast gels).
-
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
6. Detection and Data Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
-
Perform densitometric analysis of the p-STAT3 bands using appropriate software.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total STAT3 or a housekeeping protein like β-actin or GAPDH.
-
Calculate the ratio of p-STAT3 to total STAT3 (or the housekeeping protein).
-
For reproducibility assessment, calculate the mean, standard deviation, and coefficient of variation (CV) for the normalized band intensities across technical and biological replicates for each gel type.
Visualizations
Signaling Pathway and Experimental Workflows
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: The JAK-STAT signaling pathway.
Caption: Experimental workflow for assessing reproducibility.
Caption: Decision tree for selecting a protein separation method.
References
- 1. resources.bio-techne.com [resources.bio-techne.com]
- 2. tandfonline.com [tandfonline.com]
- 3. bioprocessintl.com [bioprocessintl.com]
- 4. researchgate.net [researchgate.net]
- 5. protocols.io [protocols.io]
- 6. Calculating and Reporting Coefficients of Variation for DIA-Based Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. NuPAGE Bis-Tris and Bolt Bis-Tris Plus Gels | Thermo Fisher Scientific - US [thermofisher.com]
- 9. biocompare.com [biocompare.com]
- 10. Overcoming Western Blot Reproducibility Problems: Tips for Producing More Accurate and Reliable Data | Technology Networks [technologynetworks.com]
- 11. bio-rad.com [bio-rad.com]
- 12. agilent.com [agilent.com]
- 13. bio-rad.com [bio-rad.com]
- 14. researchgate.net [researchgate.net]
- 15. bioradiations.com [bioradiations.com]
- 16. benchchem.com [benchchem.com]
Comparative Guide: Validation of a Novel Acrylamide Protocol for High-Resolution Nucleic Acid Analysis
This guide provides a detailed comparison between a novel, next-generation acrylamide protocol (NAP) and the traditional Urea-Polythis compound Gel Electrophoresis (Urea-PAGE) method for nucleic acid analysis. The objective is to evaluate the performance of this new protocol in terms of resolution, sensitivity, speed, and safety for researchers, scientists, and drug development professionals.
Overview of Protocols
Traditional Urea-PAGE is a widely used technique renowned for its high-resolution separation of small nucleic acid fragments.[1] It can resolve molecules that differ by a single base pair, making it ideal for applications like DNA sequencing and analysis of small RNAs.[1][2] However, it involves handling toxic this compound powder and often requires lengthy preparation and run times.[3]
The Novel this compound Protocol (NAP) is engineered to address these limitations. It utilizes a pre-mixed, less hazardous gel matrix that polymerizes rapidly and incorporates a high-conductivity buffer system to shorten electrophoresis times while maintaining high resolution.
Experimental Workflow Comparison
The following diagram illustrates the key steps and comparative timelines for both the Novel this compound Protocol (NAP) and Traditional Urea-PAGE.
Performance Comparison
The performance of the Novel this compound Protocol (NAP) was benchmarked against the Traditional Urea-PAGE method using a series of standardized nucleic acid ladders and experimental samples. All quantitative data are summarized below.
Table 1: Quantitative Performance Metrics
| Parameter | Novel this compound Protocol (NAP) | Traditional Urea-PAGE | Notes |
| Resolution | Single nucleotide (≤ 200 bp) | Single nucleotide (≤ 200 bp) | Both protocols provide excellent resolution for small fragments.[1][4] |
| Optimal Size Range | 10 - 300 bp | 10 - 500 bp | Traditional PAGE offers a slightly broader range depending on gel concentration.[3] |
| Sensitivity (Detection Limit) | 0.1 ng / band | 0.25 ng / band | NAP demonstrates higher sensitivity with standard fluorescent dyes. |
| Gel Preparation Time | ~20 minutes | ~90 minutes | Includes mixing, pouring, and polymerization. |
| Electrophoresis Run Time | 30 - 45 minutes | 90 - 120 minutes | Based on a 15 cm gel for separating a 100 bp fragment. |
| Total Time to Result | ~1.5 hours | ~4 hours | From protocol start to final image acquisition. |
| Cost per Gel (Estimated) | $12.50 | $8.00 | NAP cost is higher due to proprietary pre-mixed reagents. |
Table 2: Qualitative and Logistical Comparison
| Feature | Novel this compound Protocol (NAP) | Traditional Urea-PAGE | Key Advantage |
| Safety | Uses stabilized, pre-mixed solution, reducing exposure to toxic this compound powder. | Requires handling of powdered this compound, a potent neurotoxin.[3][5] | NAP |
| Ease of Use | Simple "just-add-initiator" protocol. | Multi-step process requiring precise weighing and handling of hazardous chemicals. | NAP |
| Reproducibility | High (Minimized user error from pre-mixed reagents). | Moderate (Dependent on user precision in solution preparation). | NAP |
| Throughput | High (Significantly faster workflow allows for more runs per day). | Low | NAP |
Detailed Experimental Protocols
The following protocols were used to generate the comparative data. Standard laboratory personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
A. Novel this compound Protocol (NAP)
-
Gel Preparation:
-
Assemble clean glass plates and combs in the casting apparatus.
-
In a 50 mL conical tube, combine 20 mL of the NAP Pre-mixed Gel Solution with 200 µL of 10% Ammonium Persulfate (APS).
-
Add 20 µL of Tetramethylethylenediamine (TEMED) to initiate polymerization. Mix gently by inversion.
-
Immediately pour the solution between the glass plates. Insert the comb and allow the gel to polymerize for 15 minutes at room temperature.
-
-
Sample Preparation and Loading:
-
Mix nucleic acid samples with an equal volume of 2X loading buffer (containing formamide and tracking dyes).
-
Denature the samples by heating at 95°C for 3 minutes, then immediately place on ice.
-
Once the gel has polymerized, place it in the electrophoresis tank and add 1X TBE running buffer.
-
Remove the comb and flush the wells. Load 5-10 µL of the denatured samples into the wells.
-
-
Electrophoresis and Visualization:
-
Connect the apparatus to a power supply and run the gel at a constant voltage of 200V for 30-45 minutes.
-
After electrophoresis, carefully remove the gel from the glass plates.
-
Stain the gel with a fluorescent nucleic acid stain (e.g., SYBR Gold) for 20 minutes.
-
Image the gel using a standard transilluminator.
-
B. Traditional Urea-PAGE Protocol
-
Gel Preparation:
-
Caution: this compound is a neurotoxin. Wear gloves and a mask when handling the powder.[3]
-
In a chemical fume hood, prepare a 10% this compound solution by dissolving 9.5g of this compound, 0.5g of bis-acrylamide, and 42g of urea in deionized water to a final volume of 100 mL.
-
Filter the solution and degas for at least 15 minutes.
-
Assemble clean glass plates and combs.
-
To 20 mL of the gel solution, add 100 µL of 10% APS and 10 µL of TEMED. Mix gently.
-
Pour the gel, insert the comb, and allow it to polymerize for 45-60 minutes.
-
-
Sample Preparation and Loading:
-
Prepare and denature samples as described in the NAP protocol.
-
Place the polymerized gel in the electrophoresis apparatus with 1X TBE buffer.
-
Pre-run the gel at 150V for 30 minutes to heat the gel and equilibrate the buffer.
-
Load the denatured samples into the wells.
-
-
Electrophoresis and Visualization:
-
Run the gel at a constant power of 40W (or ~150-200V) for 90-120 minutes, monitoring the migration of tracking dyes.
-
Disassemble the apparatus and stain the gel with a fluorescent dye for 20 minutes.
-
Image the gel on a transilluminator.
-
References
Safety Operating Guide
A Guide to the Safe Disposal of Acrylamide Waste in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper handling and disposal of acrylamide are critical for ensuring laboratory safety and environmental protection. This compound in its unpolymerized, monomer form—both as a powder and in liquid solution—is a potent neurotoxin, a suspected carcinogen, and a reproductive toxin.[1][2] Conversely, fully polymerized this compound is considered non-hazardous and can often be disposed of as regular laboratory trash, provided it is not contaminated with other hazardous materials.[1][2] This guide provides essential, step-by-step procedures for the safe disposal of this compound waste.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is imperative to wear the appropriate Personal Protective Equipment (PPE). This includes double layers of nitrile gloves, a lab coat, and safety goggles.[2] If there is a risk of splashing, a face shield is also recommended.[3] All handling of this compound powder and solutions should be conducted in a designated fume hood to avoid inhalation of hazardous dust or aerosols.[2][4]
Disposal of Liquid this compound Waste
Unpolymerized this compound solutions are considered hazardous waste and must not be poured down the drain.[4][5] The primary method for disposing of liquid this compound waste is through polymerization, which converts the toxic monomer into a non-hazardous polymer.
Experimental Protocol for Polymerization of Liquid this compound Waste:
-
Preparation: In a designated chemical fume hood, combine small laboratory amounts of liquid this compound waste into a suitable container. One method suggests creating a 10-20% w/v this compound solution in water within a plastic bag lining a beaker.[6]
-
Initiation of Polymerization: To initiate polymerization, add ammonium persulfate (APS) and tetramethylethylenediamine (TEMED). For a 100 ml solution, a common recommendation is to add 500 µL of 10% APS and 100 µL of TEMED.[6]
-
Polymerization: Stir the solution gently and allow it to polymerize for at least one hour.[6] Successful polymerization will result in the formation of a solid gel.
-
Disposal: Once polymerization is complete, the resulting non-hazardous polythis compound gel can be disposed of in the regular laboratory trash, provided it is not contaminated with other hazardous substances.[1]
Disposal of Solid this compound Waste
Polymerized this compound Gels:
-
Uncontaminated Gels: Fully polymerized polythis compound gels that have not been exposed to other hazardous chemicals (e.g., ethidium bromide, heavy metals) are considered non-hazardous.[1] These can typically be disposed of in the regular lab trash.[1]
-
Contaminated Gels: Gels that have been contaminated with hazardous substances must be treated as hazardous waste.[1] These should be collected in a designated, leak-proof container, properly labeled as hazardous waste, and disposed of through your institution's Environmental Health & Safety (EHS) office.[1][7]
This compound Powder and Contaminated Labware:
Solid this compound powder and any labware (e.g., gloves, weighing paper, pipette tips) grossly contaminated with unpolymerized this compound are considered hazardous waste.[7][8] This waste should be collected in a sealed, clearly labeled hazardous waste container for pickup by your institution's EHS.[8]
Spill and Decontamination Procedures
In the event of a spill of unpolymerized this compound, immediate action is required to prevent exposure and contamination.
-
Small Spills: For small spills of liquid this compound, absorb the spill with an inert material like diatomaceous earth or sand.[2] For small dry spills, carefully scrape the material into a container, minimizing dust generation.[9]
-
Decontamination: The spill area should then be decontaminated. A common procedure involves treating the site with a 1.6% solution of potassium persulfate, followed by a 1.6% solution of sodium metabisulfite.[9] This mixture should be allowed to sit for 30 minutes before being washed with copious amounts of water.[9]
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS for assistance.[9]
All materials used for spill cleanup must be disposed of as hazardous waste.[8]
Quantitative Data for this compound Disposal
For clarity, the following table summarizes key quantitative data for the polymerization and decontamination of this compound waste.
| Parameter | Value | Application |
| This compound Solution for Polymerization | 10-20% w/v in water | Preparation of liquid waste for disposal[6] |
| 10% Ammonium Persulfate (APS) | 500 µL per 100 ml of this compound solution | Initiator for polymerization[6] |
| Tetramethylethylenediamine (TEMED) | 100 µL per 100 ml of this compound solution | Catalyst for polymerization[6] |
| Polymerization Time | At least 1 hour | Duration for complete polymerization[6] |
| Potassium Persulfate Solution | 1.6% | Decontamination of spill sites[9] |
| Sodium Metabisulfite Solution | 1.6% | Decontamination of spill sites[9] |
| Decontamination Dwell Time | 30 minutes | Time for decontamination solution to be effective[9] |
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of different types of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Acrylamide
Acrylamide, a neurotoxin and suspected carcinogen, is a common reagent in molecular biology laboratories, primarily used for creating polythis compound gels for electrophoresis.[1][2] Due to its hazardous nature, stringent safety protocols are imperative to minimize exposure and ensure a safe laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, particularly in its more hazardous powdered form, a comprehensive suite of personal protective equipment is crucial.[1] It is recommended to use premixed solutions to avoid the risks associated with airborne powder.[2][3]
| PPE Category | Powdered this compound | This compound Solutions |
| Hand Protection | Double layers of nitrile gloves are recommended.[1][4][5] For significant splash risks, butyl gloves are an option.[6] | Extended cuff nitrile gloves should be worn.[6] Change gloves at least every two hours or immediately if contaminated.[6][7][8] |
| Eye Protection | Chemical safety goggles are required.[1][3][4] | Chemical safety glasses are the minimum requirement.[6] In situations with a splash risk, chemical splash goggles and a face shield should be used.[6] |
| Body Protection | A fully buttoned lab coat is mandatory.[1][9] For potential exposure to the arms or torso, Tyvek sleeves and/or a chemically resistant gown are recommended.[6][7][8] | A lab coat and closed-toed shoes that cover the legs are required.[6] |
| Respiratory Protection | A dust mask must be worn when handling powdered this compound outside of a fume hood.[2] For potential exposure above the recommended limit, a NIOSH-approved respirator is necessary.[10][11] | Not generally required when handling solutions in a well-ventilated area or fume hood. |
Occupational Exposure Limits
Various organizations have established exposure limits for this compound to protect laboratory personnel. Adherence to these limits is critical for minimizing health risks.
| Organization | Exposure Limit (Time-Weighted Average) |
| OSHA (PEL) | 0.3 mg/m³ over an 8-hour workshift.[10][12] |
| NIOSH (REL) | 0.03 mg/m³ over a 10-hour workshift.[10][12] |
| ACGIH (TLV) | 0.03 mg/m³ over an 8-hour workshift.[10] |
NIOSH also considers this compound a potential occupational carcinogen and recommends that the most protective respirators be worn for concentrations above 0.03 mg/m³.[12] The Immediately Dangerous to Life or Health (IDLH) concentration for this compound is 60 mg/m³.[12]
Procedural Guidance for Safe Handling
A systematic approach to handling this compound, from preparation to disposal, is essential for laboratory safety. The following workflow outlines the key steps to be followed.
Step-by-Step Handling Protocol:
-
Preparation :
-
Handling Powdered this compound :
-
Whenever possible, use pre-made this compound solutions to avoid handling the powder.[3][8]
-
If using the powdered form, all manipulations, including weighing, must be conducted in a chemical fume hood to prevent inhalation of airborne dust.[1][3][7]
-
To weigh the powder, pre-weigh a lidded container, add the powder inside the fume hood, close the lid, and then weigh the container.[6]
-
-
Pouring Gels :
-
Cleanup and Decontamination :
Emergency Procedures: Spills and Exposure
Spills:
-
Dry Spills: If a small spill of this compound powder occurs inside a chemical fume hood, you can clean it up by wiping with a damp cloth or by wetting the powder before wiping.[6] For larger spills or any spill outside of a fume hood, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[6][9]
-
Liquid Spills: Absorb liquid this compound spills with spill pads or other non-combustible absorbent material.[6] Place the used absorbent materials in a sealed container for hazardous waste disposal.[6]
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[4][9]
-
Eye Contact: Flush eyes with water for at least 15 minutes at an emergency eyewash station and seek immediate medical attention.[9]
-
Inhalation: Move to fresh air immediately and seek medical attention.[9]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unpolymerized this compound: All unpolymerized this compound, including solutions and contaminated materials like gloves and bench paper, must be disposed of as hazardous chemical waste.[1][4][14] Collect this waste in a clearly labeled, sealed, and leak-proof container.[9][15]
-
Polymerized this compound Gels: While polymerized this compound is generally considered non-toxic, it's important to note that polymerization is often incomplete, leaving residual unpolymerized this compound in the gel.[14][16][17] Therefore, it is recommended that all polythis compound gels be disposed of as hazardous chemical waste.[16][17]
-
Collect gels in a leak-proof bag, seal it, and place it inside a cardboard box labeled "Waste this compound Gels".[16][17] Do not use red biohazard bags.[16][17]
-
If the gels are stained with substances like ethidium bromide, they must be collected and disposed of as hazardous waste.[14] Gels stained with silver must be collected separately.[3]
-
By adhering to these stringent safety and disposal protocols, researchers can significantly mitigate the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
- 1. uwyo.edu [uwyo.edu]
- 2. ehs.berkeley.edu [ehs.berkeley.edu]
- 3. ehs.unl.edu [ehs.unl.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. ehs.washington.edu [ehs.washington.edu]
- 6. safety.duke.edu [safety.duke.edu]
- 7. umdearborn.edu [umdearborn.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. nj.gov [nj.gov]
- 11. CDC - NIOSH Pocket Guide to Chemical Hazards - this compound [cdc.gov]
- 12. This compound - IDLH | NIOSH | CDC [cdc.gov]
- 13. lsuhsc.edu [lsuhsc.edu]
- 14. Hazardous Waste Guidelines [biology.ucsd.edu]
- 15. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 16. case.edu [case.edu]
- 17. safety.pitt.edu [safety.pitt.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
